L-371,257
Description
Properties
IUPAC Name |
1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O6/c1-19(32)29-15-11-22(12-16-29)37-23-7-8-24(26(17-23)35-2)27(33)30-13-9-21(10-14-30)31-25-6-4-3-5-20(25)18-36-28(31)34/h3-8,17,21-22H,9-16,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDERJSQJYIJOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5COC4=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426072 | |
| Record name | 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162042-44-6 | |
| Record name | L 371257 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162042-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-371,257 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KJ8P9APP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-371,257: A Technical Guide to a Potent and Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-371,257 is a potent, non-peptide, and selective antagonist of the oxytocin (B344502) receptor (OTR). Its development marked a significant advancement in the search for orally bioavailable OTR antagonists with therapeutic potential, particularly in the management of preterm labor. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are illustrated with detailed diagrams.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and milk ejection during lactation. The oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily, mediates these effects. Dysregulation of the oxytocin system is implicated in conditions such as preterm labor, making the development of OTR antagonists a key area of research. This compound emerged as a promising small molecule antagonist with high affinity and selectivity for the human OTR, offering the advantage of oral bioavailability over earlier peptide-based antagonists.[1][2] This document serves as a comprehensive resource for researchers investigating this compound and the broader field of oxytocin receptor modulation.
Chemical and Physical Properties
This compound is chemically known as 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one.[1] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine | [2] |
| CAS Number | 162042-44-6 | |
| Molecular Formula | C₂₈H₃₃N₃O₆ | |
| Molar Mass | 507.587 g·mol⁻¹ | [2] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Oral Bioavailability | Good | [2] |
| Blood-Brain Barrier Penetration | Poor | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade. The oxytocin receptor primarily couples to Gαq/11 G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in smooth muscle contraction, such as in the uterus.[4][5] this compound blocks this entire sequence of events by preventing the initial binding of oxytocin.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 2: In Vitro Binding Affinity (Ki) of this compound
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Oxytocin Receptor | Human | Uterine Myometrium | 2.21 ± 0.23 | [6] |
| Human | Recombinant | 4.6 | [7] | |
| Rat | Uterus | 19 | [8] | |
| Vasopressin V1a Receptor | Human | - | >800-fold selectivity vs OTR | [7] |
| Rat | - | 3.7 | [8] | |
| Vasopressin V2 Receptor | Human | - | >800-fold selectivity vs OTR | [7] |
Table 3: In Vitro and In Vivo Functional Activity of this compound
| Assay Type | Species | Parameter | Value | Reference |
| In Vitro Functional Antagonism | Rat | pA₂ (Uterine Contraction) | 8.4 | [1] |
| In Vitro Calcium Mobilization | Human | Kᵢ (nM) | 0.46 | [6] |
| In Vivo Tocolytic Activity | Rat | ED₅₀ (mg/kg, i.v.) | - | - |
| Rat | - (intraduodenal) | Effective | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., human myometrium) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of the membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled oxytocin.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of this compound to inhibit oxytocin-induced contractions in isolated uterine tissue.
Protocol:
-
Tissue Preparation:
-
Obtain uterine tissue strips from a suitable animal model (e.g., rat).
-
Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Connect the tissue to an isometric force transducer to record contractile activity.
-
Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
-
Antagonist Activity Measurement:
-
Induce submaximal contractions by adding a fixed concentration of oxytocin to the organ bath.
-
Once the oxytocin-induced contractions are stable, add increasing cumulative concentrations of this compound to the bath.
-
Record the inhibition of the contractile response at each concentration of this compound.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Construct a concentration-response curve for this compound's inhibitory effect.
-
Calculate the pA₂, a measure of the antagonist's potency, from the Schild plot.
-
In Vivo Tocolytic Activity Assay (Rat Model)
This assay evaluates the efficacy of this compound in inhibiting uterine contractions in a living animal.
Protocol:
-
Animal Preparation:
-
Use anesthetized, late-term pregnant rats.
-
Surgically expose the uterus and place a catheter in a uterine horn to measure intrauterine pressure.
-
Implant a catheter in a major blood vessel (e.g., jugular vein) for drug administration.
-
-
Induction of Contractions and Antagonist Administration:
-
Infuse oxytocin intravenously to induce regular uterine contractions.
-
Once a stable pattern of contractions is established, administer this compound either intravenously or intraduodenally.
-
Administer a range of doses to different groups of animals to determine a dose-response relationship.
-
-
Data Acquisition and Analysis:
-
Continuously record intrauterine pressure throughout the experiment.
-
Analyze the frequency and amplitude of uterine contractions before and after the administration of this compound.
-
Calculate the dose required to produce a 50% inhibition of uterine contractions (ED₅₀).
-
Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to block the oxytocin-induced increase in intracellular calcium.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture a cell line that endogenously or recombinantly expresses the human oxytocin receptor (e.g., CHO-K1/OXTR cells).
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Antagonist Pre-incubation and Agonist Stimulation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of oxytocin.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of the oxytocin-induced calcium signal.
-
Calculate the Ki value for functional antagonism.
-
Logical Relationships and Research Applications
The properties of this compound make it a valuable tool for both basic research and preclinical drug development.
The high potency and selectivity of this compound make it an excellent pharmacological tool for dissecting the physiological roles of the oxytocin receptor, particularly in peripheral tissues, due to its poor blood-brain barrier penetration.[2] Its oral bioavailability and demonstrated efficacy in preclinical models of uterine contraction have positioned it as a lead compound in the development of tocolytic agents for the prevention of preterm labor.[1]
Conclusion
This compound remains a cornerstone in the study of oxytocin receptor antagonism. Its well-characterized pharmacological profile, encompassing high affinity, selectivity, and oral bioavailability, provides a robust foundation for further research. The detailed experimental protocols and data presented in this guide are intended to facilitate the design and execution of new studies aimed at exploring the full therapeutic potential of this compound and other oxytocin receptor modulators.
References
- 1. reprocell.com [reprocell.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. medkoo.com [medkoo.com]
L-371,257: A Comprehensive Selectivity Profile for Drug Development Professionals
An In-depth Technical Guide on the Selective Oxytocin (B344502) Receptor Antagonist
This technical guide provides a detailed overview of the selectivity profile of L-371,257, a non-peptide oxytocin receptor (OTR) antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a centralized resource for its pharmacological characteristics. This document summarizes key quantitative data, outlines typical experimental methodologies, and visualizes the core signaling pathway and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) integral to various physiological processes, including uterine contractions and social bonding.[1] Its development as an orally bioavailable, non-peptide antagonist represented a significant advancement in the field, with potential therapeutic applications in conditions such as preterm labor.[1][2] A critical aspect of its preclinical characterization is its selectivity profile, which defines its affinity and functional activity at the primary target relative to other receptors, particularly the closely related vasopressin (AVP) receptors.
Quantitative Selectivity Profile
The selectivity of this compound has been determined through various in vitro assays, primarily radioligand binding and functional studies. The following tables summarize the key quantitative data from the available literature.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Oxytocin Receptor (OTR) | Human | Uterine Smooth Muscle Cells | 2.21 ± 0.23 | [3] |
| Oxytocin Receptor (OTR) | Human | Uterine Myometrium | 4.6 | [1] |
| Oxytocin Receptor (OTR) | Rat | Uterus | 19 | [4] |
| Vasopressin V1a Receptor | Human | - | >800-fold selectivity vs. OTR | [3] |
| Vasopressin V2 Receptor | Human | - | >800-fold selectivity vs. OTR | [3] |
| Vasopressin V1a Receptor | Rat | - | 3.7 | [4] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Species | Tissue | Parameter | Value | Reference |
| Inhibition of Oxytocin-induced Contractions | Rat | Uterine Tissue | pA2 | 8.44 | [3] |
| Inhibition of Oxytocin-induced [Ca2+]i Increase | Human | Uterine Smooth Muscle Cells | Ki (nM) | 0.46 (0.29–0.73) |
Core Signaling Pathway
The primary target of this compound is the oxytocin receptor (OTR), which is a G-protein coupled receptor. Upon activation by its endogenous ligand, oxytocin, the OTR primarily couples to Gαq/11 proteins. This initiates a signaling cascade that is crucial for its physiological effects.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative methodologies for the key assays used to characterize the selectivity profile of this compound.
Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin receptors.
1. Membrane Preparation:
-
Tissues (e.g., human myometrium or cells expressing the receptor of interest) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.
2. Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-oxytocin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.
-
The reaction is incubated to equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
In Vitro Uterine Contraction Assay (Representative Protocol)
This functional assay is used to determine the antagonist activity (pA2) of this compound by measuring its ability to inhibit oxytocin-induced muscle contractions.
1. Tissue Preparation:
-
Uterine tissue strips are obtained from rats and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension.
2. Cumulative Concentration-Response Curve for Oxytocin:
-
A cumulative concentration-response curve is generated for oxytocin to establish a baseline contractile response.
3. Antagonist Incubation:
-
The tissue is incubated with a fixed concentration of this compound for a predetermined period.
4. Second Oxytocin Concentration-Response Curve:
-
In the continued presence of this compound, a second cumulative concentration-response curve for oxytocin is generated.
5. Data Analysis:
-
The rightward shift in the oxytocin concentration-response curve caused by this compound is measured.
-
The pA2 value, a measure of the antagonist's potency, is calculated using a Schild plot analysis.
Off-Target Profile and Bioavailability
This compound demonstrates high selectivity for the oxytocin receptor over the vasopressin V1a and V2 receptors, particularly in human tissues.[3] This is a critical feature for minimizing potential off-target effects, as vasopressin receptors are involved in regulating blood pressure and water balance. The compound is also noted for its good oral bioavailability but poor penetration of the blood-brain barrier, which suggests it primarily acts peripherally with limited central nervous system side effects.[5]
Conclusion
This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its favorable selectivity profile against vasopressin receptors, coupled with its oral bioavailability and peripheral action, underscores its potential as a therapeutic agent and a valuable tool for research in oxytocin signaling. The data and methodologies presented in this guide provide a comprehensive resource for professionals in the field of drug discovery and development.
References
- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide oxytocin antagonists: analogs of this compound with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
L-371,257: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of L-371,257, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. This guide covers its chemical structure, physicochemical properties, pharmacology, and detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one.[1] Its chemical structure is characterized by a central piperidine (B6355638) ring linking a benzoxazinone (B8607429) moiety and a substituted benzoyl group, which in turn is connected to an N-acetylpiperidine ether.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one[1] |
| CAS Number | 162042-44-6 |
| SMILES | O=C1OCc2ccccc2N1C(CC4)CCN4C(=O)c2ccc(cc2OC)OC5CCN(C(C)=O)CC5 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₃N₃O₆ |
| Molecular Weight | 507.59 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble to 5 mM in DMSO with gentle warming. Slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL). |
| Purity | Typically ≥98% (HPLC) |
Biological Activity and Pharmacology
This compound is a potent and selective competitive antagonist of the human oxytocin receptor (OTR).[2] It exhibits high affinity for the OTR with a reported Ki value of 4.6 nM.[2] A key feature of this compound is its high selectivity for the OTR over the closely related vasopressin receptors (V1a and V2), with over 800-fold selectivity.[2] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
The compound has demonstrated efficacy in functional assays, antagonizing oxytocin-induced contractions in isolated rat uterine tissue with a pA2 value of 8.44.[2] this compound is orally bioavailable but has poor penetration of the blood-brain barrier, making it a valuable tool for studying the peripheral effects of oxytocin receptor antagonism with limited central nervous system side effects.[3][4]
Table 3: Pharmacological Data for this compound
| Parameter | Species/System | Value |
| Ki (Oxytocin Receptor) | Human | 4.6 nM[2] |
| pA2 | Isolated Rat Uterine Tissue | 8.44[2] |
| Selectivity | >800-fold over human V1a and V2 receptors[2] |
Mechanism of Action: Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a class A G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, oxytocin, the receptor primarily couples to Gαq/11 G-proteins. This initiates a downstream signaling cascade that is inhibited by this compound.
Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Chemical Synthesis
The synthesis of this compound was first reported by Williams et al. in the Journal of Medicinal Chemistry (1995, 38, 4634-4636).[5] While the full detailed experimental procedure is found in the original publication, the general strategy involves the coupling of three key fragments: the 4H-3,1-benzoxazin-2-one core, a central piperidine linker, and a substituted benzoyl moiety bearing the N-acetyl-4-piperidinoxy ether side chain. The synthesis of the benzoxazinone core can be achieved through various methods, often starting from anthranilic acid derivatives.[6]
Radioligand Binding Assay for Oxytocin Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radioligand (e.g., [³H]-Oxytocin).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A constant amount of membrane preparation.
-
A fixed concentration of [³H]-Oxytocin (typically at or near its Kd).
-
Increasing concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled oxytocin.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit oxytocin-stimulated production of inositol phosphates, a downstream second messenger of OTR activation.
Materials:
-
Cells expressing the human oxytocin receptor.
-
Labeling medium (e.g., inositol-free medium).
-
[³H]-myo-inositol.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.
-
Oxytocin solution.
-
This compound stock solution.
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Anion exchange chromatography columns.
-
Elution buffers.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells and incubate with [³H]-myo-inositol in labeling medium to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl and varying concentrations of this compound.
-
Stimulation: Add oxytocin to the wells to stimulate the OTR and incubate for a defined period.
-
Termination and Lysis: Stop the reaction by adding a quenching solution and lyse the cells.
-
IP Separation: Apply the cell lysates to anion exchange columns. Wash the columns and elute the different inositol phosphate fractions with appropriate elution buffers of increasing ionic strength.
-
Quantification: Add scintillation cocktail to the eluted fractions and measure the radioactivity.
-
Data Analysis: Determine the amount of [³H]-IPs produced in response to oxytocin in the presence of different concentrations of this compound. Plot the response as a percentage of the maximal oxytocin response against the log concentration of this compound to determine the IC₅₀.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a novel oxytocin receptor antagonist like this compound.
Caption: General experimental workflow for the characterization of an oxytocin receptor antagonist.
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. | BioWorld [bioworld.com]
- 5. 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (this compound): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
L-371,257: A Technical Guide to a Pioneering Non-Peptide Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-371,257 emerged as a significant development in pharmacology as one of the first orally bioavailable, non-peptide antagonists for the oxytocin (B344502) receptor.[1] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction and Discovery
This compound, with the chemical name 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one, was a groundbreaking compound developed as a selective antagonist of the oxytocin receptor (OTR).[1] Its development marked a pivotal shift from peptide-based antagonists to small molecules with improved pharmacokinetic profiles, such as oral bioavailability.[1] A key characteristic of this compound is its poor penetration of the blood-brain barrier, leading to good peripheral selectivity with minimal central nervous system side effects.[1] This property has made it a valuable tool in scientific research for investigating the peripheral roles of oxytocin and a potential therapeutic agent for conditions such as premature labor.[1][2]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor.[3] It exhibits high affinity for the OTR, thereby blocking the binding of the endogenous ligand, oxytocin, and inhibiting downstream signaling.[3][4] The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway.[2] By blocking this pathway, this compound prevents the oxytocin-induced cascade that leads to various physiological effects, including uterine contractions.[2]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound across different species and receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Oxytocin Receptor | Human | Uterine Myometrium | 4.6 | [5] |
| Oxytocin Receptor | Rat | Uterus | 19 | [3][6] |
| Vasopressin V1a Receptor | Human | Platelets | 3,200 | [6] |
| Vasopressin V1a Receptor | Rat | Liver | 3.7 | [3][6] |
| Vasopressin V2 Receptor | Human | Kidney | >10,000 | [6] |
| Vasopressin V2 Receptor | Rat | Kidney | >10,000 | [6] |
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Oxytocin-induced contractions | Rat | Isolated Uterine Tissue | pA2 | 8.44 | [5] |
| Spontaneous contractions | Human | Isolated Myometrial Strips | IC50 | 71 pM | [6] |
| Oxytocin-induced uterine contractions (in vivo) | Rat | - | ED50 | 0.55 mg/kg | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable protocols for the key assays used to characterize this compound, based on standard pharmacological practices.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for the oxytocin and vasopressin receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing the target receptor (e.g., human uterine myometrium, rat liver).
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-oxytocin or a selective radiolabeled antagonist like ¹²⁵I-(d(CH2)₅¹, Tyr(Me)²,Thr⁴,Orn⁸,Tyr⁹-NH₂)-vasotocin (OVTA)).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions like Mg²⁺).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: A mixture containing the cell membranes, radiolabeled ligand, and varying concentrations of this compound (or vehicle for control) is incubated in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Organ Bath)
These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist in an isolated tissue.
Objective: To determine the functional potency (pA2) of this compound in antagonizing oxytocin-induced uterine contractions.
Materials:
-
Isolated uterine tissue from rats.
-
Organ bath apparatus with a force transducer.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Oxytocin (agonist).
-
This compound at various concentrations.
Methodology:
-
Tissue Preparation: A strip of uterine tissue is dissected and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
Agonist Response: A cumulative concentration-response curve to oxytocin is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a defined period.
-
Antagonist Challenge: A second cumulative concentration-response curve to oxytocin is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the pharmacological characterization of this compound.
Conclusion
This compound represents a cornerstone in the development of non-peptide oxytocin receptor antagonists. Its high affinity, selectivity for the oxytocin receptor over vasopressin receptors (in humans), and oral bioavailability have established it as an invaluable research tool. The detailed pharmacological data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the oxytocin system and its modulation.
References
L-371,257 (CAS 162042-44-6): An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of L-371,257, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. This guide covers its chemical properties, mechanism of action, and key experimental data, presented in a structured format to facilitate research and development.
Chemical Properties and Synthesis
This compound, with the chemical name 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one, is a white solid compound.[1] It was one of the first orally bioavailable, non-peptide oxytocin antagonists developed.[2] While it possesses good oral bioavailability, it has poor penetration of the blood-brain barrier, leading to peripheral selectivity with minimal central nervous system side effects.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 162042-44-6 | [2] |
| Molecular Formula | C28H33N3O6 | [2] |
| Molecular Weight | 507.58 g/mol | [2] |
| Appearance | White Solid | [1] |
| Solubility | Soluble in DMSO | MedChemExpress |
A detailed synthesis protocol for this compound has been described in the primary literature. The synthesis involves a multi-step process culminating in the coupling of key piperidinyl and benzoxazinone (B8607429) intermediates. For the complete, step-by-step synthesis procedure, researchers are directed to the original publication by Williams PD, et al. in the Journal of Medicinal Chemistry, 1995, 38(23), 4634-6.[2]
Mechanism of Action and Signaling Pathway
This compound functions as a selective and competitive antagonist of the oxytocin receptor (OTR).[3] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand oxytocin, primarily couples to Gq/11. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in various physiological responses, including uterine contractions.
By competitively binding to the oxytocin receptor, this compound prevents oxytocin from initiating this signaling cascade, thereby inhibiting its downstream effects.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (this compound): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to Non-peptide Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of non-peptide oxytocin (B344502) antagonists, focusing on their pharmacological properties, the experimental methodologies used for their characterization, and their mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the oxytocin system.
Introduction: The Rationale for Non-peptide Oxytocin Antagonists
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during labor and lactation.[1][2] Consequently, antagonists of the oxytocin receptor (OTR) have been pursued as tocolytic agents for the management of preterm labor.[1][3][4] While the peptide antagonist atosiban (B549348) is in clinical use in some countries, it possesses limitations such as the need for intravenous administration.[1] This has driven the development of non-peptide antagonists, which offer the potential for improved oral bioavailability and pharmacokinetic profiles.[5][6][7]
Key Non-peptide Oxytocin Antagonists: A Quantitative Comparison
A number of non-peptide oxytocin antagonists have been developed and characterized. The following table summarizes the in vitro pharmacological data for some of the most well-studied compounds, providing a basis for comparison of their potency and selectivity.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50/pA2) | Selectivity vs. Vasopressin Receptors (V1a/V2) | Reference |
| Retosiban (GSK-221149A) | Human OTR | 0.65 | - | >1400-fold | [1] |
| L-368,899 | Rat Uterus OTR | 8.9 (IC50) | pA2 = 8.9 | >40-fold vs V1a, >60-fold vs V2 | [8] |
| Human Uterus OTR | 26 (IC50) | - | - | [7] | |
| Coyote OTR | 12.38 | - | ~41-fold vs V1a | [9] | |
| SSR-126768A | Rat/Human OTR | 0.44 | Ki = 0.50 nM (Ca2+), pA2 = 8.47 (rat myometrium) | High selectivity vs V1a, V1b, V2 | [10] |
| Nolasiban | Human OTR | - | - | Selective for OTR over V1a and V2 | [11] |
Oxytocin Receptor Signaling and Antagonist Mechanism of Action
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[12][13] Antagonism of this receptor by non-peptide ligands prevents the downstream signaling cascades initiated by oxytocin.
Canonical Gq Signaling Pathway
The canonical signaling pathway activated by oxytocin involves the Gq protein, leading to uterine contractions. Non-peptide antagonists competitively inhibit this pathway.
Biased Agonism and Downstream Signaling
Interestingly, some oxytocin receptor antagonists, such as atosiban, have been shown to act as "biased agonists".[12] This means that while they antagonize the Gq-mediated pathway responsible for contractions, they can simultaneously act as agonists for the Gi-mediated pathway.[12] This biased signaling can lead to the activation of downstream effectors like the MAPK/ERK pathway and influence processes such as cell growth.[12][13] Nolasiban, in contrast, appears to be a more complete antagonist, inhibiting both contractile and inflammatory pathways.[11]
Experimental Protocols for Characterization
The characterization of non-peptide oxytocin antagonists relies on a suite of in vitro and in vivo assays. Detailed below are the methodologies for key experiments.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
Principle: This competitive binding assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 cells or uterine tissue).
-
Radioligand (e.g., [3H]-oxytocin).
-
Test compound (non-peptide antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled oxytocin.
-
Incubate the plate at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the functional antagonist activity (IC50) of a test compound by measuring its ability to inhibit oxytocin-induced intracellular calcium release.
Principle: Activation of the OTR-Gq pathway leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this oxytocin-induced calcium flux.
Materials:
-
Cells stably expressing the oxytocin receptor (e.g., CHO-K1/OTR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Oxytocin (agonist).
-
Test compound (non-peptide antagonist).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the OTR-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period at 37°C.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a defined period.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate the reading to establish a baseline fluorescence.
-
Inject a fixed concentration of oxytocin (typically the EC80) into the wells and continue to measure the fluorescence change over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Analyze the data by calculating the percentage of inhibition of the oxytocin response by the test compound at each concentration.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
In Vivo Models
Objective: To evaluate the in vivo efficacy of a non-peptide oxytocin antagonist in inhibiting uterine contractions.
Principle: Administration of exogenous oxytocin to anesthetized, non-pregnant female rats in estrus induces measurable uterine contractions. The ability of an antagonist to block these contractions is a measure of its in vivo potency.
Animals:
-
Female Sprague-Dawley rats in the estrus stage of the reproductive cycle.
Procedure:
-
Anesthetize the rats (e.g., with urethane).
-
Insert a catheter into the jugular vein for drug administration.
-
Insert a pressure-sensitive balloon catheter into a uterine horn to monitor intrauterine pressure.
-
Administer the test compound (non-peptide antagonist) or vehicle intravenously.
-
After a set pre-treatment time, administer a bolus of oxytocin to induce uterine contractions.
-
Record the changes in intrauterine pressure as a measure of uterine contractility.
-
The inhibitory effect of the antagonist is determined by the reduction in the amplitude and/or frequency of the oxytocin-induced contractions compared to the vehicle-treated control group.
Objective: To assess the ability of a non-peptide oxytocin antagonist to delay parturition in a model of preterm labor.
Principle: Preterm labor can be induced in pregnant mice by administering agents such as the progesterone (B1679170) receptor antagonist mifepristone (B1683876) or the endotoxin (B1171834) lipopolysaccharide (LPS).[14] The efficacy of a test compound is determined by its ability to prolong gestation and improve neonatal outcomes.
Animals:
-
Time-mated pregnant mice (e.g., CD-1).
Procedure (Mifepristone-induced model):
-
On a specific day of gestation (e.g., day 15), administer mifepristone to induce preterm labor.
-
Administer the test compound (non-peptide antagonist) or vehicle at a defined time point relative to the mifepristone administration.
-
Monitor the mice for signs of labor and the time of delivery of the first pup.
-
The primary endpoint is the delay in the time to delivery. Secondary endpoints can include the number of live births and pup survival.
Synthesis of Non-peptide Oxytocin Antagonists
The chemical synthesis of non-peptide oxytocin antagonists is a complex process that is specific to the chemical scaffold of each compound. As an example, a general overview of the synthesis of Retosiban is provided. For detailed synthetic procedures for specific compounds, it is recommended to consult the primary literature.
Retosiban (GSK-221149A): The synthesis of Retosiban, a diketopiperazine derivative, has been reported to involve a multi-step process.[1] A key step in one described synthesis is a four-component Ugi reaction to form a linear peptide precursor, which is then cyclized to form the central diketopiperazine ring.[1] Subsequent modifications lead to the final product.
Conclusion and Future Directions
Non-peptide oxytocin antagonists represent a promising class of therapeutic agents, particularly for the management of preterm labor.[1] Their development has been driven by the need for orally bioavailable compounds with improved pharmacokinetic properties compared to peptide-based antagonists.[5][6] The continued exploration of novel chemical scaffolds and a deeper understanding of the complexities of oxytocin receptor signaling, including biased agonism, will be crucial for the development of the next generation of these important therapeutics. The methodologies outlined in this guide provide a framework for the robust characterization of such compounds, facilitating their progression from discovery to clinical application.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin antagonists in preterm labour and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SSR126768A (4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride): a new selective and orally active oxytocin receptor antagonist for the prevention of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
L-371,257: A Technical Guide for Studying Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4][5][6] Its high affinity for the human OTR and significant selectivity over vasopressin receptors make it a valuable pharmacological tool for investigating the role of oxytocin in uterine physiology and pathophysiology.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in studying uterine contractions, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11.[7][8][9] In uterine smooth muscle cells (myocytes), the binding of oxytocin to its receptor initiates a signaling cascade that leads to uterine contractions. This process is primarily mediated through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][10][11] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][10] The subsequent increase in cytosolic Ca2+ concentration, along with Ca2+ influx through plasma membrane channels, leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.[7] this compound competitively blocks the initial binding of oxytocin to its receptor, thereby inhibiting this entire downstream signaling pathway and preventing uterine contractions.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and selectivity.
Table 1: Binding Affinity (Ki) of this compound for Oxytocin and Vasopressin Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Oxytocin Receptor | Human | Uterine Smooth Muscle Cells | 2.21 ± 0.23 | [12] |
| Oxytocin Receptor | Human | Uterine Tissue | 4.6 | [2][3][4][13] |
| Oxytocin Receptor | Rat | Uterine Tissue | 19 | [1][13] |
| Vasopressin V1a Receptor | Rat | Liver | 3.7 | [1][13] |
| Vasopressin V1a Receptor | Human | Platelets | 3200 | [13] |
| Vasopressin V2 Receptor | Human | Kidney | >10,000 | [13] |
Table 2: Functional Antagonist Potency of this compound
| Parameter | Species | Preparation | Value | Reference(s) |
| pA2 | Rat | Isolated Uterine Tissue | 8.44 | [2][3][4] |
| IC50 | Human | Isolated Myometrial Strips (Spontaneous Contractions) | 71 pM | [13] |
| ED50 | Rat | In vivo (Oxytocin-induced Contractions) | 0.55 mg/kg | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the study of this compound.
Caption: Oxytocin signaling pathway leading to uterine contraction and its inhibition by this compound.
Caption: Workflow for assessing the antagonist effect of this compound on oxytocin-induced uterine contractions in vitro.
Caption: Workflow for measuring the effect of this compound on oxytocin-induced intracellular calcium mobilization.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study uterine contractions.
In Vitro Uterine Contraction Assay (Isolated Organ Bath)
This protocol is designed to assess the antagonist effect of this compound on oxytocin-induced contractions of isolated uterine tissue.
a. Materials and Reagents:
-
Uterine tissue (from estrogen-primed rats or human biopsies)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Oxytocin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
b. Tissue Preparation:
-
Humanely euthanize an estrogen-primed female rat (e.g., subcutaneous injection of diethylstilbestrol (B1670540) 24 hours prior to the experiment) or obtain fresh human myometrial biopsies.
-
Excise the uterine horns and place them immediately in cold Krebs-Henseleit solution.
-
Clean the tissue of fat and connective tissue and cut longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).
c. Experimental Procedure:
-
Mount the uterine strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial tension of 1 gram and allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.
-
After equilibration, elicit a reference contraction with a submaximal concentration of oxytocin (e.g., 1 nM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Add this compound (at desired concentrations, typically in the nanomolar range) or its vehicle (DMSO) to the organ baths and incubate for 30 minutes.
-
Perform a cumulative concentration-response curve for oxytocin (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
Record the isometric contractions using a force transducer and data acquisition system.
d. Data Analysis:
-
Measure the amplitude and frequency of contractions, or calculate the area under the curve (AUC) to quantify the contractile response.
-
Construct concentration-response curves for oxytocin in the absence and presence of different concentrations of this compound.
-
Determine the pA2 value of this compound using a Schild plot analysis to quantify its antagonist potency.
In Vivo Measurement of Uterine Contractions in Anesthetized Rats
This protocol describes the in vivo assessment of this compound's ability to inhibit oxytocin-induced uterine contractions in rats.
a. Materials and Reagents:
-
Female Sprague-Dawley rats (estrogen-primed)
-
Anesthetic (e.g., sodium pentobarbital)
-
Oxytocin
-
This compound
-
Saline solution
-
Intrauterine balloon catheter
-
Pressure transducer and data acquisition system
b. Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the uterus.
-
Insert a small, water-filled balloon catheter into one uterine horn and secure it with a ligature.
-
Connect the catheter to a pressure transducer to monitor intrauterine pressure changes.
-
Cannulate a jugular vein for intravenous administration of compounds.
c. Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer an intravenous bolus of oxytocin (e.g., 100 mU) to induce a uterine contraction and establish a baseline response.
-
Administer this compound intravenously at various doses.
-
Challenge with the same dose of oxytocin at set time points after this compound administration to determine the onset and duration of the antagonist effect.
-
Continuously record the intrauterine pressure throughout the experiment.
d. Data Analysis:
-
Quantify the uterine contractions by measuring the peak pressure and the area under the pressure curve.
-
Calculate the percentage inhibition of the oxytocin-induced contraction at each dose of this compound.
-
Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect) for this compound.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the oxytocin receptor in uterine tissue.
a. Materials and Reagents:
-
Uterine tissue membranes (from rats or humans)
-
Radiolabeled oxytocin (e.g., [³H]-Oxytocin)
-
This compound
-
Unlabeled oxytocin (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
b. Membrane Preparation:
-
Homogenize uterine tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
c. Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]-Oxytocin (typically near its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Add the uterine membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Intracellular Calcium Mobilization
This protocol details the measurement of oxytocin-induced intracellular calcium changes in cultured myometrial cells and their inhibition by this compound.
a. Materials and Reagents:
-
Primary human myometrial cells or a suitable cell line
-
Cell culture medium
-
Fura-2 AM (or another suitable calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline
-
Oxytocin
-
This compound
-
Fluorescence spectrophotometer or a fluorescence microscope with ratiometric imaging capabilities
b. Cell Preparation and Dye Loading:
-
Culture myometrial cells on glass coverslips or in 96-well plates suitable for fluorescence measurements.
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HEPES-buffered saline, often with a small amount of Pluronic F-127 to aid dispersion.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HEPES-buffered saline to remove extracellular dye and allow for de-esterification of the dye within the cells.
c. Calcium Measurement:
-
Place the coverslip with the loaded cells in a cuvette or the 96-well plate in the fluorescence reader.
-
Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound or vehicle and continue recording to observe any effect on baseline calcium.
-
Add oxytocin to stimulate an increase in intracellular calcium and record the change in the fluorescence ratio.
d. Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio over time.
-
The ratio is proportional to the intracellular free calcium concentration. Calibration can be performed using ionophores and solutions of known calcium concentrations to convert the ratio to absolute calcium concentrations.
-
Compare the peak and duration of the calcium transient in the presence and absence of this compound to determine its inhibitory effect.
Conclusion
This compound is a well-characterized and highly valuable tool for researchers in the fields of reproductive biology, pharmacology, and drug development. Its potent and selective antagonism of the oxytocin receptor allows for the precise investigation of oxytocin's role in uterine contractility. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo experimental settings, ultimately contributing to a deeper understanding of uterine physiology and the development of novel tocolytic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. | BioWorld [bioworld.com]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Peripheral Effects of Oxytocin Receptor Blockade with L-371,257: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-371,257 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its limited ability to cross the blood-brain barrier makes it an invaluable tool for investigating the peripheral roles of oxytocin (OT) signaling. This technical guide provides a comprehensive overview of the peripheral effects of OTR blockade with this compound, focusing on its impact on uterine contractility, cardiovascular function, and gastrointestinal motility. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction
Oxytocin, a nonapeptide hormone and neurotransmitter, plays a crucial role in a wide array of physiological processes beyond its well-established functions in parturition and lactation. The diverse peripheral actions of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor expressed in various tissues, including the uterus, heart, blood vessels, and gastrointestinal tract. Understanding the specific contributions of peripheral OTR activation is critical for elucidating fundamental physiological mechanisms and for the development of novel therapeutics.
This compound has emerged as a key pharmacological tool in this endeavor. Its high affinity and selectivity for the OTR over the structurally related vasopressin receptors, combined with its poor penetration of the blood-brain barrier, allow for the specific investigation of peripheral OT functions with minimal confounding central effects[1]. This guide synthesizes the current knowledge on the peripheral effects of OTR blockade using this compound, providing a detailed resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile and peripheral effects of this compound.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Selectivity vs. OTR | Reference |
| Oxytocin Receptor (OTR) | Human | Uterine tissue | 4.6 | - | [2] |
| Oxytocin Receptor (OTR) | Rat | Uterine tissue | 19 | - | [3] |
| Vasopressin V1a Receptor | Human | - | >3,700 | >800-fold | [2] |
| Vasopressin V2 Receptor | Human | - | >10,000 | >2170-fold | [2] |
Table 2: In Vitro and In Vivo Effects of this compound on Uterine Contractility
| Parameter | Species | Experimental Model | Value | Reference |
| pA2 | Rat | Isolated uterine tissue | 8.44 | [2] |
| ED50 (inhibition of OT-induced contractions) | Rat | Anesthetized, in vivo | 0.55 mg/kg (i.v.) | [4] |
Table 3: Effects of this compound on Body Weight in Rats
| Administration | Dose | Duration | Effect on Body Weight Gain | Reference |
| Single Intraperitoneal Injection | 0.5 mg/kg | 24 hours | Significant increase | [3] |
| Single Intraperitoneal Injection | 1.0 mg/kg | 24 hours | Significant increase | [3] |
| Repeated Intraperitoneal Injections | 0.5 mg/kg | 6 days | 10.5 ± 2.2 g (vs. 4.7 ± 2.7 g in vehicle) | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Inhibition of Oxytocin-Induced Uterine Contractions
-
Tissue Preparation: Uterine horns are isolated from estrogen-primed female rats and cut into longitudinal strips.
-
Apparatus: The uterine strips are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. Isometric contractions are recorded using force-displacement transducers.
-
Procedure: After an equilibration period, a cumulative concentration-response curve to oxytocin is established. In parallel experiments, uterine strips are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) before the cumulative addition of oxytocin.
-
Data Analysis: The antagonistic effect of this compound is quantified by calculating the pA2 value from Schild plot analysis.
In Vivo Tocolytic Activity in Anesthetized Rats
-
Animal Model: Anesthetized female rats, often in late-stage pregnancy or estrus, are used.
-
Surgical Preparation: A catheter is inserted into the jugular vein for drug administration, and a pressure-sensitive balloon catheter is placed in the uterine horn to monitor intrauterine pressure changes.
-
Procedure: A continuous intravenous infusion of oxytocin is administered to induce regular uterine contractions. Once a stable pattern of contractions is established, this compound is administered intravenously as a bolus or infusion.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the frequency and amplitude of oxytocin-induced uterine contractions. The dose required to produce a 50% inhibition (ED50) is calculated.
Assessment of Cardiovascular Parameters in Rats
-
Animal Model: Conscious, freely moving male rats with chronically implanted arterial and venous catheters are utilized to avoid the confounding effects of anesthesia.
-
Instrumentation: Arterial catheters are connected to pressure transducers for continuous measurement of blood pressure and heart rate.
-
Procedure: Following a baseline recording period, this compound is administered intravenously. Blood pressure and heart rate are monitored continuously for a specified duration post-administration.
-
Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and statistically analyzed.
Evaluation of Gastrointestinal Motility (Charcoal Meal Test)
-
Animal Model: Male Wistar rats are fasted overnight with free access to water.
-
Procedure: this compound or vehicle is administered via the desired route (e.g., intraperitoneally). After a predetermined time, a charcoal meal (e.g., 5% activated charcoal in 10% gum arabic) is administered orally. After a set period (e.g., 15-30 minutes), the animals are euthanized, and the small intestine is carefully removed.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as the percentage of the total intestinal length traveled by the charcoal.
Measurement of Food Intake and Body Weight
-
Animal Model: Male rats are individually housed with ad libitum access to food and water.
-
Procedure: Animals are acclimated to the housing conditions and baseline food intake and body weight are recorded daily. This compound or vehicle is administered (e.g., intraperitoneally) daily before the dark cycle. Food intake and body weight are measured at regular intervals (e.g., daily) for the duration of the study.
-
Data Analysis: Changes in cumulative food intake and body weight gain are calculated and compared between the this compound and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Discussion
The available data robustly demonstrate that this compound is a potent and selective antagonist of peripheral oxytocin receptors. Its primary and most well-characterized effect is the inhibition of uterine contractions, both in vitro and in vivo, highlighting its potential as a tocolytic agent.
The peripheral effects of this compound extend beyond the uterus. Blockade of OTR in the vasculature appears to inhibit oxytocin-induced vasodilation, a process mediated by the PI3K/Akt pathway and subsequent eNOS activation. In the gastrointestinal tract, OTR antagonism can modulate smooth muscle contractility, likely through the Gq/PLC pathway and subsequent changes in intracellular calcium levels. The observed increase in body weight with this compound administration suggests a role for peripheral oxytocin in the regulation of metabolism and energy balance, although the precise mechanisms remain to be fully elucidated.
The experimental protocols detailed herein provide a foundation for researchers to further investigate the nuanced roles of peripheral oxytocin signaling using this compound. Future studies could focus on the long-term cardiovascular and metabolic consequences of peripheral OTR blockade and explore the therapeutic potential of targeting these pathways in various pathological conditions.
Conclusion
This compound is an indispensable tool for dissecting the peripheral functions of the oxytocin system. This technical guide provides a consolidated resource of its pharmacological properties, experimental applications, and the signaling pathways it modulates. The presented data and methodologies are intended to facilitate further research into the diverse and physiologically significant roles of peripheral oxytocin signaling and to aid in the development of novel therapeutics targeting the oxytocin receptor.
References
L-371,257: A Technical Guide on its Role in Tocolysis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preterm labor is a significant clinical challenge, and the development of effective and safe tocolytic agents to inhibit uterine contractions is a primary research focus. Oxytocin (B344502), a key hormone in parturition, and its receptor are prime targets for therapeutic intervention. L-371,257 has emerged as a pivotal research compound in this field. It is a potent, selective, and orally bioavailable non-peptide oxytocin receptor antagonist. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, and its application in tocolysis research, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Oxytocin Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). In the myometrium, the binding of oxytocin to its receptor initiates a signaling cascade that leads to uterine contractions. This compound blocks this pathway by preventing oxytocin from binding to the OTR.
The activation of the oxytocin receptor stimulates the Gq/phospholipase C (PLC)/inositol trisphosphate (InsP3) pathway.[1] This leads to an increase in intracellular calcium concentration ([Ca2+]i) through release from the sarcoplasmic reticulum and influx from the extracellular space.[2][3] Elevated intracellular calcium activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent myometrial muscle contraction.[4] this compound competitively binds to the oxytocin receptor, thereby inhibiting this entire cascade and promoting uterine relaxation.[5]
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the human oxytocin receptor. It was one of the first non-peptide oxytocin antagonists developed with good oral bioavailability, a significant advantage over peptide-based antagonists like atosiban (B549348).[5][6] However, it has poor penetration of the blood-brain barrier, which results in good peripheral selectivity with minimal central side effects.[6][7]
Quantitative Data: Binding Affinity and Potency
The following table summarizes the key quantitative pharmacological parameters of this compound from various studies.
| Parameter | Species/Tissue | Receptor | Value | Reference(s) |
| Binding Affinity (Ki) | Human Uterine | Oxytocin | 4.6 nM | [5][8] |
| Human Uterine Smooth Muscle Cells | Oxytocin | 2.21 ± 0.23 nM | [2] | |
| Rat Uterine | Oxytocin | 19 nM | [7][9] | |
| Rat Liver | Vasopressin V1a | 3.7 nM | [7][9] | |
| Human Platelet | Vasopressin V1a | 3,200 nM | [9] | |
| Human Kidney | Vasopressin V2 | >10,000 nM | [9] | |
| Functional Potency (pA2) | Isolated Rat Uterine Tissue | Oxytocin | 8.44 | [8][10] |
| Inhibitory Concentration (IC50) | Isolated Human Myometrial Strips | Oxytocin | 71 pM | [9] |
| Inhibitory Potency (Ki) | Oxytocin-induced [Ca2+]i increase in Human Uterine Smooth Muscle Cells | Oxytocin | 0.46 nM | [2] |
| In Vivo Efficacy (ED50) | Oxytocin-induced uterine contractions in rats | Oxytocin | 0.55 mg/kg | [9] |
Note: Ki is the inhibition constant, a measure of binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response is reduced by half. ED50 is the dose that produces 50% of the maximal effect.
The data clearly indicates that this compound is a potent antagonist of the human oxytocin receptor with over 800-fold selectivity over human vasopressin V1a and V2 receptors.[6][8][10] While it shows high affinity for the rat vasopressin V1a receptor, its selectivity for the human oxytocin receptor is pronounced.[7][9]
Role in Tocolysis Research
This compound has been instrumental as a pharmacological tool to investigate the role of oxytocin in uterine contractility and preterm labor.[1] Its oral bioavailability and selectivity have made it a valuable compound for in vivo studies in animal models.
In Vitro Studies
In isolated rat uterine tissue, this compound effectively antagonizes oxytocin-induced contractions.[8] Studies on isolated human myometrial strips have also demonstrated its ability to inhibit spontaneous contractions with high potency (IC50 = 71 pM).[9] Furthermore, in human uterine smooth muscle cells, this compound potently inhibits the oxytocin-stimulated increase in intracellular calcium.[2]
In Vivo Studies
In anesthetized rats, this compound has been shown to block oxytocin-stimulated uterine activity when administered both intravenously and intraduodenally, highlighting its oral activity.[5][8] These in vivo studies have been crucial in establishing the tocolytic potential of selective oxytocin receptor antagonists.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize this compound.
In Vitro Uterine Contraction Assay (Isolated Rat Uterus)
This protocol describes a common method to assess the effect of compounds on uterine contractility ex vivo.
Methodology:
-
Animal Preparation: An adult female rat is pre-treated with estrogen to sensitize the uterus.
-
Tissue Isolation: The rat is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., De Jalon's solution).
-
Mounting: A longitudinal strip of the uterus is mounted in an organ bath containing the salt solution, maintained at 32-37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a set period (e.g., 60 minutes) under a specific resting tension.
-
Drug Application: this compound (or its vehicle as a control) is added to the organ bath at a specific concentration and allowed to incubate.
-
Oxytocin Challenge: A cumulative concentration-response curve to oxytocin is generated by adding increasing concentrations of oxytocin to the bath and recording the contractile response.
-
Data Analysis: The magnitude of the contractions is measured. The rightward shift in the oxytocin concentration-response curve caused by this compound is used to perform a Schild analysis and calculate the pA2 value, which quantifies the potency of the antagonist.
In Vivo Tocolysis Model (Anesthetized Rat)
This protocol outlines a method to evaluate the tocolytic efficacy of this compound in a living animal.
Methodology:
-
Animal Preparation: A female rat is anesthetized. The jugular vein is cannulated for intravenous drug administration.
-
Uterine Monitoring: A balloon-tipped catheter is inserted into the uterine horn and connected to a pressure transducer to monitor intrauterine pressure changes, which reflect uterine contractions.
-
Baseline Recording: A stable baseline of uterine activity is recorded.
-
Oxytocin-Induced Contractions: A continuous intravenous infusion of oxytocin is administered to induce regular uterine contractions.
-
This compound Administration: Once a stable pattern of oxytocin-induced contractions is established, this compound is administered either intravenously or intraduodenally at various doses.
-
Data Collection: Uterine activity is continuously monitored following the administration of the antagonist.
-
Data Analysis: The percentage inhibition of oxytocin-induced uterine contractions is calculated for each dose of this compound. This data is then used to determine the ED50, the dose required to inhibit the contractions by 50%.
Conclusion
This compound is a potent and selective non-peptide oxytocin receptor antagonist that has played a crucial role in advancing our understanding of the oxytocin system in uterine physiology. Its favorable pharmacological properties, including oral bioavailability and high selectivity for the human oxytocin receptor, have made it an invaluable tool in tocolysis research. While other oxytocin antagonists like atosiban are used clinically, the research conducted with this compound has been fundamental in validating the oxytocin receptor as a viable target for the management of preterm labor and has guided the development of newer generations of tocolytic agents.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
In Vitro Characterization of L-371,257: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-371,257 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its high affinity for the OTR and significant selectivity over related vasopressin receptors have established it as a critical tool in pharmacological research. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the underlying experimental methodologies. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, including uterine contractions during labor and lactation. The oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily, mediates these effects. The development of selective OTR antagonists is of significant interest for therapeutic applications, such as the management of preterm labor. This compound emerged as one of the first orally active, non-peptide OTR antagonists, demonstrating favorable pharmacological properties for research and potential clinical development.[1] This guide summarizes the key in vitro data that define the pharmacological profile of this compound.
Binding Affinity and Selectivity
The initial characterization of any novel compound involves determining its binding affinity (Ki) for its target receptor and its selectivity against other related receptors. This compound has been shown to have a high affinity for the oxytocin receptor with significant selectivity over vasopressin (AVP) receptors.
Table 1: Radioligand Binding Affinity of this compound at Oxytocin and Vasopressin Receptors
| Receptor | Species/Tissue | Radioligand | Ki (nM) | Reference(s) |
| Oxytocin | Human Uterine | [³H]-Oxytocin | 4.6 | [2][3][4][5] |
| Oxytocin | Rat Uterine | [³H]-Oxytocin | 19 | [3][6] |
| Vasopressin V1a | Human Platelet | Specific Radioligand | 3,200 | [3] |
| Vasopressin V1a | Rat Liver | Specific Radioligand | 3.7 | [3][6][7] |
| Vasopressin V2 | Human Kidney | Specific Radioligand | >10,000 | [3] |
| Vasopressin V2 | Rat Kidney | Specific Radioligand | >10,000 | [3] |
This table consolidates data from multiple sources indicating high affinity for the human oxytocin receptor and over 800-fold selectivity over human vasopressin V1a and V2 receptors.[1][2][5][8][9][10]
Functional Antagonism
Functional assays are essential to determine the efficacy of a compound in a biological system. For an antagonist like this compound, these assays measure its ability to inhibit the response induced by an agonist (oxytocin).
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Tissue/Cell Line | Measured Effect | Value | Reference(s) |
| Isolated Tissue Contraction | Isolated Rat Uterine Tissue | Inhibition of Oxytocin-induced Contractions | pA2 = 8.44 | [2][5][8][9] |
| Isolated Tissue Contraction | Isolated Human Myometrial Strips | Inhibition of Spontaneous Contractions | IC50 = 71 pM | [3] |
| Calcium Mobilization | U-87MG cells | Block of Oxytocin-induced Intracellular Calcium Increase | Effective Blockade | [11] |
The pA2 value indicates the concentration of the antagonist required to necessitate a two-fold increase in the agonist concentration to produce the original response, with a higher pA2 value indicating greater potency.[4]
Mechanism of Action: Oxytocin Receptor Signaling
The oxytocin receptor primarily couples to Gq/11 G-proteins.[7][12] Upon oxytocin binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key step in cellular responses like smooth muscle contraction.[3][8] this compound acts as a competitive antagonist, binding to the oxytocin receptor and preventing oxytocin from initiating this signaling cascade.[7][11]
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key in vitro assays used to characterize this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human oxytocin receptor).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-Oxytocin, typically at a concentration near its Kd value).
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled oxytocin).
-
Incubate the plate at a controlled temperature for a specified time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This assay quantifies the potency of a competitive antagonist by measuring the parallel rightward shift it causes in the dose-response curve of an agonist.
Methodology:
-
Tissue/Cell Preparation:
-
Prepare an isolated tissue preparation (e.g., rat uterine strips) or a cell-based assay system that exhibits a measurable response to oxytocin (e.g., calcium mobilization).
-
For tissue preparations, mount the tissue in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
-
Agonist Dose-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist (oxytocin) to establish a baseline response and determine the EC50.
-
-
Antagonist Incubation and Shifted Dose-Response:
-
Wash the preparation to remove the agonist.
-
Incubate the preparation with a fixed concentration of the antagonist (this compound) for a predetermined equilibration period.
-
Generate a new cumulative concentration-response curve for oxytocin in the presence of this compound.
-
Repeat this process with at least two other concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.
-
Plot log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of this line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
The in vitro characterization of this compound has firmly established it as a high-affinity, selective, and potent competitive antagonist of the oxytocin receptor. The data summarized in this guide, derived from radioligand binding and functional assays, provide a robust pharmacological profile for this compound. The detailed methodologies and illustrative diagrams offer a clear framework for understanding and replicating the in vitro assessment of this compound and similar compounds, making it an invaluable resource for professionals in the field of drug discovery and development.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Projection length stimulated by oxytocin is modulated by the inhibition of calcium signaling in U-87MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
L-371,257: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Selective Oxytocin (B344502) Receptor Antagonist with Molecular Formula C28H33N3O6
This technical guide provides a comprehensive overview of L-371,257, a potent and selective non-peptide antagonist of the oxytocin receptor. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology, mechanism of action, and experimental background of this compound.
Core Compound Properties
This compound is a well-characterized molecule with the molecular formula C28H33N3O6 and a molecular weight of approximately 507.58 g/mol [1]. It is recognized for its high affinity and selectivity as a competitive antagonist of the oxytocin receptor (OTR)[2]. Notably, it also exhibits high affinity for the vasopressin V1a receptor[2]. A key characteristic of this compound is its oral bioavailability and poor penetration of the blood-brain barrier, which confers peripheral selectivity with minimal central nervous system side effects[1].
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H33N3O6 | [1] |
| Molecular Weight | 507.58 g/mol | [1] |
| IUPAC Name | 1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine | [1] |
| CAS Number | 162042-44-6 | [3] |
| Oxytocin Receptor (human) Ki | 4.6 nM | [3][4] |
| Oxytocin Receptor (rat uterine) Ki | 19 nM | [2] |
| Vasopressin V1a Receptor (rat liver) Ki | 3.7 nM | [2] |
| Functional Antagonism (pA2) | 8.4 (isolated rat uterus) | [3][4] |
| Oral Bioavailability | Orally active | [1][3] |
| Blood-Brain Barrier Penetration | Poor | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of oxytocin to its receptor. The oxytocin receptor is a class I G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein alpha subunit[5].
Upon activation by oxytocin, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), are central to the physiological responses induced by oxytocin, such as uterine muscle contraction. By competitively inhibiting the initial binding of oxytocin, this compound effectively blocks this entire downstream signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
The inhibitory constant (Ki) of this compound for the oxytocin receptor is determined through competitive radioligand binding assays. A general protocol is outlined below, based on standard methodologies.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the oxytocin receptor (e.g., human myometrium or CHO cells). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Binding Assay: In a multi-well plate, a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]oxytocin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 22°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay for pA2 Determination
The functional antagonist activity of this compound is quantified by its pA2 value, which is a measure of the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. This is typically determined using an isolated tissue bath assay.
Detailed Methodology:
-
Tissue Preparation: A segment of tissue that responds to oxytocin, such as the rat uterus, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist Dose-Response: A cumulative concentration-response curve to oxytocin is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of this compound for a predetermined period.
-
Shifted Dose-Response: A second cumulative concentration-response curve to oxytocin is generated in the presence of this compound.
-
Data Analysis: The dose-response curves in the absence and presence of the antagonist are plotted. The rightward shift in the oxytocin dose-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis.
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature. The following is a summary of a potential synthetic route based on the initial discovery publication.
A detailed, step-by-step synthesis would be proprietary and is not fully available in the public domain. The following is a generalized scheme based on the published chemical structure and common organic synthesis reactions.
A plausible synthetic approach would involve the coupling of three key fragments: a substituted benzoxazinone, a piperidine (B6355638) linker, and an N-acetyl-4-hydroxypiperidine moiety. The synthesis would likely proceed through the formation of amide and ether linkages. For instance, the piperidine linker could be acylated with a suitably activated benzoic acid derivative, followed by the introduction of the N-acetyl-4-hydroxypiperidine via a nucleophilic substitution reaction.
In Vivo Studies
In vivo studies in animal models have been crucial in characterizing the pharmacological profile of this compound. For example, its ability to inhibit oxytocin-induced uterine contractions has been demonstrated in rats. In one study, systemic administration of this compound at doses of 0.5 and 1.0 mg/kg via intraperitoneal injection was shown to stimulate weight gain in rats[2].
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the oxytocin receptor. Its characteristics as a potent, selective, and orally bioavailable antagonist with poor blood-brain barrier penetration make it particularly useful for investigating the peripheral actions of oxytocin. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its pharmacokinetic and pharmacodynamic properties will continue to elucidate its therapeutic potential.
References
- 1. Role of the Phospholipase C Pathway and Calcium Mobilization in Oxytocin-Induced Contraction of Lacrimal Gland Myoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptide oxytocin antagonists: analogs of this compound with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Bioavailability of L-371,257: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a non-peptide antagonist of the oxytocin (B344502) receptor, distinguished by its high selectivity over vasopressin receptors.[1] Developed as one of the early orally bioavailable oxytocin antagonists, it has been a valuable tool in scientific research, particularly in studies related to the peripheral effects of oxytocin receptor blockade.[1] Its potential therapeutic applications have been explored in areas such as the management of preterm labor.[1] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, resulting in pronounced peripheral effects with minimal central nervous system side effects.[1] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, including available data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on the Bioactivity of this compound
While specific pharmacokinetic parameters for the oral bioavailability of this compound are not extensively detailed in publicly available literature, its biological activity following oral and other routes of administration has been characterized. The following table summarizes the key bioactivity values for this compound.
| Parameter | Species | Tissue/Receptor | Value | Reference |
| Ki | Human | Uterine Oxytocin Receptor | 4.6 nM | |
| Ki | Rat | Uterine Oxytocin Receptor | 19 nM | |
| Ki | Rat | Liver Vasopressin V1A Receptor | 3.7 nM | |
| pA2 | Rat | Isolated Uterine Tissue | 8.44 | |
| Selectivity | Human | Oxytocin Receptor vs. Vasopressin V1a and V2 Receptors | >800-fold |
Experimental Protocols
Detailed experimental protocols for the oral bioavailability studies of this compound are not explicitly published. However, based on standard practices for similar non-peptide small molecules and related oxytocin antagonists, a representative protocol can be outlined.
In Vivo Study: Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats
This experiment is designed to assess the in vivo efficacy of this compound following intraduodenal administration, which mimics oral absorption.
1. Animal Preparation:
-
Female Sprague-Dawley rats are used.
-
The animals are anesthetized to permit surgical procedures and monitoring.
2. Surgical Procedure:
-
A catheter is placed in the jugular vein for the administration of oxytocin and for blood sampling.
-
A catheter is inserted into the duodenum for the administration of this compound.
-
Uterine horns are exposed, and a device to measure uterine contractions (e.g., a strain gauge or intrauterine balloon catheter) is attached.
3. Experimental Procedure:
-
A baseline of spontaneous uterine activity is recorded.
-
A submaximal dose of oxytocin is infused intravenously to induce stable, rhythmic uterine contractions.
-
Once a stable response to oxytocin is achieved, this compound is administered as a single bolus into the duodenum.
-
Uterine activity is continuously monitored to determine the onset, magnitude, and duration of the inhibitory effect of this compound on oxytocin-induced contractions.
4. Data Analysis:
-
The percentage inhibition of the oxytocin-induced uterine contractions is calculated at various time points after the administration of this compound.
-
An effective dose (ED50), the dose required to produce 50% of the maximal inhibitory effect, can be determined.
Pharmacokinetic Study Protocol (Representative)
This protocol outlines a typical approach to determine the pharmacokinetic profile of a compound like this compound after oral and intravenous administration in rats.
1. Animal Model:
-
Male or female Sprague-Dawley rats are used. Animals are cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.
2. Dosing:
-
Intravenous (IV) Administration: A single bolus of this compound (e.g., 1-5 mg/kg) is administered via the tail vein or a catheter. The compound is typically dissolved in a suitable vehicle.
-
Oral (PO) Administration: A single dose of this compound (e.g., 10-50 mg/kg) is administered by oral gavage. The compound is formulated as a solution or suspension in an appropriate vehicle.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected into heparinized tubes at predetermined time points before and after drug administration.
-
Typical time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.
-
Typical time points for oral administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Total body clearance (after IV administration).
-
Vd: Volume of distribution (after IV administration).
-
-
Absolute Oral Bioavailability (F%) is calculated using the following formula:
-
F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
This compound functions as an antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a cascade of intracellular events. This compound blocks these downstream signaling pathways by preventing the initial binding of oxytocin.
Caption: Antagonistic action of this compound on the oxytocin receptor signaling pathway.
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates a typical workflow for determining the oral bioavailability of a compound like this compound in a preclinical setting.
Caption: A generalized workflow for determining the oral bioavailability of a test compound.
References
L-371,257: A Technical Guide to its Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It exhibits high affinity for the human oxytocin receptor and is characterized by its oral bioavailability.[2][3] A critical aspect of the pharmacological profile of this compound is its interaction with the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). This technical guide provides an in-depth overview of the blood-brain barrier permeability of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing associated signaling pathways.
Data Presentation: Blood-Brain Barrier Permeability of this compound
| Parameter | Method | Value/Classification | Reference |
| Blood-Brain Barrier Permeability | In vivo and preclinical studies | Described as non-blood-brain barrier penetrant or having poor penetration. | [1][2] |
| Brain-to-Plasma Ratio (Kp) | Not reported | No quantitative data available in the public domain. | N/A |
| CSF Concentration | Not reported | No quantitative data available in the public domain following peripheral administration. | N/A |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
While specific experimental protocols for this compound are not detailed in the available literature, the determination of its poor BBB penetration would have likely involved one or more of the following standard in vivo and in vitro methodologies.
In Vivo Methods
-
Intravenous (IV) Administration and Brain Tissue Analysis: This fundamental method involves administering this compound intravenously to animal models (e.g., rodents). At various time points post-administration, blood and brain tissue samples are collected. The concentration of the compound in both plasma and brain homogenate is then quantified using a suitable analytical technique like liquid chromatography-mass spectrometry (LC-MS/MS). The ratio of the concentration in the brain to that in the plasma provides the brain-to-plasma ratio (Kp), a key indicator of BBB penetration. A low Kp value would confirm poor BBB penetration.
-
In Situ Brain Perfusion: This technique allows for the precise measurement of the rate of transport across the BBB without the confounding influence of peripheral metabolism or recirculation. In an anesthetized animal, a carotid artery is cannulated, and a perfusion fluid containing a known concentration of this compound is infused directly into the brain's arterial supply for a short period. The brain is then removed, and the amount of compound that has entered the brain tissue is quantified. This method provides a direct measure of the blood-to-brain transfer rate.
In Vitro Models
-
Cell-Based Transwell Assays: This method utilizes a culture of brain endothelial cells, which form a monolayer on a semi-permeable membrane in a Transwell apparatus, mimicking the BBB. This compound is added to the top chamber (apical side, representing the blood), and its appearance in the bottom chamber (basolateral side, representing the brain) is measured over time. The rate of transport is used to calculate an apparent permeability coefficient (Papp). A low Papp value would indicate poor permeability.
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin binding to its receptor involves the Gq alpha subunit and the subsequent activation of phospholipase C.
References
Methodological & Application
L-371,257 Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It exhibits high affinity for the OTR with over 800-fold selectivity over the related vasopressin (V1a and V2) receptors.[3] A key characteristic of this compound is its poor penetration of the blood-brain barrier, making it an ideal tool for investigating the peripheral effects of oxytocin receptor antagonism with minimal central nervous system side effects. These application notes provide detailed protocols for in vivo animal studies using this compound, focusing on its use in uterine contractility and metabolic studies.
Physicochemical Properties and Receptor Affinity
This compound is a small molecule with the chemical formula C₂₈H₃₃N₃O₆ and a molecular weight of 507.59 g/mol .[3] It is soluble in DMSO.[3]
Receptor Binding Affinity
This compound displays high affinity for both human and rat oxytocin receptors. It also has a notable affinity for the rat vasopressin V1a receptor.
| Receptor | Species | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Oxytocin Receptor | Human | Uterine Smooth Muscle Cells | 2.21 ± 0.23 | [4] |
| Oxytocin Receptor | Human | Uterine Tissue | 4.6 | [1][3] |
| Oxytocin Receptor | Rat | Uterine Tissue | 19 | [5][6] |
| Vasopressin V1a Receptor | Rat | Liver | 3.7 | [6] |
Signaling Pathway of Oxytocin Receptor
The oxytocin receptor is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to various physiological effects, including uterine contractions. This compound acts as a competitive antagonist, blocking the binding of oxytocin to its receptor and thereby inhibiting downstream signaling.
Figure 1: Simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound.
Experimental Protocols
Inhibition of Uterine Contractions in Anesthetized Rats
This protocol is designed to assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in rats.[1][3]
-
This compound
-
Oxytocin
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Adult female Sprague-Dawley rats
-
Surgical instruments
-
Uterine tension recording equipment
Figure 2: Experimental workflow for the in vivo uterine contraction assay.
-
Animal Preparation: Anesthetize adult female rats. The stage of the estrous cycle or pregnancy status should be controlled for, depending on the experimental design.
-
Surgical Procedure: Perform a laparotomy to expose the uterine horns. Attach a force-displacement transducer to one of the uterine horns to record isometric contractions.
-
Stabilization: Allow the preparation to stabilize and record baseline spontaneous uterine activity.
-
Induction of Contractions: Administer a submaximal dose of oxytocin intravenously to induce stable, rhythmic uterine contractions.
-
Administration of this compound: Once stable contractions are achieved, administer this compound either intravenously (i.v.) or intraduodenally (i.d.).
-
Data Acquisition: Record the frequency and amplitude of uterine contractions before and after the administration of this compound.
| Compound | Route of Administration | Dosage | Effect | Reference |
| This compound | Intravenous (i.v.), Intraduodenal (i.d.) | Not specified in detail, but shown to be effective | Blocks oxytocin-stimulated uterine activity | [1] |
Note: The effective dose (ED₅₀) for inhibiting oxytocin-induced uterine contractions in rats has been reported as 0.55 mg/kg.
Investigation of Metabolic Effects (Food Intake and Weight Gain) in Rats
This protocol details the use of this compound to study the role of peripheral oxytocin receptors in the regulation of food intake and body weight in rats.[6]
-
This compound
-
Vehicle for this compound (e.g., saline, 20% SBE-β-CD in saline)
-
Adult male rats (e.g., Sprague-Dawley)
-
Standard laboratory chow
-
Metabolic cages for monitoring food intake and body weight
-
Syringes and needles for intraperitoneal injections
Figure 3: Workflow for studying the metabolic effects of this compound.
-
Acclimatization: House rats individually in metabolic cages and allow them to acclimate for several days.
-
Baseline Measurements: Record baseline daily food intake and body weight for each animal.
-
Group Assignment: Randomly assign rats to different treatment groups (e.g., vehicle, 0.5 mg/kg this compound, 1.0 mg/kg this compound).
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound or vehicle 30-45 minutes prior to the start of the dark cycle, when rats typically begin feeding.[6] For chronic studies, injections can be given daily for a specified period (e.g., 6 days).[6]
-
Data Collection: Measure food intake and body weight daily at the same time.
-
Data Analysis: Compare the changes in food intake and body weight between the treatment groups and the vehicle control group.
| Animal Model | Route of Administration | Dosage (mg/kg) | Duration | Observed Effect | Reference |
| Male Rats | Intraperitoneal (i.p.) | 0.5 | Single injection | Significant stimulation of weight gain | [6] |
| Male Rats | Intraperitoneal (i.p.) | 1.0 | Single injection | Significant stimulation of weight gain | [6] |
| Male Rats | Intraperitoneal (i.p.) | 0.5 | Repeatedly over 6 days | Significant stimulation of body weight gain (10.5 ± 2.2 g vs. 4.7 ± 2.7 g for vehicle) | [6] |
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of the peripheral roles of the oxytocin system. Its high selectivity for the oxytocin receptor and poor blood-brain barrier penetration allow for targeted studies on peripheral tissues such as the uterus and those involved in metabolic regulation. The protocols provided here offer a framework for researchers to design and conduct robust in vivo experiments with this compound. As with any in vivo study, appropriate ethical considerations and institutional guidelines for animal care and use must be strictly followed.
References
- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for L-371,257 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent, non-peptide, and selective antagonist of the oxytocin (B344502) receptor (OTR), with a notable affinity for the vasopressin V1a receptor (V1aR)[1][2]. Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the peripheral effects of oxytocin and vasopressin signaling[3]. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying signaling pathways of this compound in rat models, facilitating its effective use in preclinical research.
Data Presentation
This compound Dosage and Administration in Rat Models
| Study Focus | Rat Strain | Dosage | Administration Route | Key Findings | Reference |
| Body Weight Regulation | Fasted Rats | 0.5 mg/kg | Intraperitoneal (i.p.) injection | Stimulated significant body weight gain after a single injection and over 6 days of repeated injections. | [1] |
| Body Weight Regulation | Fasted Rats | 1.0 mg/kg | Intraperitoneal (i.p.) injection | A single injection significantly stimulated weight gain. | [1] |
| Sexual Behavior | Long-Evans Females | 1 mg/kg | Intraperitoneal (i.p.) injection | Attenuated the effects of vagocervical stimulation on estrous termination, suggesting a role of peripheral OT receptors. | [4] |
| Uterine Contractions | Anesthetized Rats | 0.55 mg/kg (ED50) | Intravenous (i.v.) | Inhibited oxytocin-induced uterine contractions. | [2] |
Pharmacological Profile of this compound
| Receptor | Affinity (Ki) | Species | Reference |
| Oxytocin Receptor (Uterine) | 19 nM | Rat | [2] |
| Oxytocin Receptor (Uterine) | 4.6 nM | Human | [2] |
| Vasopressin V1a Receptor (Liver) | 3.7 nM | Rat | [1][2] |
| Vasopressin V1a Receptor (Platelet) | 3,200 nM | Human | [2] |
| Vasopressin V2 Receptor (Kidney) | >10,000 nM | Rat | [2] |
| Vasopressin V2 Receptor (Kidney) | >10,000 nM | Human | [2] |
Experimental Protocols
Protocol 1: Investigation of this compound on Body Weight Regulation in Rats
This protocol is based on the methodology described in studies investigating the effect of this compound on weight gain[1].
1. Materials:
- This compound
- Vehicle (e.g., sterile saline, or a solution of DMSO and saline. The original study does not specify the vehicle, so a pilot study to determine optimal solubility and tolerability is recommended).
- Male Sprague-Dawley rats.
- Standard laboratory rat chow.
- Animal scale.
- Syringes and needles for intraperitoneal injection (23-25 gauge).
2. Procedure:
- Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to food and water for at least one week before the experiment.
- Fasting: Fast the rats for 6 hours before the administration of this compound[1].
- Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. For example, dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline to the final desired concentration (e.g., 0.5 mg/mL or 1.0 mg/mL). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. Prepare a vehicle control solution with the same concentration of DMSO in saline.
- Administration:
- Single Injection Study: Administer a single intraperitoneal injection of this compound (0.5 mg/kg or 1.0 mg/kg) or vehicle 30-45 minutes before the start of the dark cycle and re-introduction of food[1].
- Repeated Injection Study: Administer daily intraperitoneal injections of this compound (0.5 mg/kg) or vehicle for 6 consecutive days[1].
- Data Collection:
- Record the body weight of each rat immediately before the injection and at specified time points after food is reintroduced (e.g., 2, 4, 6, and 24 hours for the single injection study, and daily for the repeated injection study).
- Measure and record food intake at the same time points.
- Data Analysis: Analyze the change in body weight and food intake between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: General Intraperitoneal Injection in Rats
This is a general guideline for performing intraperitoneal injections in rats.
1. Restraint:
- Properly restrain the rat to expose the abdomen. This can be done by one person for smaller rats or may require two people for larger animals. The rat should be held securely but without causing distress or compromising its breathing.
2. Injection Site:
- The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
3. Injection Procedure:
- Use a sterile syringe and an appropriately sized needle (e.g., 23-25 gauge).
- Lift the rat's hindquarters slightly to cause the abdominal organs to move cranially.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate to ensure that the needle has not entered a blood vessel or an organ.
- Slowly inject the solution.
- Withdraw the needle and return the rat to its cage.
- Monitor the animal for any signs of distress or adverse reactions.
Mandatory Visualizations
Signaling Pathways
This compound exerts its effects by antagonizing the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR). Both are G-protein coupled receptors (GPCRs) that, upon activation by their respective ligands, initiate intracellular signaling cascades.
Caption: Antagonistic action of this compound on the Oxytocin Receptor signaling pathway.
Caption: Antagonistic action of this compound on the Vasopressin V1a Receptor signaling pathway.
Experimental Workflow
Caption: A generalized workflow for studying the effects of this compound on body weight in rats.
References
L-371,257 Administration Protocol: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the administration and use of L-371,257, a selective, non-peptide oxytocin (B344502) receptor antagonist.
This compound is a valuable research tool for investigating the physiological roles of the oxytocin system. It is an orally bioavailable and competitive antagonist of the oxytocin receptor (OTR), with a high affinity for both the oxytocin receptor and the vasopressin V1a receptor.[1] Due to its poor penetration of the blood-brain barrier, this compound is particularly useful for studying the peripheral effects of oxytocin receptor blockade.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, facilitating experimental design and comparison.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species/Tissue | Value | Reference |
| Ki (Oxytocin Receptor) | Human Uterine | 4.6 nM | [3] |
| Ki (Oxytocin Receptor) | Rat Uterine | 19 nM | [1] |
| Ki (Vasopressin V1a Receptor) | Rat Liver | 3.7 nM | |
| pA2 (Oxytocin Receptor) | Isolated Rat Uterine Tissue | 8.4 | [3] |
Table 2: In Vivo Administration and Effects of this compound
| Application | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Stimulation of Weight Gain | Six-hour fasted rats | 0.5 and 1.0 mg/kg | Intraperitoneal (i.p.) injection | Significant increase in weight gain | [1] |
| Inhibition of Uterine Contractions | Anesthetized Rats | Not specified | Intravenous (i.v.) and Intraduodenal (i.d.) | Blockade of oxytocin-stimulated uterine activity | [3] |
Signaling Pathways
This compound acts by blocking the signaling cascades initiated by the binding of oxytocin to its G protein-coupled receptor. The oxytocin receptor primarily couples to Gαq/11 and Gαi proteins, leading to a variety of cellular responses.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vivo and in vitro studies involving this compound.
Experimental Protocols
Protocol 1: In Vivo Administration for Food Intake and Weight Gain Studies in Rats
This protocol is based on methodologies reported for studying the effect of this compound on weight gain in fasted rats.[1]
1. Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Standard laboratory animal diet
-
Animal balance
-
Syringes and needles for intraperitoneal injection
2. Animal Preparation:
-
Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
House animals individually to allow for accurate food intake monitoring.
-
Fast the rats for 6 hours before the administration of this compound.[1]
3. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final working solution by diluting the stock solution in the vehicle to achieve the desired final concentrations (e.g., 0.5 mg/mL and 1.0 mg/mL for a 1 mL/kg injection volume).
4. Administration:
-
Weigh each rat to determine the precise injection volume.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Administer the injection 30-45 minutes prior to the start of the dark cycle and re-introduction of food.[1]
5. Data Collection and Analysis:
-
Measure and record the body weight of each rat daily.
-
Measure and record food consumption daily.
-
For repeated administration studies, injections can be given over a period of several days (e.g., 6 days).[1]
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of this compound treatment to the vehicle control group.
Protocol 2: In Vitro Uterine Contraction Assay
This protocol provides a general framework for assessing the antagonistic activity of this compound on isolated rat uterine tissue, based on its reported pA2 value.[3]
1. Materials:
-
This compound powder
-
Oxytocin
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Female Sprague-Dawley rats (in estrus or pre-treated with estrogen)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
2. Tissue Preparation:
-
Euthanize a female rat and dissect the uterine horns.
-
Clean the uterine horns of fat and connective tissue and cut them into longitudinal strips of appropriate size.
-
Mount the uterine strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
3. Experimental Procedure:
-
After equilibration, record the spontaneous contractions of the uterine strips.
-
To determine the antagonistic effect of this compound, incubate the tissues with varying concentrations of this compound for a set period.
-
Following incubation with the antagonist, generate a cumulative concentration-response curve for oxytocin by adding increasing concentrations of oxytocin to the organ bath.
-
Record the contractile responses to oxytocin in the presence and absence of this compound.
4. Data Analysis:
-
Measure the amplitude and frequency of uterine contractions.
-
Construct concentration-response curves for oxytocin in the presence and absence of different concentrations of this compound.
-
Calculate the pA2 value using a Schild plot analysis to quantify the antagonistic potency of this compound.
Protocol 3: Radioligand Binding Assay for Oxytocin Receptor
This protocol outlines a general procedure for a competitive binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
1. Materials:
-
This compound powder
-
Radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin)
-
Cell membranes prepared from cells expressing the oxytocin receptor (e.g., recombinant cell line or uterine tissue)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Unlabeled oxytocin (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
2. Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
3. Binding Assay:
-
Set up assay tubes containing a fixed amount of membrane protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled oxytocin).
-
Incubate the tubes at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
Application Notes and Protocols: L-371,257 Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OXTR)[1][2]. It exhibits high affinity for the human oxytocin receptor, with a Ki value of 4.6 nM, and displays over 800-fold selectivity over the human arginine vasopressin receptors V1a and V2[1]. As an orally bioavailable compound with poor blood-brain barrier penetration, this compound is a valuable tool for studying the peripheral effects of oxytocin receptor antagonism[2][3]. Its potential therapeutic applications are being explored, particularly in the context of premature labor[2]. Accurate and reproducible preparation of this compound solutions is critical for reliable experimental outcomes. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies.
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data. It is important to note that slight variations may exist between different batches of the compound.
| Supplier/Source | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Conditions |
| R&D Systems / Tocris Bioscience | 2.54 | 5 | With gentle warming and sonication[1] |
| MedchemExpress | 8.33 | 16.41 | Requires sonication[3][4] |
Note: The molecular weight of this compound is 507.59 g/mol [1].
Experimental Protocols
Protocol 1: Preparation of a Saturated Stock Solution in DMSO
This protocol describes a general method for preparing a saturated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (refer to the table above). For example, to prepare a 5 mM solution, add 394 µL of DMSO to 1 mg of this compound.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Warming and Sonication: As recommended by suppliers, gentle warming and sonication can aid in complete dissolution[1].
-
Place the tube in a water bath sonicator pre-heated to 37°C.
-
Sonicate for 10-15 minutes, or until the solution becomes clear. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. MedchemExpress suggests that in solvent, this compound is stable for 6 months at -80°C and 1 month at -20°C[3]. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility in DMSO
This protocol outlines a method to experimentally determine the solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Water bath sonicator
-
Thermomixer or shaking incubator
-
High-Performance Liquid Chromatography (HPLC) system
-
Calibrated pipettes and analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Prepare a series of vials with a known excess amount of this compound powder. Add increasing volumes of DMSO to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial without disturbing the pellet.
-
Dilution: Dilute the collected supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Solubility Determination: The concentration of the saturated solution corresponds to the solubility of this compound in DMSO under the tested conditions.
Signaling Pathway
This compound acts as an antagonist to the oxytocin receptor (OXTR), which is a G protein-coupled receptor (GPCR). The OXTR can couple to either Gαq or Gαi proteins to initiate downstream signaling cascades. These pathways can include the activation of phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and calcium/calmodulin-dependent kinase (CaMK)[5]. By blocking the binding of oxytocin to its receptor, this compound inhibits these signaling events.
Caption: this compound antagonism of the OXTR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using an this compound stock solution for an in vitro experiment.
Caption: Workflow for this compound stock preparation and use.
References
Application Notes and Protocols for L-371,257 in Myometrial Strip Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] It exhibits high affinity for the human oxytocin receptor and displays significant selectivity over the related vasopressin (V1a and V2) receptors.[2] This characteristic makes this compound a valuable pharmacological tool for investigating the role of oxytocin in uterine physiology and for the development of tocolytic agents to manage preterm labor.[1][3] These application notes provide detailed protocols for the use of this compound in myometrial strip assays to characterize its inhibitory effects on uterine contractions.
Mechanism of Action
Oxytocin binding to its G-protein coupled receptor (GPCR) on myometrial cells activates the Gq/phospholipase C (PLC) signaling pathway.[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ concentration, along with the influx of extracellular Ca2+ through voltage-gated channels, leads to the activation of myosin light-chain kinase, resulting in myometrial contraction.[3][4] this compound competitively antagonizes the oxytocin receptor, thereby inhibiting this signaling cascade and subsequent uterine contractions.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its potency and selectivity.
| Parameter | Species/Tissue | Value | Reference |
| Ki | Human Uterine Receptors | 4.6 nM | [2][6] |
| Rat Uterine Receptors | 19 nM | [5][6] | |
| Human Platelet (V1a) | 3,200 nM | [6] | |
| Human Kidney (V2) | >10,000 nM | [6] | |
| Rat Liver (V1a) | 3.7 nM | [5][6] | |
| pA2 | Isolated Rat Uterine Tissue | 8.44 | [2] |
| IC50 | Spontaneous Contractions (Human Myometrial Strips) | 71 pM | [6] |
| ED50 | Oxytocin-Induced Uterine Contractions (in vivo, rats) | 0.55 mg/kg | [6] |
Signaling Pathway of Oxytocin Receptor and Inhibition by this compound
Caption: Oxytocin signaling pathway leading to myometrial contraction and its inhibition by this compound.
Experimental Protocols
Myometrial Strip Preparation
-
Tissue Acquisition: Obtain human myometrial biopsies from consenting patients undergoing elective cesarean section at term. Alternatively, uteri from euthanized rats (late-term pregnant for spontaneous contractions or non-pregnant for agonist-induced contractions) can be used.[7]
-
Dissection: Place the tissue in cold, oxygenated physiological salt solution (PSS) or Krebs solution. The composition of a typical Krebs solution is (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, and 11 glucose.[7]
-
Strip Preparation: Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.[7]
Organ Bath Assay
-
Mounting: Mount the myometrial strips vertically in a 50-mL organ bath containing Krebs solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.[7][8]
-
Equilibration: Apply a passive tension of 1 g to the strips and allow them to equilibrate for at least 90 minutes, or until a stable baseline of spontaneous contractions is achieved. Change the Krebs solution every 15 minutes during this period.[7]
-
Maximum Contraction (Optional): To determine the maximum contractile capacity of the tissue, stimulate the strips with a high concentration of KCl (e.g., 96 mM). After the contraction peaks, wash the tissue thoroughly with fresh PSS.
-
Drug Administration:
-
To study inhibition of spontaneous contractions: Once a stable pattern of spontaneous contractions is established, add cumulative concentrations of this compound to the organ bath.
-
To study inhibition of agonist-induced contractions: After equilibration, add a predetermined concentration of an agonist like oxytocin to induce contractions. Once a stable contractile response is achieved, add increasing concentrations of this compound.
-
-
Data Acquisition: Record the isometric contractions using a force transducer connected to a data acquisition system. The primary parameters to measure are the frequency and amplitude of contractions.[8]
Data Analysis
-
Calculate the contractile activity, which can be expressed as the average tension multiplied by the frequency of contractions over a specific time period.[9]
-
Normalize the contractile response at each concentration of this compound to the baseline response (either spontaneous or agonist-induced) before the addition of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From the concentration-response curve, calculate the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibition.
-
For competitive antagonism studies, perform Schild plot analysis from concentration-response curves of the agonist (e.g., oxytocin) in the presence of different concentrations of this compound to determine the pA2 value.[7]
Experimental Workflow for Myometrial Strip Assay
Caption: A streamlined workflow for conducting a myometrial strip assay.
Concluding Remarks
This compound serves as a critical tool for the in vitro study of uterine contractility. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this oxytocin receptor antagonist on myometrial tissue. Adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of myometrial physiology and the development of novel obstetric therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glowm.com [glowm.com]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. reprocell.com [reprocell.com]
- 9. imrpress.com [imrpress.com]
Application Notes and Protocols for L-371,257 in Preterm Labor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its ability to competitively block the binding of oxytocin to its receptor makes it a valuable pharmacological tool for studying the role of the oxytocin system in various physiological processes, particularly in the context of uterine contractions and preterm labor.[1][3] this compound exhibits high affinity for the human oxytocin receptor and demonstrates significant selectivity over vasopressin V1a and V2 receptors, minimizing off-target effects.[1][3] Furthermore, its oral bioavailability makes it amenable to various experimental designs.[1][2] These characteristics position this compound as a key compound for in vitro and in vivo investigations into the mechanisms of tocolysis and the development of novel therapies for preterm labor.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents the endogenous ligand, oxytocin, from initiating the signaling cascade that leads to uterine muscle contraction. The activation of the oxytocin receptor, a G-protein coupled receptor, typically stimulates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, resulting in an increase in intracellular calcium levels and subsequent myometrial contraction. This compound effectively inhibits this pathway by blocking the initial binding of oxytocin.
Quantitative Data
The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Species/Tissue | Value | Reference(s) |
| Ki (Binding Affinity) | Human Oxytocin Receptor | 4.6 nM | [1][3] |
| Human Vasopressin V1a Receptor | >800-fold selectivity vs. OTR | [1][3] | |
| Human Vasopressin V2 Receptor | >800-fold selectivity vs. OTR | [1][3] | |
| pA2 (Antagonist Potency) | Isolated Rat Uterine Tissue | 8.44 | [3] |
Experimental Protocols
In Vitro Model: Isolated Rat Uterine Contractions
This protocol is designed to assess the inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine tissue from rats.
Materials:
-
Female Sprague-Dawley rats (estrus stage or late-term pregnant)
-
Oxytocin
-
This compound
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Excise the uterine horns and place them in cold Krebs-Henseleit solution.
-
Dissect longitudinal uterine strips (approximately 2 mm x 10 mm) and remove the endometrial layer.
-
Mount the uterine strips vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Oxytocin-Induced Contractions:
-
After equilibration, induce uterine contractions by adding a submaximal concentration of oxytocin (e.g., 1-10 nM) to the organ bath.
-
Once a stable contractile response is achieved, this will serve as the baseline.
-
-
This compound Administration:
-
To determine the inhibitory effect, add increasing concentrations of this compound to the organ bath in the presence of oxytocin.
-
Allow each concentration of this compound to equilibrate for a set period (e.g., 20-30 minutes) before recording the contractile response.
-
-
Data Analysis:
-
Measure the amplitude and frequency of uterine contractions.
-
Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of this compound.
-
Construct a concentration-response curve and determine the IC50 value for this compound.
-
For a more detailed characterization of the competitive antagonism, a Schild analysis can be performed by generating oxytocin concentration-response curves in the absence and presence of multiple fixed concentrations of this compound to determine the pA2 value.
-
In Vivo Model: Inhibition of Uterine Contractions in Anesthetized Rats
This protocol outlines a general procedure to evaluate the efficacy of this compound in a preterm labor model in anesthetized pregnant rats.
Materials:
-
Late-term pregnant Sprague-Dawley rats (e.g., gestational day 19-21)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound
-
Vehicle for this compound
-
Agent for inducing preterm labor (e.g., RU486, oxytocin)
-
Intrauterine pressure catheter and pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the pregnant rat.
-
Perform a laparotomy to expose the uterus.
-
Insert a saline-filled catheter into a uterine horn for monitoring intrauterine pressure.
-
Cannulate the jugular vein for intravenous administration of compounds. For intraduodenal administration, cannulate the duodenum.
-
-
Induction of Preterm Labor (Example):
-
Preterm labor can be induced through various methods. One common method is the administration of an antiprogestin like RU486 (mifepristone) on an earlier gestational day (e.g., day 17) to initiate labor within 24-48 hours.[4]
-
Alternatively, a continuous infusion of a low dose of oxytocin can be used to stimulate uterine contractions.
-
-
This compound Administration:
-
Once uterine contractions are established and a baseline is recorded, administer this compound via the desired route (intravenous or intraduodenal).
-
Administer a single bolus dose or a continuous infusion. Dosing will need to be optimized for the specific experimental conditions. Based on studies with other oxytocin antagonists, intravenous doses in the range of 0.1 to 10 mg/kg could be a starting point for dose-ranging studies.
-
-
Monitoring and Data Collection:
-
Continuously record intrauterine pressure throughout the experiment.
-
Monitor for changes in the frequency, amplitude, and duration of uterine contractions following the administration of this compound.
-
-
Data Analysis:
-
Quantify the parameters of uterine contractions before and after treatment with this compound.
-
Compare the effects of this compound to a vehicle control group.
-
Analyze the data using appropriate statistical methods to determine the significance of the tocolytic effect.
-
Disclaimer: These protocols provide a general framework. Researchers should consult original research articles and optimize the procedures for their specific experimental setup and goals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Role of oxytocin in the initiation of term and preterm labor in rats: changes in oxytocin receptor density and plasma oxytocin concentration and the effect of an oxytocin antagonist, L-366,509 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-371,257 in Oxytocin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent and selective non-peptide antagonist of the human oxytocin (B344502) receptor (OTR). Its high affinity for the OTR and significant selectivity over vasopressin receptors make it an invaluable pharmacological tool for investigating the physiological and pathological roles of the oxytocin system. This document provides detailed application notes and protocols for the use of this compound in various experimental paradigms. This compound is orally active but has poor blood-brain barrier penetration, rendering it particularly useful for studying peripheral oxytocin signaling.[1]
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Weight | 507.59 g/mol |
| Formula | C₂₈H₃₃N₃O₆ |
| CAS Number | 162042-44-6 |
| Solubility | Soluble to 5 mM in DMSO with gentle warming. |
For in vivo studies, this compound can be prepared in a vehicle solution. A common formulation involves dissolving the compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Pharmacological Profile
This compound exhibits high affinity for the human oxytocin receptor and substantial selectivity over vasopressin (AVP) V1a and V2 receptors.
| Receptor | Parameter | Value | Reference |
| Human Oxytocin Receptor | Kᵢ | 4.6 nM | [3] |
| Human Vasopressin V1a Receptor | Selectivity | >800-fold vs. OTR | [3] |
| Human Vasopressin V2 Receptor | Selectivity | >800-fold vs. OTR | [3] |
| Rat Uterus Oxytocin Receptor | pA₂ | 8.44 | [3] |
Key Applications & Experimental Protocols
In Vitro Antagonism of Oxytocin-Induced Uterine Contractions
This compound effectively antagonizes oxytocin-induced contractions in isolated uterine tissue, making it a valuable tool for studying the role of oxytocin in uterine physiology.
Protocol: Isolated Rat Uterine Horn Contraction Assay
Objective: To determine the antagonistic effect of this compound on oxytocin-induced contractions of isolated rat uterine tissue.
Materials:
-
Female Sprague-Dawley rats (150-200g), pre-treated with estradiol (B170435) benzoate (B1203000) (100 µg/kg, i.m.) 24 hours prior to the experiment to sensitize the uterus to oxytocin.
-
De Jalon's solution:
-
NaCl: 9.0 g/L (154 mM)
-
KCl: 0.42 g/L (5.6 mM)
-
CaCl₂: 0.06 g/L (0.54 mM)
-
NaHCO₃: 0.5 g/L (6.0 mM)
-
Glucose: 0.5 g/L (2.8 mM)
-
Dissolve in distilled water.[4]
-
-
Oxytocin solutions (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
This compound stock solution (in DMSO) and dilutions.
-
Organ bath with an isotonic transducer and data acquisition system.
Procedure:
-
Euthanize the rat and dissect out the uterine horns.
-
Suspend a 2 cm segment of a uterine horn in an organ bath containing De Jalon's solution, maintained at 32°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate for 60 minutes under a resting tension of 1g, with washes every 15 minutes.
-
Oxytocin Dose-Response Curve (Control):
-
Antagonism with this compound:
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the uterine horn with a specific concentration of this compound for 30 minutes.
-
Repeat the cumulative addition of oxytocin in the presence of this compound and record the dose-response curve.
-
-
Data Analysis:
-
Compare the oxytocin dose-response curves in the absence and presence of this compound.
-
Calculate the pA₂ value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve.
-
Expected Outcome: this compound is expected to cause a rightward shift in the oxytocin dose-response curve, indicative of competitive antagonism.
Experimental Workflow: Isolated Uterine Horn Assay
Caption: Workflow for the isolated rat uterine horn contraction assay.
In Vivo Assessment of Peripheral Oxytocin Receptor Blockade
Due to its poor penetration of the blood-brain barrier, this compound is an excellent tool for investigating the peripheral effects of oxytocin, such as its role in food intake and anxiety-related behaviors.
Protocol: Food Intake Study in Rats
Objective: To evaluate the effect of peripheral oxytocin receptor antagonism by this compound on food intake in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Standard rat chow and water ad libitum.
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[2]
-
Metabolic cages for accurate food intake measurement.
Procedure:
-
House rats individually in metabolic cages and allow them to acclimate for at least 3 days.
-
Maintain a 12:12 hour light-dark cycle.
-
Divide rats into treatment groups (e.g., vehicle, this compound at 0.5 mg/kg and 1.0 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-45 minutes before the onset of the dark cycle.[2]
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) after administration.
-
For chronic studies, administer this compound or vehicle daily for a specified period (e.g., 6 days) and monitor daily food intake and body weight.[2]
Expected Outcome: Systemic administration of this compound has been shown to stimulate weight gain in rats, suggesting that peripheral oxytocin has a role in satiety.[2]
Experimental Workflow: In Vivo Food Intake Study
Caption: Workflow for the in vivo food intake study in rats.
Signaling Pathway of the Oxytocin Receptor
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Antagonists like this compound prevent the initiation of this cascade by blocking the binding of oxytocin to the receptor.
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.[7][8][9][10]
Conclusion
This compound is a robust pharmacological tool for the selective antagonism of peripheral oxytocin receptors. Its utility in both in vitro and in vivo models allows for the detailed investigation of the role of oxytocin in a variety of physiological processes. The protocols provided herein serve as a foundation for the application of this compound in oxytocin research. Researchers should always adhere to ethical guidelines and institutional regulations when conducting animal experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. ijpsr.com [ijpsr.com]
- 5. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
Application Notes and Protocols for the Experimental Use of L-371,257
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It exhibits high affinity for the human and rat oxytocin receptors and displays significant selectivity over the related vasopressin (V1a and V2) receptors, particularly in human receptor subtypes.[3][4][5] Its poor penetration of the blood-brain barrier makes it an ideal tool for investigating the peripheral roles of oxytocin signaling with minimal central nervous system side effects.[2][6] These characteristics have led to its use as a pharmacological tool in studies of uterine contraction, food intake, and other peripheral oxytocin-mediated processes.[1][7][8]
This document provides detailed application notes and experimental protocols for the use of this compound in common in vitro and in vivo research settings.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound, facilitating experimental design and data comparison.
Table 1: Receptor Binding Affinity (Ki)
| Species / Receptor | Tissue / Cell Line | Ki (nM) | Reference(s) |
| Human Oxytocin Receptor | Uterine Myometrium | 4.6 | [3][4][5] |
| Human Oxytocin Receptor | CHO Cells | 9.3 | [9] |
| Rat Oxytocin Receptor | Uterine Myometrium | 19 | [1][5] |
| Rat Vasopressin V1a Receptor | Liver | 3.7 | [1][5] |
| Human Vasopressin V1a Receptor | Platelets | 3,200 | [5] |
| Human Vasopressin V2 Receptor | Kidney | >10,000 | [5] |
Table 2: Functional Antagonist Activity
| Assay Type | Species / Tissue | Parameter | Value | Reference(s) |
| Oxytocin-induced Contractions | Isolated Rat Uterus | pA2 | 8.4 | [1][3][7] |
| Oxytocin-induced Contractions | Anesthetized Rats | ED50 (i.v.) | 0.55 mg/kg | [5] |
| Spontaneous Contractions | Isolated Human Myometrium | IC50 | 71 pM | [5] |
Signaling and Experimental Logic
This compound acts by competitively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by oxytocin and its inhibition by this compound.
A typical experimental workflow to characterize an OTR antagonist like this compound involves a tiered approach from in vitro binding to in vivo functional assays.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the antagonist solution are critical for reproducible results.
-
Reagent: this compound (MW: 507.59 g/mol )[10]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
To prepare a 5 mM stock solution, dissolve 2.54 mg of this compound in 1 mL of DMSO.[11]
-
Gentle warming and sonication can aid dissolution.[11]
-
For aqueous-based assays, further dilute the DMSO stock in the appropriate assay buffer immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
-
-
Storage:
In Vitro Protocol: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.
-
Materials:
-
Membrane preparation from cells or tissues expressing OTR (e.g., CHO-OTR cells, rat uterine tissue).
-
Radioligand: e.g., [³H]-Oxytocin.
-
This compound.
-
Non-specific binding control: Unlabeled Oxytocin (at high concentration, e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer, perform differential centrifugation to isolate the membrane fraction, and resuspend the final pellet in binding buffer.[1] Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane prep + Radioligand + Binding Buffer.
-
Non-Specific Binding (NSB): Membrane prep + Radioligand + high concentration of unlabeled Oxytocin.
-
Competition: Membrane prep + Radioligand + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add 50-100 µg of membrane protein to each well. Add the radioligand at a concentration near its Kd (e.g., 1-5 nM for [³H]-Oxytocin). Add this compound or unlabeled oxytocin. Bring to a final volume (e.g., 250 µL) with binding buffer.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[1]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester/filtration manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
In Vitro Protocol: Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit oxytocin-induced intracellular calcium release in OTR-expressing cells.
-
Materials:
-
Procedure:
-
Cell Plating: Seed OTR-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight.[13]
-
Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 45-60 minutes at 37°C).[13]
-
Antagonist Incubation: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.
-
Inject a sub-maximal (EC80) concentration of oxytocin into the wells and immediately continue recording the fluorescence signal for 1-2 minutes to capture the calcium transient.[13]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Protocol: Inhibition of Oxytocin-Induced Uterine Contractions in Rats
This protocol assesses the in vivo efficacy of this compound in a relevant physiological model.[4][14][15]
-
Materials:
-
Female Sprague-Dawley rats, synchronized in estrus or late-term pregnant.
-
Anesthetic (e.g., urethane (B1682113) or ketamine/xylazine).
-
This compound formulated for i.v. or i.p. administration.
-
Oxytocin solution.
-
Intrauterine balloon catheter or pressure transducer.
-
Jugular vein and/or carotid artery catheters.
-
Data acquisition system (e.g., PowerLab with Chart software).
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat. Surgically implant a catheter into the jugular vein for compound administration.[4]
-
Insert a fluid-filled balloon-tipped catheter into one uterine horn via a small incision.[4] Connect the catheter to a pressure transducer to monitor intrauterine pressure.
-
Allow the animal to stabilize for 20-30 minutes, monitoring baseline uterine activity.
-
Oxytocin Challenge: Administer a bolus of oxytocin (e.g., 100 mU, i.v.) to establish a consistent contractile response.[4][15]
-
Antagonist Administration: Once a stable response to oxytocin is confirmed, administer this compound via the desired route (e.g., 0.5 - 1.0 mg/kg, i.p., or 0.55 mg/kg, i.v.).[1][5]
-
Post-Antagonist Challenge: At set time points after this compound administration (e.g., 30, 60, 120 minutes), re-challenge with the same dose of oxytocin.
-
Monitoring: Continuously record the intrauterine pressure throughout the experiment.
-
Data Analysis: Quantify the uterine contractile response by measuring the amplitude, frequency, or the integrated area under the curve of the pressure waves.[4] Calculate the percentage inhibition of the oxytocin-induced response at each time point after this compound administration. Determine parameters like the dose required for 50% inhibition (ED50) and the duration of action.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Measuring the Effects of L-371,257 on Cell Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent, selective, and competitive non-peptide antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway.[1][2][3][4] It exhibits high affinity for the human OTR and selectivity over vasopressin V1a and V2 receptors, although it also shows high affinity for the rat vasopressin V1a receptor.[1][2] Due to its pharmacological profile, this compound is a valuable tool for investigating the physiological and pathological roles of oxytocin signaling. This document provides detailed protocols for measuring the effects of this compound on key cell signaling pathways, including the canonical Gq/Phospholipase C (PLC) pathway and the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade. Additionally, a protocol to assess its potential as a pharmacological chaperone is included.
Mechanism of Action
Upon activation by its endogenous ligand oxytocin, the OTR primarily couples to Gαq, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5][6] These events trigger a cascade of downstream cellular responses, including the activation of the MAPK/ERK pathway.[5][7] this compound competitively binds to the OTR, preventing oxytocin from initiating this signaling cascade.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Oxytocin Receptor | Human | Uterus | 4.6 | [2][3] |
| Oxytocin Receptor | Rat | Uterus | 19 | [1][2] |
| Vasopressin V1a Receptor | Human | Platelets | 3200 | [2] |
| Vasopressin V2 Receptor | Human | Kidney | >10,000 | [2] |
| Vasopressin V1a Receptor | Rat | Liver | 3.7 | [1][2] |
Table 2: Functional Inhibition by this compound
| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Spontaneous Contractions | Human | Myometrial Strips | IC50 | 71 pM | [2] |
| Oxytocin-induced Contractions | Rat | In vivo | ED50 | 0.55 mg/kg | [2] |
| Oxytocin-induced Ca2+ Increase | - | U-87MG cells | - | Specific Blockade | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Oxytocin Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay to Measure Gq Pathway Inhibition
This protocol is designed to quantify the antagonistic effect of this compound on oxytocin-induced IP1 accumulation, a direct measure of Gq pathway activation. A homogenous time-resolved fluorescence (HTRF) assay is recommended for its sensitivity and high-throughput compatibility.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor (or other suitable cell line, e.g., U-87MG).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Oxytocin.
-
IP-One HTRF kit (contains stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1 cryptate).
-
White 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture HEK293-OTR cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend in serum-free medium. Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the stimulation buffer provided in the kit. Also, prepare a stock solution of oxytocin.
-
Antagonist Pre-incubation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C. For the control wells (no antagonist), add stimulation buffer only.
-
Agonist Stimulation: Add oxytocin to all wells (except for the negative control) to a final concentration that elicits a submaximal response (EC80). Incubate for 30-60 minutes at 37°C.
-
Detection: Add the IP1-d2 conjugate and anti-IP1 cryptate solutions to each well according to the kit manufacturer's instructions. Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot the response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) to Assess Downstream Signaling Inhibition
This protocol measures the effect of this compound on oxytocin-induced phosphorylation of ERK1/2, a key downstream signaling event.
Materials:
-
Cells expressing OTR.
-
Serum-free cell culture medium.
-
This compound and Oxytocin.
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with varying concentrations of this compound for 30 minutes, followed by stimulation with oxytocin (at its EC50 concentration for ERK activation) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each condition and plot the results to visualize the dose-dependent inhibition by this compound.
Protocol 3: Flow Cytometry to Assess Pharmacological Chaperone Activity
This protocol determines if this compound can act as a pharmacological chaperone by measuring its effect on the cell surface expression of the oxytocin receptor.
Materials:
-
Cells expressing a tagged version of the OTR (e.g., HA-OTR or GFP-OTR).
-
Cell culture medium.
-
This compound.
-
PBS with 1% BSA (FACS buffer).
-
Fluorophore-conjugated primary antibody against the tag (e.g., anti-HA-Alexa Fluor 488) or an unconjugated primary antibody and a corresponding fluorescent secondary antibody.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 12-well plates. Treat the cells with this compound at various concentrations (e.g., 1-10 µM) or vehicle control for 16-24 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled primary antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
If using an unconjugated primary antibody, wash and then incubate with a fluorescent secondary antibody.
-
-
Data Acquisition: Wash the cells to remove unbound antibody and resuspend in FACS buffer. Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each treatment condition. An increase in MFI in this compound-treated cells compared to the vehicle control indicates an increase in cell surface receptor expression, suggesting pharmacological chaperone activity.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of this compound on oxytocin receptor signaling. By employing these methods, scientists can obtain quantitative data on its antagonistic potency and gain deeper insights into its mechanism of action, thereby facilitating its use as a research tool and its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Projection length stimulated by oxytocin is modulated by the inhibition of calcium signaling in U-87MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-371,257 in the Investigation of Social Behavior in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). A key characteristic of this compound is its poor penetration of the blood-brain barrier, which makes it an invaluable pharmacological tool for dissociating the peripheral and central effects of oxytocin (OT).[1] These application notes provide detailed information and protocols for utilizing this compound to investigate the role of peripheral oxytocin signaling in various social behaviors in animal models.
Mechanism of Action
This compound acts as a competitive antagonist at oxytocin receptors. By binding to these receptors, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, oxytocin. This inhibition allows researchers to probe the physiological and behavioral consequences of attenuating peripheral oxytocin activity. The signaling pathway is depicted below.
Figure 1: Signaling pathway of the oxytocin receptor and inhibition by this compound.
Data Presentation
The following tables summarize the key pharmacological and dosage information for this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | |||
| Oxytocin Receptor | 19 nM | Human | [2] |
| Vasopressin V1a Receptor | 3.7 nM | Human | [2] |
| Functional Antagonism (pA2) | 8.4 | Rat | [2] |
Table 2: Dosage Information for this compound in Rodent Models
| Route of Administration | Dose/Concentration | Animal Model | Investigated Effect | Reference |
| Intraperitoneal (i.p.) | 0.5 - 1.0 mg/kg | Rat | Food intake and weight gain | |
| Intracerebroventricular (i.c.v.) Microinjection | 20 μM | Mouse | Social Recognition Memory |
Experimental Protocols
Given the peripheral restriction of this compound, the following protocols are designed to assess the influence of peripheral oxytocin signaling on social behaviors. These protocols are adapted from established behavioral paradigms.
General Preparation of this compound for In Vivo Studies
-
Solubilization: this compound can be dissolved in a vehicle suitable for in vivo administration. A common vehicle is a mixture of DMSO, Tween 80, and saline. For example, a stock solution can be prepared in DMSO and then diluted with saline or a saline/Tween 80 mixture for the final injection volume. Ensure the final concentration of DMSO is minimal to avoid vehicle effects.
-
Administration: For systemic administration to investigate peripheral effects, intraperitoneal (i.p.) injection is a common route. The volume of injection should be calculated based on the animal's body weight (e.g., 5-10 ml/kg).
Protocol 1: Social Interaction Test
This test assesses social motivation and anxiety-like behavior in a novel environment with an unfamiliar conspecific.
Materials:
-
Test animal (e.g., adult male mouse)
-
Unfamiliar conspecific (stimulus animal) of the same sex and age
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
This compound solution and vehicle control
-
Video recording and analysis software
Procedure:
-
Habituation: Habituate the test animal to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle (i.p.) to the test animal 30-60 minutes prior to the test.
-
Test Initiation: Place the test animal in the open field arena and allow it to habituate for 5 minutes.
-
Social Interaction: Introduce the unfamiliar stimulus animal into the arena.
-
Recording: Record the interaction for 10 minutes.
-
Data Analysis: Score the duration and frequency of social behaviors (e.g., sniffing, following, grooming) and non-social behaviors (e.g., self-grooming, rearing, locomotion). A reduction in social interaction time following this compound administration would suggest a role for peripheral oxytocin in promoting sociability.
Protocol 2: Three-Chamber Social Approach Test
This test evaluates sociability (preference for a novel animal over a novel object) and social novelty preference (preference for a novel animal over a familiar one).
Materials:
-
Three-chambered apparatus
-
Test animal
-
Two unfamiliar stimulus animals
-
Two small wire cages for stimulus animals
-
This compound solution and vehicle control
-
Video recording and analysis software
Procedure:
-
Habituation: Place the test animal in the central chamber of the apparatus and allow free exploration of all three chambers for 10 minutes.
-
Drug Administration: Administer this compound or vehicle (i.p.) to the test animal. The timing should be consistent with the desired window of drug action during the test.
-
Sociability Test (Phase 1):
-
Place an unfamiliar stimulus animal (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber.
-
Place the test animal in the central chamber and allow it to explore for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Test (Phase 2):
-
Keep the now-familiar Stranger 1 in its cage.
-
Place a new, unfamiliar stimulus animal (Stranger 2) in the previously empty wire cage.
-
Place the test animal back in the central chamber and allow it to explore for 10 minutes.
-
Record the time spent in each chamber and sniffing each wire cage.
-
Data Analysis:
-
Sociability Index: (Time with Stranger 1 - Time with empty cage) / (Total time)
-
Social Novelty Index: (Time with Stranger 2 - Time with Stranger 1) / (Total time)
A decrease in these indices with this compound treatment would indicate a role for peripheral oxytocin in social approach and social memory.
Protocol 3: Social Recognition Test
This test assesses short-term social memory.
Materials:
-
Test animal's home cage or a neutral cage
-
Juvenile stimulus animal
-
This compound solution and vehicle control
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound or vehicle (i.p.) to the adult test animal.
-
Initial Exposure (Trial 1):
-
Introduce a juvenile stimulus animal into the test animal's cage for a 5-minute interaction period.
-
Measure the total time the test animal spends investigating (e.g., sniffing) the juvenile.
-
-
Inter-Trial Interval (ITI):
-
Remove the juvenile animal. The ITI can vary (e.g., 30-120 minutes) depending on the memory phase being investigated.
-
-
Second Exposure (Trial 2):
-
Re-introduce the same juvenile animal for another 5-minute period.
-
Measure the total investigation time.
-
Data Analysis: A significant reduction in investigation time from Trial 1 to Trial 2 in the vehicle group indicates social recognition. An attenuation of this reduction in the this compound group (i.e., the test animal investigates the familiar juvenile as if it were novel) would suggest that peripheral oxytocin is necessary for the formation of social memory.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on social behavior.
References
L-371,257: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-371,257 is a non-peptide, orally bioavailable compound that acts as a potent antagonist for both the oxytocin (B344502) receptor (OTR) and the vasopressin V1a receptor (V1aR).[1][2] While initially developed as a selective oxytocin antagonist, its high affinity for the V1aR makes it a valuable pharmacological tool for investigating the roles of both receptor systems in cardiovascular physiology and pathophysiology.[1][3] this compound does not readily cross the blood-brain barrier, making it particularly useful for studying the peripheral effects of OTR and V1aR blockade.[1][4]
The vasopressin and oxytocin systems are known to play crucial roles in regulating cardiovascular function, including blood pressure, vascular tone, and cardiac function.[5][6] Vasopressin, acting through V1a receptors on vascular smooth muscle cells, is a potent vasoconstrictor.[7] The oxytocin system has been implicated in cardioprotective effects.[8] The dual antagonistic action of this compound allows for the simultaneous investigation of these two important pathways.
Mechanism of Action
This compound is a competitive antagonist at both the oxytocin and vasopressin V1a receptors.[1][3] By binding to these receptors, it prevents the endogenous ligands, oxytocin and arginine vasopressin (AVP), from binding and initiating their downstream signaling cascades. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.
Data Presentation
Receptor Binding Affinity
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Oxytocin Receptor | Human | Uterine | 4.6 | [7] |
| Oxytocin Receptor | Rat | Uterine | 19 | [1] |
| Vasopressin V1a Receptor | Rat | Liver | 3.7 | [1] |
| Vasopressin V1a Receptor | Human | Platelet | 3,200 | |
| Vasopressin V2 Receptor | Human | Kidney | >10,000 | |
| Vasopressin V2 Receptor | Rat | Kidney | >10,000 |
In Vitro Functional Activity
| Assay | Tissue | Species | Parameter | Value | Reference |
| Oxytocin-induced contractions | Uterine tissue | Rat | pA2 | 8.4 | [1][7] |
| Spontaneous contractions | Myometrial strips | Human | IC50 | 71 pM |
In Vivo Activity
| Assay | Species | Administration Route | ED50 | Reference |
| Inhibition of oxytocin-induced uterine contractions | Rat | Intravenous | 0.55 mg/kg |
Experimental Protocols
In Vitro: Vascular Reactivity Studies in Isolated Arterial Rings
This protocol is designed to assess the effect of this compound on vasoconstriction induced by arginine vasopressin in isolated arteries.
Materials:
-
This compound
-
Arginine vasopressin (AVP)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Isolated arteries (e.g., rat thoracic aorta or mesenteric arteries)
-
Wire myograph system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting:
-
Mount the arterial rings in a wire myograph system containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-3 g for rat aorta).
-
-
Viability Check:
-
Contract the rings with a high potassium solution (e.g., 60 mM KCl) to assess viability.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Experiment:
-
Pre-incubate the arterial rings with this compound (e.g., 1 nM to 1 µM) or vehicle (e.g., DMSO) for 30 minutes.
-
Generate a cumulative concentration-response curve to AVP (e.g., 10-11 to 10-6 M).
-
Record the contractile force at each concentration of AVP.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the high potassium solution.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
-
In Vivo: Hemodynamic Studies in Anesthetized Rats
This protocol is designed to evaluate the effect of this compound on blood pressure and heart rate in response to an AVP challenge in anesthetized rats.
Materials:
-
This compound
-
Arginine vasopressin (AVP)
-
Anesthetic (e.g., isoflurane, urethane)
-
Saline solution (0.9% NaCl)
-
Catheters for cannulation of the femoral artery and vein
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the femoral artery for continuous measurement of arterial blood pressure.
-
Cannulate the femoral vein for intravenous administration of drugs.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
-
Baseline Measurements:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
-
Experiment:
-
Administer a bolus intravenous injection of this compound (e.g., 0.1-1 mg/kg) or vehicle.
-
After a 15-minute pre-treatment period, administer an intravenous bolus of AVP (e.g., 10-100 ng/kg).
-
Continuously record MAP and HR for at least 30 minutes following the AVP injection.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline in response to the AVP challenge in both the vehicle- and this compound-treated groups.
-
Compare the responses between the two groups to determine the in vivo antagonistic effect of this compound.
-
Signaling Pathways and Workflows
Caption: Vasopressin V1a Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impaired oxytocin signalling in the central amygdala in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin antagonism in heart failure: a review of the hemodynamic studies and major clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Oxytocin in Cardiovascular Protection [frontiersin.org]
Commercial Sources and Research Applications of L-371,257
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the Selective Oxytocin (B344502) Receptor Antagonist L-371,257
This compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor critically involved in a myriad of physiological processes.[1][2] Its high affinity for the human oxytocin receptor and significant selectivity over vasopressin V1a and V2 receptors make it an invaluable tool for investigating the physiological and pathological roles of oxytocin signaling.[1][3] This document provides an overview of commercial sources for this compound for research purposes, summarizes its key pharmacological data, and offers detailed protocols for its application in common experimental paradigms.
Commercial Availability
This compound is available for research purposes from several reputable chemical and life science suppliers. Purity levels are typically reported as ≥95% or ≥98% as determined by HPLC.[1][4] Researchers should always refer to the supplier's certificate of analysis for batch-specific information.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Additional Information |
| Tocris Bioscience | ≥98% (HPLC)[1] | Potent and selective oxytocin receptor antagonist.[1] |
| AdooQ Bioscience | >99% (HPLC)[2] | Orally bioavailable, non-blood-brain barrier penetrant.[2] |
| Biosynth | Not specified | Novel and potent oxytocin receptor antagonist.[5] |
| R&D Systems | ≥98%[6] | Potent and selective oxytocin receptor antagonist.[6] |
| MedChemExpress | Not specified | Orally bioavailable, non-blood-brain barrier penetrant.[3] |
| Cayman Chemical | ≥95%[4] | Nonpeptide oxytocin receptor antagonist.[4] |
| MedKoo Biosciences | Not specified | Orally bioavailable, non-blood-brain barrier penetrant. |
Pharmacological Data
This compound acts as a competitive antagonist at the oxytocin receptor, thereby blocking the downstream signaling cascades initiated by oxytocin binding.[2] The primary signaling pathway of the oxytocin receptor involves its coupling to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to many of oxytocin's effects, including uterine contractions.
Table 2: Quantitative Pharmacological Data for this compound
| Parameter | Species/Tissue | Value | Reference |
| Ki (Binding Affinity) | |||
| Oxytocin Receptor | Human Uterine | 4.6 nM | [1][4] |
| Oxytocin Receptor | Rat Uterine | 19 nM | [4] |
| Vasopressin V1a Receptor | Human Platelet | 3,200 nM | [4] |
| Vasopressin V2 Receptor | Human Kidney | >10,000 nM | [4] |
| Vasopressin V1a Receptor | Rat Liver | 3.7 nM | [4] |
| pA2 (Antagonist Potency) | Rat Uterine Tissue | 8.44 | [1] |
| IC50 (Inhibitory Concentration) | Spontaneous Human Myometrial Contractions | 71 pM | [4] |
| ED50 (Effective Dose) | Oxytocin-induced Uterine Contractions in Rats | 0.55 mg/kg | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the oxytocin receptor signaling pathway and a general experimental workflow for characterizing oxytocin receptor antagonists like this compound.
References
Troubleshooting & Optimization
L-371,257 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of L-371,257, a potent and selective oxytocin (B344502) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, orally bioavailable, and selective antagonist of the oxytocin receptor (OTR).[1] It functions by competitively binding to the OTR, thereby blocking the downstream signaling pathways initiated by oxytocin. While highly selective for the OTR, it also exhibits high affinity for the vasopressin V1a receptor.[2] this compound has poor penetration of the blood-brain barrier, making it a valuable tool for studying the peripheral effects of oxytocin receptor antagonism.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[3] For short-term storage of a few days to weeks, it can be kept at 0-4°C in a dry and dark environment. When dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in 100% DMSO to a concentration of 5 mM or higher. Gentle warming and sonication can aid in dissolution. For in vivo experiments, further dilutions can be made in vehicles such as saline with co-solvents like PEG300 and Tween-80, or in corn oil.[2] It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.[2]
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous physiological buffers has not been extensively reported. As a hydrophobic compound, it may be prone to precipitation in aqueous media, especially at higher concentrations. The pH and buffer capacity of the physiological buffer can also affect its stability and solubility.[4] It is advisable to prepare fresh dilutions in your experimental buffer immediately before use.
Q5: Are there known degradation products of this compound?
A5: Currently, there is no publicly available information detailing the specific degradation products or degradation pathways of this compound.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine | [3] |
| Molecular Formula | C₂₈H₃₃N₃O₆ | [3] |
| Molecular Weight | 507.59 g/mol | [3][5] |
| CAS Number | 162042-44-6 | [3][5] |
Solubility Data
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ≥ 5 mM | Gentle warming and/or sonication may be required. | [3][5] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [3] | |
| In Vivo Formulation 1 | ≥ 0.83 mg/mL (1.64 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | ≥ 0.83 mg/mL (1.64 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [2] |
| In Vivo Formulation 3 | ≥ 0.83 mg/mL (1.64 mM) | 10% DMSO, 90% corn oil | [2] |
Biological Activity
| Parameter | Species | Value | Reference |
| Kᵢ (Oxytocin Receptor) | Human | 4.6 nM | [3][5] |
| Kᵢ (Oxytocin Receptor) | Rat | 19 nM | [2] |
| pA₂ (Oxytocin-induced contractions) | Rat Uterine Tissue | 8.44 | [3][5] |
| Kᵢ (Vasopressin V1a Receptor) | Rat | 3.7 nM | [2] |
| Kᵢ (Vasopressin V1a Receptor) | Human | 3,200 nM | [3] |
| Kᵢ (Vasopressin V2 Receptor) | Human | >10,000 nM | [3] |
| IC₅₀ (Spontaneous contractions) | Human Myometrial Strips | 71 pM | [3] |
| ED₅₀ (Inhibition of oxytocin-induced uterine contractions) | Rat | 0.55 mg/kg | [3] |
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
-
Q: My this compound stock solution in DMSO is clear, but a precipitate forms when I add it to my cell culture medium. What is happening and how can I prevent it?
-
A: This is a common issue with hydrophobic compounds. The compound is likely "crashing out" of solution as the DMSO is diluted in the aqueous medium. Here are several troubleshooting steps:
-
Decrease the Final Concentration: Your working concentration may exceed the aqueous solubility of this compound. Try lowering the final concentration in your experiment.
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Slow, Dropwise Addition: Add the stock solution to the media slowly and dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed media to gradually decrease the solvent concentration.
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to avoid both solubility issues and solvent toxicity to your cells.
-
Serum Content: If using serum-free media, consider that serum proteins can sometimes help to solubilize hydrophobic compounds. Conversely, if using serum-containing media, interactions with serum components could potentially contribute to precipitation. You may need to test solubility in both serum-free and serum-containing media.
-
-
Issue: Inconsistent or No Effect in Experiments
-
Q: I am not observing the expected antagonistic effect of this compound in my experiments. What could be the reason?
-
A: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-retention plasticware or glass vials for preparing and storing solutions.
-
Insufficient Concentration: The concentration of this compound may be too low to effectively compete with the oxytocin receptor agonist in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Cell Health and Receptor Expression: Verify the health of your cells and ensure they are expressing a sufficient level of the oxytocin receptor. Low receptor density will diminish the observable effect of the antagonist.
-
Experimental Timing: For competitive antagonists, pre-incubation with this compound before the addition of the agonist is often necessary to allow the antagonist to bind to the receptor. Optimize the pre-incubation time.
-
-
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for OTR Antagonism
This protocol describes how to measure the ability of this compound to inhibit oxytocin-induced intracellular calcium mobilization in cells expressing the human oxytocin receptor.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
This compound
-
Oxytocin
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed the HEK293-OTR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of this compound in HBSS with HEPES to achieve final desired concentrations (e.g., 1 nM to 10 µM). Also, prepare a stock solution of oxytocin in water and dilute it in HBSS with HEPES to a concentration that will elicit a sub-maximal response (e.g., the EC₈₀ concentration, to be determined in a separate experiment).
-
Dye Loading: Prepare a dye loading solution of Fluo-4 AM (e.g., 4 µM) in HBSS with HEPES, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye dispersion.
-
Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS with HEPES to remove extracellular dye. Leave a final volume of buffer in each well.
-
Antagonist Pre-incubation: Add the prepared dilutions of this compound to the respective wells. Incubate for 15-30 minutes at room temperature in the dark. Include wells with vehicle (DMSO) as a control.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection and Data Acquisition: Inject the oxytocin solution into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity upon agonist addition reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition by this compound at each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Rats
This protocol is adapted from studies demonstrating the in vivo efficacy of oxytocin antagonists.
Materials:
-
Female Sprague-Dawley rats
-
This compound
-
Oxytocin
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Saline for oxytocin dilution
-
Anesthetic (e.g., urethane)
-
Intrauterine pressure catheter or force transducer
-
Data acquisition system
Methodology:
-
Animal Preparation: Anesthetize a female rat in late-stage pregnancy or in estrus (when uterine sensitivity to oxytocin is high).
-
Surgical Procedure: Perform a laparotomy to expose the uterus. Insert an intrauterine pressure catheter into one uterine horn or attach a force transducer to a segment of the uterine horn to measure contractions.
-
Stabilization: Allow the preparation to stabilize and record baseline uterine activity.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). Doses can range from 0.5 to 1.0 mg/kg.[2] Administer the vehicle to a control group of animals.
-
Pre-treatment Period: Allow a pre-treatment period of 30-45 minutes for the antagonist to be absorbed and distribute.[2]
-
Oxytocin Challenge: Administer a bolus of oxytocin (e.g., via intravenous injection) at a dose known to induce robust uterine contractions.
-
Data Recording: Continuously record uterine pressure or tension before and after the oxytocin challenge.
-
Data Analysis: Quantify the amplitude and frequency of uterine contractions. Compare the oxytocin-induced response in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonist Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Technical Support Center: L-371,257 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-371,257 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, selective antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It functions by competitively binding to the OTR, thereby blocking the actions of the endogenous ligand, oxytocin. It is characterized as being orally bioavailable with poor penetration of the blood-brain barrier, making it particularly useful for studying the peripheral effects of OTR blockade.[2]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target activity of this compound is its high affinity for the vasopressin V1a receptor (V1aR), for which it also acts as an antagonist.[1][3][4] Its affinity for the V1aR is, in some cases, higher than for the OTR. Therefore, it is crucial to consider this dual antagonism when interpreting experimental results.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For in vivo studies, the DMSO stock can be further diluted in vehicles such as saline with PEG300 and Tween-80, or corn oil.[4] It is advisable to prepare fresh working solutions for each experiment to avoid degradation.
Q4: What are some common in vitro and in vivo applications of this compound?
A4: In vitro, this compound is used to study OTR signaling pathways, such as calcium mobilization and ERK phosphorylation, in cell lines expressing the OTR.[3] It has also been used to investigate the role of OTR in cell proliferation and morphology.[3] In vivo, it is often used to investigate the peripheral effects of OTR antagonism, such as the inhibition of uterine contractions and its influence on social behaviors and metabolism.[1][4]
Troubleshooting Guide
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak antagonist effect observed. | 1. Inappropriate antagonist concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Compound insolubility: this compound may have precipitated out of the solution. 3. Cell health and receptor expression: Poor cell health or low OTR expression can lead to a weak response. 4. High agonist concentration: The agonist concentration may be too high for the antagonist to compete effectively. | 1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Ensure complete dissolution of this compound in DMSO before further dilution. Sonication may aid dissolution. Prepare fresh solutions for each experiment. 3. Verify cell viability and confirm OTR expression using techniques like qPCR or western blotting. 4. Use the lowest agonist concentration that provides a robust and reproducible signal (e.g., EC50 to EC80). |
| Unexpected agonist-like activity. | 1. Off-target effects: The observed effect may be mediated by the vasopressin V1a receptor. 2. Compound impurity: The this compound stock may be contaminated. | 1. Use a selective V1a receptor antagonist as a control to see if it blocks the unexpected effect. 2. Verify the purity of the this compound stock. |
| High background signal. | 1. Constitutive receptor activity: Some cell lines may exhibit basal OTR activity. 2. Non-specific binding: this compound may bind to other sites on the cells or plate. | 1. If applicable, use an inverse agonist to reduce basal activity. 2. Include appropriate controls for non-specific binding. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of expected physiological effect. | 1. Inadequate dosage or administration route: The dose of this compound may be insufficient, or the administration route may not be optimal for the target tissue. 2. Poor bioavailability: Although orally bioavailable, the formulation may affect absorption. 3. Metabolism of the compound: this compound may be rapidly metabolized in the animal model. | 1. Consult the literature for effective dosage ranges and administration routes for your specific animal model and experimental question. 2. Ensure proper formulation of the dosing solution. 3. Consider the pharmacokinetic profile of this compound in your animal model. |
| Unanticipated behavioral or physiological changes. | 1. Off-target effects: The observed effects may be due to the blockade of vasopressin V1a receptors. 2. Vehicle effects: The vehicle used for administration may have its own biological effects. | 1. Administer a selective V1a receptor antagonist as a control group to differentiate between OTR and V1aR mediated effects. 2. Always include a vehicle-only control group in your experimental design. |
Quantitative Data
Table 1: Binding Affinities (Ki) and Functional Potencies (IC50/EC50) of this compound
| Receptor | Species | Assay Type | Value | Reference(s) |
| Oxytocin Receptor | Human (uterine) | Binding (Ki) | 4.6 nM | [1][3][5] |
| Oxytocin Receptor | Rat (uterine) | Binding (Ki) | 19 nM | [1][3] |
| Oxytocin Receptor | Human (CHO cells) | Functional (EC50) | 4.6 nM | [4] |
| Vasopressin V1a Receptor | Rat (liver) | Binding (Ki) | 3.7 nM | [1][3] |
| Vasopressin V1a Receptor | Human (platelet) | Binding (Ki) | 3,200 nM | [1] |
| Vasopressin V1a Receptor | Human (CHO cells) | Functional (EC50) | 3,200 nM | [4] |
| Vasopressin V2 Receptor | Human (kidney) | Binding (Ki) | >10,000 nM | [1] |
| Vasopressin V2 Receptor | Human (CHO cells) | Functional (EC50) | 37,000 nM | [4] |
| Spontaneous Contractions | Human (myometrial strips) | Functional (IC50) | 71 pM | [1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
Objective: To measure the antagonist effect of this compound on oxytocin-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Plate cells expressing the oxytocin receptor (e.g., CHO-K1/OXTR) in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound (prepared in assay buffer) to the wells. A typical concentration range to start with is 10 nM to 10 µM.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Acquire a baseline fluorescence reading using a fluorescence plate reader equipped with an injector.
-
Inject an EC80 concentration of oxytocin into the wells.
-
Immediately measure the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the antagonist concentration to determine the IC50 value.
-
Protocol 2: In Vivo Administration for Behavioral Studies in Rodents
Objective: To assess the effect of peripheral OTR blockade on a specific behavior.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For intraperitoneal (i.p.) injection, dilute the stock solution in a vehicle such as 0.9% saline containing 10% DMSO, 40% PEG300, and 5% Tween-80.[4] Ensure the final DMSO concentration is well-tolerated by the animals.
-
The final solution should be clear. Gentle warming or sonication can aid dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Dosing:
-
Administer this compound via i.p. injection at a dose range of 0.5 - 10 mg/kg.[4]
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice and rats).
-
-
Experimental Timeline:
-
Administer this compound at a specific time point before the behavioral test (e.g., 30-60 minutes). This pre-treatment time should be optimized based on the pharmacokinetic profile of the compound.
-
-
Control Groups:
-
Include a vehicle control group that receives the same volume of the vehicle solution.
-
To control for V1aR off-target effects, include a group treated with a selective V1a receptor antagonist.
-
-
Behavioral Assessment:
-
Conduct the behavioral test according to your established protocol.
-
Record and analyze the data, comparing the this compound-treated group to the control groups.
-
Visualizations
Caption: Signaling pathway of this compound, highlighting its on-target and off-target effects.
References
L-371,257 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the oxytocin (B344502) receptor antagonist, L-371,257. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective competitive antagonist of the oxytocin receptor (OTR).[1][2][3][4]
Q2: What are the known significant off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is its high affinity for the vasopressin V1a receptor (V1aR), where it also acts as an antagonist.[1][5] It displays over 800-fold selectivity for the oxytocin receptor over vasopressin V1b and V2 receptors.[3][4]
Q3: I am observing unexpected physiological effects in my animal model after administering this compound. What could be the cause?
A3: Unexpected physiological effects could be due to the off-target antagonism of the vasopressin V1a receptor. V1a receptors are involved in various physiological processes, including the regulation of blood pressure, social behavior, and metabolism. Additionally, systemic administration of this compound has been reported to stimulate weight gain in rats.[5]
Q4: My in vitro results are inconsistent when using this compound. What should I check?
A4: Inconsistencies in in vitro experiments could be related to several factors:
-
Compound Purity and Stability: Ensure the purity and stability of your this compound stock.
-
Assay Conditions: Off-target effects can sometimes be concentration-dependent. Consider performing dose-response curves to distinguish between on-target and off-target effects.
-
Cell Line Specificity: The expression levels of both the oxytocin receptor and the vasopressin V1a receptor can vary between cell lines, potentially leading to different results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cardiovascular effects (e.g., changes in blood pressure) in vivo. | Antagonism of the vasopressin V1a receptor, which is involved in vasoconstriction. | Monitor cardiovascular parameters closely. Consider using a more selective oxytocin receptor antagonist if V1a receptor effects are a concern. |
| Observed changes in body weight or food intake in animal studies. | This compound has been shown to stimulate weight gain in rats.[5] This could be an on-target or off-target effect. | Measure food and water intake, and monitor body weight regularly. Investigate potential metabolic changes. |
| Inconsistent results in cell-based assays. | Differential expression of oxytocin and vasopressin V1a receptors in the cell lines used. | Characterize the expression levels of both OTR and V1aR in your cell models using techniques like qPCR or western blotting. |
| Difficulty in replicating published binding affinities. | Variations in experimental conditions such as radioligand, membrane preparation, or incubation time. | Carefully follow a standardized binding assay protocol. Refer to the detailed experimental protocol section below for guidance. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary target and key off-target receptor.
| Receptor | Species | Ligand | Ki (nM) | Reference |
| Oxytocin Receptor | Human | This compound | 4.6 | [3][4] |
| Oxytocin Receptor | Rat | This compound | 19 | [1][5] |
| Vasopressin V1a Receptor | Human | This compound | 3.7 | [1][5] |
Detailed Experimental Protocols
Radioligand Binding Assay for Vasopressin V1a Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a test compound like this compound for the vasopressin V1a receptor.
1. Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human vasopressin V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Non-specific binding control: Unlabeled Arginine Vasopressin.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound (this compound) or vehicle.
-
Radioligand ([3H]-AVP) at a concentration close to its Kd.
-
Cell membranes.
-
For non-specific binding wells, add a high concentration of unlabeled AVP.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with L-371,257
Welcome to the technical support center for L-371,257. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on interpreting and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-peptide, competitive antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It is known for its high affinity for the human OTR.[3] However, it is crucial to note that this compound also exhibits high affinity for the vasopressin V1a receptor (V1aR), acting as an antagonist at this site as well.[2][4] This dual antagonism is a primary source of potential unexpected experimental outcomes.
Q2: Is this compound selective for peripheral or central receptors?
A2: this compound has poor penetration of the blood-brain barrier.[5] This characteristic makes it a peripherally selective antagonist with minimal direct central nervous system (CNS) side effects when administered systemically.[5]
Q3: What are the reported binding affinities and functional potencies of this compound?
A3: The reported binding affinity (Ki) and functional antagonism (pA₂) values for this compound can vary depending on the experimental system (e.g., species, tissue, assay conditions). A summary of reported values is provided in the data tables below.
Q4: I'm observing an unexpected effect on body weight in my in vivo study. Could this be related to this compound?
A4: Yes, systemic administration of this compound has been reported to stimulate weight gain in rats.[2][4] This effect is likely due to its peripheral actions and is an important consideration for in vivo studies focused on other physiological outcomes.
Troubleshooting Unexpected Results
Issue 1: Observed physiological effect is inconsistent with pure oxytocin receptor antagonism.
-
Possible Cause: The observed effect may be mediated by the antagonism of the vasopressin V1a receptor. This compound has a high affinity for V1aR, and in some tissues, the V1aR-mediated signaling may be prominent.
-
Troubleshooting Steps:
-
Review the literature: Investigate the expression and function of both OTR and V1aR in your specific tissue or cell model.
-
Use a selective V1aR antagonist: As a control experiment, use a highly selective V1aR antagonist to see if it replicates the unexpected effect.
-
Use a more selective OTR antagonist: If available, compare the effects of this compound with a more selective OTR antagonist that has lower affinity for V1aR.
-
Consider the signaling pathways: Both OTR and V1aR can couple to Gαq/11 and activate the phospholipase C (PLC) pathway.[6] However, downstream signaling can diverge. Investigating specific downstream markers may help differentiate the receptor responsible for the effect.
-
Issue 2: High variability in dose-response curves between experiments.
-
Possible Causes:
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions.[3][7] Improper dissolution or precipitation during the experiment can lead to inconsistent effective concentrations. The stability of the compound in your specific assay medium over the duration of the experiment may also be a factor.
-
Cell-based Assay Variability: Cell passage number, cell density, and receptor expression levels can all contribute to variability in functional assays.
-
-
Troubleshooting Steps:
-
Optimize Solubilization: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing working solutions.[3][7] Gentle warming and sonication may aid dissolution.[3] For in vivo studies, consider using vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Prepare Fresh Solutions: Prepare working solutions of this compound fresh for each experiment to minimize degradation.
-
Standardize Cell Culture Conditions: Use cells within a consistent and narrow passage number range. Seed cells at a consistent density and ensure uniform receptor expression across experiments.
-
Include Proper Controls: Always include a positive control (a known OTR agonist) and a negative control (vehicle) in every experiment to monitor assay performance.
-
Issue 3: Unexpected cardiovascular effects are observed in vivo.
-
Possible Cause: Both oxytocin and vasopressin systems are known to influence cardiovascular function. The observed effects could be due to the blockade of either OTR or V1aR, or a combination of both. Vasopressin V1a receptors are present on vascular smooth muscle and in the myocardium and are involved in vasoconstriction.[8] Oxytocin can have complex cardiovascular effects, including transient hypotension.[9]
-
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: In in vivo studies, carefully monitor heart rate, blood pressure, and other relevant cardiovascular parameters.
-
Use Selective Antagonists: As with other unexpected effects, the use of more selective OTR and V1aR antagonists as controls can help to dissect the underlying mechanism.
-
Consider the Route of Administration: The cardiovascular effects of this compound may vary depending on the route and speed of administration (e.g., bolus injection vs. infusion).
-
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of this compound for Oxytocin and Vasopressin Receptors
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Oxytocin Receptor | Human | Uterine tissue | 4.6 | [10] |
| Oxytocin Receptor | Rat | Uterine tissue | 19 | [2][4] |
| Vasopressin V1a Receptor | Rat | Liver tissue | 3.7 | [2][4] |
Table 2: Functional Antagonism (pA₂) of this compound
| Receptor | Species | Tissue | pA₂ | Reference(s) |
| Oxytocin Receptor | Rat | Uterine tissue | 8.4 | [11] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes expressing the oxytocin receptor
-
Radiolabeled oxytocin ligand (e.g., [³H]-oxytocin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the oxytocin receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Cell membranes and radiolabeled oxytocin.
-
Non-specific binding wells: Cell membranes, radiolabeled oxytocin, and a high concentration of unlabeled oxytocin (to saturate the receptors).
-
Competition wells: Cell membranes, radiolabeled oxytocin, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Uterine Contraction Assay
This protocol assesses the functional antagonism of this compound on oxytocin-induced uterine contractions.
Materials:
-
Isolated rat uterine horn
-
Organ bath system with a force transducer
-
Physiological salt solution (e.g., De Jalon's solution), maintained at 37°C and aerated with 95% O₂/5% CO₂
-
Oxytocin
-
This compound
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect out the uterine horns. Mount a segment of the uterine horn in the organ bath containing physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate under a constant tension until regular spontaneous contractions are observed.
-
Oxytocin Dose-Response: Generate a cumulative concentration-response curve for oxytocin to determine the EC₅₀ (the concentration that produces 50% of the maximal contraction).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a specific concentration of this compound for a predetermined period.
-
Repeat Oxytocin Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for oxytocin.
-
Data Analysis:
-
Compare the oxytocin dose-response curves in the absence and presence of this compound.
-
A rightward shift in the oxytocin dose-response curve in the presence of this compound indicates competitive antagonism.
-
Calculate the pA₂ value to quantify the potency of this compound as an antagonist.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways of OTR and V1aR and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected results observed with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aging-us.com [aging-us.com]
- 9. Cardiovascular effects of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve L-371,257 efficacy in vivo
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions to effectively use L-371,257 in in vivo experiments and enhance its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, orally bioavailable compound that functions as a selective and competitive antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It works by binding to the oxytocin receptor, thereby blocking the actions of endogenous oxytocin.[3] The oxytocin receptor is a G-protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway to increase intracellular calcium levels, leading to physiological effects like uterine muscle contraction.[4] this compound prevents this signaling cascade.
Q2: What are the key binding affinities of this compound?
This compound exhibits high affinity for the human oxytocin receptor.[5] However, it also shows significant affinity for the vasopressin V1a receptor.[1] It is highly selective for the oxytocin receptor over the vasopressin V1a and V2 receptors, with a reported selectivity of over 800-fold.[2][6][7]
Q3: Is this compound centrally or peripherally active?
This compound is characterized by poor penetration of the blood-brain barrier.[1][2] This makes it a peripherally selective antagonist, which is advantageous for studies targeting peripheral oxytocin systems as it minimizes potential central nervous system side effects.[2] To achieve central effects, direct administration into the central nervous system (e.g., intracerebroventricular injection) is required.[8]
Troubleshooting Guide
Q1: My in vivo results with this compound are showing lower than expected efficacy. What are the potential causes and solutions?
Several factors can contribute to reduced in vivo efficacy. Consider the following troubleshooting steps:
-
Formulation and Solubility: this compound has limited solubility in aqueous solutions. Improper formulation can lead to precipitation and reduced bioavailability. Ensure you are using an appropriate vehicle and that the compound is fully dissolved before administration. See Protocol 1 for a recommended formulation.
-
Dosing Regimen: The dose, route, and frequency of administration are critical. The reported effective dose (ED50) for inhibiting oxytocin-induced uterine contractions in rats is 0.55 mg/kg.[9] Depending on your animal model and the targeted physiological effect, dose optimization may be necessary. For example, studies in rats have used 0.5 and 1.0 mg/kg via intraperitoneal injection to observe effects on weight gain.[1]
-
Route of Administration: this compound is orally active, but has also been administered intravenously (i.v.), intraduodenally, and intraperitoneally (i.p.) in animal studies.[1][5] The route of administration will significantly impact the pharmacokinetic profile and resulting efficacy.
-
Target Engagement vs. Pharmacokinetics: In vivo efficacy depends not only on the drug's affinity but also on its residence time at the receptor and its pharmacokinetic properties (e.g., half-life).[10] If the drug is cleared too quickly, the dosing frequency may need to be increased to maintain adequate receptor occupancy.
-
Animal Model: Ensure the animal model is appropriate for the study. The expression and function of oxytocin receptors can vary between species and even strains.
Q2: I am having trouble dissolving this compound for my in vivo experiment. What is a recommended formulation protocol?
A common issue is the compound's solubility. A validated formulation protocol is provided in Protocol 1 . It is crucial to prepare the solution fresh on the day of use and to ensure complete dissolution, using heat or sonication if necessary.[1]
Q3: I am observing unexpected physiological effects in my animal model. Could these be off-target effects of this compound?
While this compound is a selective oxytocin receptor antagonist, it also possesses a high affinity for the vasopressin V1a receptor (Ki = 3.7 nM).[1] Therefore, at the doses used to achieve full oxytocin receptor antagonism, some V1a receptor blockade may also occur. Researchers should consider this dual antagonism when interpreting unexpected results.
Data Presentation
Table 1: Binding Affinity & Potency of this compound
| Receptor Target | Species | Value Type | Value | Citation |
| Oxytocin Receptor | Human | Ki | 4.6 nM | [5][7] |
| Oxytocin Receptor | Rat (Uterine) | Ki | 19 nM | [1][9] |
| Oxytocin Receptor | Rat (Uterine) | pA2 | 8.4 | [1][5] |
| Vasopressin V1a Receptor | Rat (Liver) | Ki | 3.7 nM | [1][9] |
| Vasopressin V1a Receptor | Human (Platelet) | Ki | 3,200 nM | [9] |
| Vasopressin V2 Receptor | Human (Kidney) | Ki | >10,000 nM | [9] |
Table 2: Reported In Vivo Dosing and Efficacy of this compound
| Animal Model | Administration | Dosage | Observed Effect | Citation |
| Rat | Intravenous (i.v.) | 0.55 mg/kg (ED50) | Inhibition of oxytocin-induced uterine contractions | [9] |
| Rat | Intraperitoneal (i.p.) | 0.5 and 1.0 mg/kg | Significant stimulation of weight gain | [1] |
| Rat | Intraduodenal | Not specified | Blocks oxytocin-stimulated uterine activity | [5] |
| Mouse | Intracerebroventricular | 3 µg | Blocked anxiolytic effects of peripheral oxytocin | [8] |
Experimental Protocols
Protocol 1: Recommended Formulation for In Vivo Administration
This protocol is adapted from validated methods for preparing this compound for in vivo use.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .
-
For example, to prepare 1 mL of working solution:
-
Start with 400 µL of PEG300.
-
Add 100 µL of your DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Important: Prepare this working solution fresh on the day of the experiment. If you observe any precipitation, gentle warming and/or sonication can be used to aid dissolution.[1]
Protocol 2: General Protocol for In Vivo Efficacy Study (Rat Uterine Contraction Model)
This protocol provides a general workflow for assessing the efficacy of this compound in a common rat model.[5][9]
Materials:
-
Anesthetized, female rats
-
This compound formulated as described in Protocol 1
-
Oxytocin solution for inducing contractions
-
Uterine contractility recording equipment
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Surgically prepare the animal for recording uterine activity.
-
Baseline Measurement: Record baseline spontaneous uterine contractions for a sufficient period to establish a stable signal.
-
Administration of this compound: Administer the prepared this compound solution via the desired route (e.g., intravenous injection).
-
Oxytocin Challenge: After a suitable pre-treatment period (e.g., 15-30 minutes), administer a dose of oxytocin known to induce robust uterine contractions.
-
Data Recording: Record the uterine activity post-oxytocin challenge.
-
Data Analysis: Quantify the amplitude and frequency of uterine contractions. Compare the oxytocin-induced response in vehicle-treated animals versus this compound-treated animals to determine the percentage of inhibition and calculate potency metrics like ED50.
Visualizations
Caption: this compound antagonizes both Oxytocin and Vasopressin V1a receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
L-371,257 Technical Support Center
Welcome to the technical support center for L-371,257. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1] Some suppliers suggest that it is stable for at least four years under these conditions.[1] For short-term storage, room temperature is acceptable.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO, with a solubility of up to 5 mM with gentle warming. It is slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL).[1] When preparing stock solutions, it is recommended to use an anhydrous solvent to minimize hydrolysis. For in vivo experiments, it is advisable to prepare fresh solutions daily.
Q3: What is the known stability of this compound in solution?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of this compound, which contains several functional groups susceptible to degradation, the following pathways can be hypothesized:
-
Hydrolysis: The molecule contains amide and benzoxazinone (B8607429) functionalities that could be susceptible to hydrolysis under acidic or basic conditions. This could lead to the cleavage of the molecule into multiple fragments.
-
Oxidation: While less likely to be a primary degradation route under normal handling, certain moieties could be susceptible to oxidation over long-term storage if exposed to air and light.
It is important to note that these are theoretical pathways, and experimental confirmation would be required.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step 1: Verify Stock Solution Integrity. Prepare a fresh stock solution of this compound from solid material. Compare the activity of the fresh solution to your existing stock.
-
Troubleshooting Step 2: Assess Stability in Assay Buffer. Incubate this compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC-MS at different time points to check for the appearance of degradation products.
-
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting Step 1: Confirm Solubility. Visually inspect your stock solution and final assay dilutions for any precipitation.
-
Troubleshooting Step 2: Adjust Solvent. If using aqueous buffers, ensure the final concentration of the organic solvent from your stock solution is low enough to maintain solubility but high enough to keep the compound dissolved. You may need to optimize the final solvent concentration.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause 1: Degradation during Sample Preparation or Analysis.
-
Troubleshooting Step 1: Analyze a Freshly Prepared Sample. Immediately after dissolving the solid compound, inject a sample into the HPLC-MS system to establish a baseline chromatogram.
-
Troubleshooting Step 2: Evaluate Mobile Phase Compatibility. If using acidic or basic mobile phases, consider if they could be causing on-column degradation. A neutral mobile phase may be more appropriate if stability is a concern.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step 1: Run a Blank. Inject a sample of the solvent used to dissolve your compound to check for any contaminants.
-
Troubleshooting Step 2: Clean the Analytical System. Ensure that the HPLC system and column are clean and have not been contaminated by previous analyses.
-
Data Summary
Table 1: this compound Storage and Solubility
| Parameter | Value | Source |
| Long-Term Storage | -20°C | [1] |
| Short-Term Storage | Room Temperature | |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Solubility in DMSO | Soluble to 5 mM (with gentle warming) | |
| Solubility in Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Analysis: Immediately analyze the aliquot by a validated HPLC-UV or HPLC-MS method to quantify the remaining this compound and observe any potential degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent assay results.
References
L-371,257 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for L-371,257. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble up to 8.33 mg/mL (16.41 mM) in DMSO, though achieving this concentration may require sonication or gentle warming.[1][3] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following:
-
Sonication: Using an ultrasonic bath can help to break up particulates and facilitate dissolution.[3]
-
Gentle Warming: Gently warming the solution can also increase solubility.[2]
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. Absorbed water in older DMSO can reduce the solubility of this compound.[1]
Q3: Can I dissolve this compound in other organic solvents?
A3: this compound is slightly soluble in acetonitrile, in the range of 0.1-1 mg/mL.[4] However, for creating high-concentration stock solutions, DMSO is the superior solvent.
Q4: I observed precipitation when diluting my DMSO stock solution with aqueous media. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this, consider using a formulation that includes co-solvents and surfactants. For in vivo studies, a common formulation involves a multi-step dilution. For example, a clear solution of ≥ 0.83 mg/mL can be achieved by first adding the DMSO stock to PEG300, followed by Tween-80, and finally saline.[1] Another successful approach for in vivo use is to dilute the DMSO stock into a solution of 20% SBE-β-CD in saline.[1]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[4][5] Some suppliers suggest room temperature storage is also acceptable.[2] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[3]
Solubility Data
For easy comparison, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes | Source |
| DMSO | 8.33 | 16.41 | Requires sonication. Hygroscopic DMSO can affect solubility. | [1] |
| DMSO | 8.1 | 16 | Sonication is recommended. | [3] |
| DMSO | 2.54 | 5 | Requires gentle warming and sonication. | [2] |
| Acetonitrile | 0.1 - 1 | - | Slightly soluble. | [4] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments.
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 507.59 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.076 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution and use an ultrasonic bath until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Preparation of an In Vivo Formulation (with PEG300 and Tween-80)
This protocol yields a clear solution of at least 0.83 mg/mL.[1]
-
Start with Stock: Begin with a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
Step 1: In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until uniform.
-
Step 2: To the mixture from Step 1, add 50 µL of Tween-80. Mix until the solution is clear.
-
Step 3: Add 450 µL of saline to the mixture from Step 2 to reach a final volume of 1 mL. Mix thoroughly.
Preparation of an In Vivo Formulation (with SBE-β-CD)
This protocol also yields a clear solution of at least 0.83 mg/mL.[1]
-
Start with Stock: Begin with a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
Step 1: In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Step 2: Mix thoroughly until the solution is clear.
Signaling Pathway and Troubleshooting Workflow
This compound Mechanism of Action
This compound is a selective antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR).[6][7] It also exhibits high affinity for the vasopressin V1a receptor.[1] By binding to these receptors, this compound blocks the downstream signaling cascades typically initiated by the binding of oxytocin or vasopressin.
Caption: Mechanism of action of this compound as an antagonist of the oxytocin and vasopressin V1a receptors.
Troubleshooting this compound Solubility Issues: A Workflow
The following workflow provides a step-by-step guide to diagnosing and resolving common solubility problems encountered with this compound.
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
References
Avoiding precipitation of L-371,257 in culture media
Welcome to the technical support center for L-371,257. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It functions by binding to the OTR, a G protein-coupled receptor (GPCR), and inhibiting the downstream signaling pathways typically initiated by oxytocin.[3] This makes it a valuable tool for studying the physiological and pathological roles of the oxytocin system.
Q2: What is the solubility of this compound?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents, primarily dimethyl sulfoxide (B87167) (DMSO). Several suppliers indicate that it is soluble in DMSO up to concentrations of 5 mM. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous culture medium.
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: Precipitation of this compound in culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment like cell culture medium, the compound can "crash out" of solution if its solubility limit in the final aqueous solution is exceeded. Several factors can contribute to this, including the final concentration of this compound, the concentration of the organic solvent, the temperature of the medium, and the method of dilution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. However, the tolerance to DMSO can be cell line-dependent. It is recommended to perform a vehicle control experiment to determine the highest tolerable DMSO concentration for your specific cells.
Troubleshooting Guide: Preventing Precipitation of this compound
This guide provides step-by-step solutions to prevent the precipitation of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility. | - Lower the final working concentration of this compound. - Perform a solubility test in your specific culture medium to determine the maximum soluble concentration. |
| Rapid dilution of the stock solution. | - Employ a stepwise serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed medium, then add this to the final volume. - Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. | |
| Low temperature of the culture medium. | Always use culture medium that has been pre-warmed to 37°C. | |
| Precipitation Over Time in Culture | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - While keeping cell health in mind, a slightly higher final DMSO concentration (e.g., 0.1% vs. 0.01%) may improve solubility. - Always include a vehicle control with the same final DMSO concentration. |
| Interaction with media components. | - If using serum-free media, consider adding a small percentage of serum, as serum proteins like albumin can help solubilize hydrophobic compounds. | |
| Changes in pH or evaporation during long-term incubation. | - Use buffered media (e.g., with HEPES) to maintain a stable pH. - Ensure proper humidification in the incubator to prevent evaporation, which can concentrate the compound. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | ~507.59 g/mol | |
| Solubility in DMSO | Up to 5 mM | |
| Oxytocin Receptor Binding Affinity (Ki) | 4.6 nM (human) | [4] |
| Recommended Final DMSO Concentration in Culture | < 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution. d. Visually inspect the solution to ensure no particulate matter remains. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Diluting this compound into Culture Medium
-
Materials: this compound stock solution, complete cell culture medium, sterile tubes.
-
Procedure: a. Pre-warm the complete cell culture medium to 37°C in a water bath. b. Stepwise Dilution: i. Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution. ii. Add the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired final concentration (e.g., add 10 µL of the 100 µM intermediate to 990 µL of medium for a final volume of 1 mL and a concentration of 1 µM). c. Direct Addition (for lower concentrations): i. While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound working solutions.
References
L-371,257 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of L-371,257, a potent and selective oxytocin (B344502) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR).[1][2][3] It exhibits high affinity and selectivity for the human OTR, with over 800-fold selectivity compared to vasopressin receptors V1a and V2.[2][4] Its primary use is in research to investigate the role of the oxytocin system in various physiological processes.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Some suppliers suggest that it is stable for at least four years under these conditions. For short-term storage, it can be kept at room temperature.[4] Stock solutions should be stored at -20°C or -80°C and are typically stable for at least one to six months.
Q3: How should I dissolve this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 5 mM, often requiring gentle warming.[4] For cell-based assays, it is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.
Q4: What is the typical purity specification for commercially available this compound?
Commercially available this compound typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[4][5][6]
Troubleshooting Guides
This section addresses common issues encountered during the handling and experimental use of this compound.
Solubility Issues
| Problem | Potential Cause | Solution |
| Precipitation in aqueous buffer | This compound has poor aqueous solubility. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with your assay. - Use a vehicle containing solubilizing agents such as PEG300 or Tween-80 for in vivo studies.[1] - Prepare fresh dilutions from a concentrated DMSO stock solution immediately before use. |
| Cloudiness or precipitation upon thawing of stock solution | The compound may have precipitated out of solution at low temperatures. | - Gently warm the stock solution to 37°C and vortex or sonicate until the solution is clear. - Centrifuge the vial to pellet any undissolved material before taking an aliquot. |
In Vitro Assay Issues
| Problem | Potential Cause | Solution |
| High background or non-specific binding in radioligand binding assays | - Radioligand sticking to assay plates or filters. - Insufficient blocking. | - Pre-treat plates and filters with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI). - Include a non-specific binding control using a high concentration of a competing non-labeled ligand.[7] |
| Low signal or lack of inhibition in functional assays | - Degraded this compound. - Incorrect assay setup. - Low receptor expression in the cell line. | - Verify the purity and integrity of your this compound stock using a suitable analytical method like HPLC. - Ensure the agonist concentration used is at or near the EC80 for antagonist assays.[8] - Confirm receptor expression in your cell line using a positive control agonist. |
| Poor reproducibility between experiments | - Inconsistent cell passage number or density. - Variability in reagent preparation. - Temperature fluctuations during incubation. | - Use cells within a consistent passage number range and ensure uniform cell seeding. - Prepare fresh reagents and use consistent pipetting techniques. - Maintain a stable temperature throughout the assay incubation period.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₃N₃O₆ | [4] |
| Molecular Weight | 507.59 g/mol | [4] |
| CAS Number | 162042-44-6 | [4] |
Table 2: Purity and Solubility Specifications
| Parameter | Specification | Method | Reference |
| Purity | ≥98% | HPLC | [4][5][6] |
| Solubility in DMSO | Up to 5 mM (with gentle warming) | - | [4] |
Table 3: Pharmacological Parameters
| Parameter | Value | Species/System | Reference |
| Kᵢ (Oxytocin Receptor) | 4.6 nM | Human | [4] |
| pA₂ | 8.44 | Isolated Rat Uterine Tissue | [4] |
Experimental Protocols
Detailed methodologies for the quality control and purity assessment of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL and then dilute with the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
This protocol provides a general method for the analysis of this compound by LC-MS.
-
LC System: As described for HPLC.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for identity confirmation and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for impurity analysis.
-
Expected Ion: [M+H]⁺ at m/z 508.2.
-
Sample Preparation: As described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Concentration: 5-10 mg/mL.
-
¹H NMR: Acquire standard proton spectra. Expected signals would correspond to the aromatic, piperidine, and acetyl protons of the this compound structure.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. The number of signals should be consistent with the number of unique carbon atoms in the this compound molecule.
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, which is antagonized by this compound.
Caption: this compound competitively antagonizes oxytocin binding to its Gq-coupled receptor.
Experimental Workflow for In Vitro Functional Antagonism Assay
This diagram outlines the key steps in a typical in vitro experiment to determine the antagonistic activity of this compound.
Caption: Workflow for determining the potency of this compound as an oxytocin receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iee.unibe.ch [iee.unibe.ch]
- 3. 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (this compound): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. swordbio.com [swordbio.com]
Technical Support Center: L-371,257 Activity and Serum Interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the oxytocin (B344502) receptor antagonist, L-371,257. The following information addresses potential issues and experimental considerations, with a focus on the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower than expected potency (higher IC50) for this compound in our cell-based assays. What could be the cause?
A1: A common reason for reduced potency of a small molecule inhibitor in cell-based assays is the presence of serum in the culture medium. Components of serum, primarily albumin, can bind to the compound, reducing its free concentration and thus its availability to interact with the target receptor. It is crucial to consider the potential for plasma protein binding when interpreting in vitro potency data.
Q2: How does serum binding affect the activity of this compound?
A2: Serum proteins, such as human serum albumin (HSA), can non-specifically bind to small molecules like this compound. This binding is a reversible equilibrium between the bound and unbound drug.[1] Only the unbound (free) fraction of the drug is able to diffuse across cell membranes and interact with the oxytocin receptor to exert its antagonist effect.[1] Therefore, high serum protein binding can lead to a significant decrease in the effective concentration of this compound at the target site, resulting in a rightward shift of the concentration-response curve and a higher apparent IC50 value.
Q3: Is there any data on the plasma protein binding of this compound?
Q4: How can we experimentally determine the impact of serum on our this compound experiments?
A4: The most direct way to assess the impact of serum is to perform an IC50 shift assay. This involves determining the potency of this compound in both serum-free and serum-containing media. A significant increase in the IC50 value in the presence of serum indicates that the compound is binding to serum proteins. A detailed protocol for this assay is provided below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent this compound potency between experiments. | Variability in serum lot or concentration. | Serum composition can vary between lots and suppliers, leading to different levels of protein binding. Always use the same lot of serum for a set of comparative experiments. If possible, test a few different lots to understand the variability. Ensure the final serum concentration in your assay medium is consistent. |
| High background signal in the assay. | Serum interference with assay readout. | Serum components can interfere with certain assay technologies (e.g., fluorescence, luminescence). Run appropriate controls, including wells with serum-containing medium but without cells or the test compound, to determine the background signal. Consider switching to a serum-free medium for the final assay step if possible. |
| This compound appears to be completely inactive. | High degree of serum protein binding. | If the serum concentration is high, the free fraction of this compound might be too low to elicit a response at the tested concentrations. Try reducing the serum concentration or performing the assay in a serum-free medium to confirm the compound's activity. |
| Precipitation of this compound in the assay medium. | Poor solubility in the presence of serum. | While serum can sometimes improve the solubility of hydrophobic compounds, it can also lead to precipitation. Visually inspect the assay plates for any signs of compound precipitation. If observed, you may need to adjust the solvent or the final concentration of this compound. |
Quantitative Data
While specific data for this compound is not available, the following table presents plasma protein binding data for other oxytocin receptor antagonists to provide a reference range.
| Compound | Compound Type | Plasma Protein Binding (%) |
| Atosiban | Peptide antagonist | 46 - 48%[2] |
| Retosiban | Non-peptide antagonist | 33%[3] |
This data can be used as a general guide. The actual plasma protein binding of this compound may differ.
Experimental Protocols
Protocol: IC50 Determination of this compound with and without Serum
Objective: To quantify the effect of serum on the potency of this compound by comparing its IC50 value in serum-free and serum-containing conditions.
Materials:
-
Cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 stable cell line)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Oxytocin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Assay plate (e.g., 96-well plate)
-
Detection reagents for the specific assay readout (e.g., Calcium flux dye, cAMP assay kit)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in two sets of assay buffer:
-
Set A: Serum-free assay buffer.
-
Set B: Assay buffer containing the desired concentration of FBS (e.g., 10%).
-
-
-
Assay Protocol (Example using a Calcium Flux Assay):
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Add the prepared dilutions of this compound (from both Set A and Set B) to the respective wells and incubate for a specific time (e.g., 15-30 minutes) to allow for receptor binding.
-
Prepare a solution of oxytocin in both serum-free and serum-containing assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Add the oxytocin solution to the wells and immediately measure the change in fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells (no this compound).
-
Plot the normalized response against the logarithm of the this compound concentration for both the serum-free and serum-containing conditions.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
The fold-shift in IC50 is calculated as: IC50 (with serum) / IC50 (serum-free).
-
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the oxytocin receptor signaling cascade.
Experimental Workflow for IC50 Shift Assay
Caption: Step-by-step workflow to assess the impact of serum on this compound activity.
References
L-371,257 light sensitivity and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of L-371,257. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a potent, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor.[1][2][3][4] It is characterized by its high affinity for the human oxytocin receptor and its selectivity over vasopressin V1a and V2 receptors.[5][6] However, it also exhibits high affinity for the rat vasopressin V1a receptor.[1][2] This compound does not readily cross the blood-brain barrier, making it peripherally selective.[2][3][4]
-
What are the primary research applications of this compound? this compound is primarily used in scientific research to study the role of oxytocin receptors in various physiological processes.[4] Its potential applications are being explored in areas such as premature labor.[4] It has been utilized in in-vitro studies, such as inhibiting spontaneous contractions in isolated human myometrial strips, and in in-vivo animal models to inhibit oxytocin-induced uterine contractions.[1]
Handling and Storage
-
How should I store this compound? For long-term storage, this compound should be kept at -20°C, where it can remain stable for at least four years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] Some suppliers also indicate that it can be stored at room temperature.[5] Lyophilized powder should be stored at -20°C and kept desiccated for a stability of up to 36 months.[2]
-
Is this compound light sensitive? While there is no specific data available detailing the light sensitivity of this compound, one supplier recommends storing the compound in a "dry, dark" place.[6] As a general precautionary measure for all research chemicals, it is advisable to protect this compound from prolonged exposure to light to prevent potential degradation.
-
What are the recommended shipping conditions for this compound? this compound is typically shipped at ambient room temperature.[1][7] The compound is considered stable enough for the duration of standard shipping times.[6]
-
What personal protective equipment (PPE) should I use when handling this compound? Standard laboratory PPE, including a lab coat and safety glasses, should be worn when handling this compound. For handling powders, especially in dusty conditions, or where there is a potential for direct contact, additional precautions such as double gloving and a face shield are recommended.[8] This product is intended for research use only and is not for human or veterinary use.[1][6]
Solubility and Solution Preparation
-
What solvents can I use to dissolve this compound? this compound is soluble in DMSO, with some protocols suggesting gentle warming or sonication to achieve concentrations up to 5 mM.[5][7] It is also slightly soluble in acetonitrile (B52724) at a concentration range of 0.1-1 mg/mL.[1]
-
I'm having trouble dissolving this compound. What should I do? If you encounter difficulties in dissolving this compound in DMSO, gentle warming or sonication can be employed to aid dissolution.[7] It is important to ensure the compound is fully dissolved before use in your experiments to guarantee accurate concentration and activity.
Troubleshooting Guides
Inconsistent Experimental Results
-
Issue: I am observing high variability in my experimental results when using this compound.
-
Possible Causes & Solutions:
-
Compound Degradation: Ensure that this compound has been stored correctly at -20°C and protected from light. If the compound has been stored improperly or for an extended period, consider using a fresh batch.
-
Incomplete Solubilization: Verify that the compound is fully dissolved in your chosen solvent. Precipitates can lead to inaccurate dosing. Gentle warming or sonication may be necessary for complete dissolution in DMSO.[7]
-
Incorrect Concentration: Double-check all calculations for the preparation of your stock and working solutions.
-
Low Potency or Lack of Efficacy
-
Issue: this compound is not producing the expected inhibitory effect in my assay.
-
Possible Causes & Solutions:
-
Receptor Specificity: Confirm that the species and receptor subtype in your experimental system are appropriate for this compound. While it is a potent antagonist at the human oxytocin receptor, its affinity can vary across species and for other receptors like the vasopressin V1a receptor.[1]
-
Suboptimal Concentration: Review the literature for effective concentrations of this compound in similar experimental setups. You may need to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Experimental Conditions: Ensure that other experimental parameters such as pH, temperature, and incubation time are optimized for your assay.
-
Quantitative Data Summary
Receptor Binding Affinity (Ki)
| Receptor | Species | Tissue/Cell Line | Ki (nM) |
| Oxytocin Receptor | Human | Uterine | 4.6[1][5][6] |
| Oxytocin Receptor | Rat | Uterine | 19[1][2][3][7] |
| Vasopressin V1a Receptor | Human | Platelet | 3,200[1] |
| Vasopressin V1a Receptor | Rat | Liver | 3.7[1][2][3][7] |
| Vasopressin V2 Receptor | Human | Kidney | >10,000[1] |
| Vasopressin V2 Receptor | Rat | Kidney | >10,000[1] |
In Vitro and In Vivo Potency
| Assay | Species | Measurement | Value |
| Inhibition of spontaneous contractions | Human | IC50 | 71 pM[1] |
| Inhibition of oxytocin-induced uterine contractions | Rat | ED50 | 0.55 mg/kg[1] |
| Antagonism of oxytocin-induced contractions | Rat | pA2 | 8.44[5][6] |
Experimental Protocols
Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mM).[5]
-
Solubilization: If necessary, gently warm the solution or use a sonicator to ensure the compound is completely dissolved.[7]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of an Intraperitoneal (i.p.) Injection Solution for Rats
This protocol is based on a method described for in vivo studies and may require optimization for your specific experimental needs.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will yield a clear solution of approximately 0.83 mg/mL.
Visualizations
Caption: Mechanism of this compound as an oxytocin receptor antagonist.
Caption: General experimental workflow for using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Vasopressin Receptor | Oxytocin Receptor | TargetMol [targetmol.com]
- 8. msd.com [msd.com]
Technical Support Center: Minimizing Variability in L-371,257 Experiments
Welcome to the technical support center for L-371,257. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments involving this potent and selective oxytocin (B344502) receptor antagonist. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variability in your experiments with this compound.
Q1: I am observing inconsistent antagonist effects with this compound. What are the potential causes and how can I troubleshoot this?
A1: Inconsistent antagonist effects are a common source of variability. Here are the likely causes and solutions:
-
Compound Solubility and Stability: this compound is readily soluble in DMSO, but has limited solubility in aqueous solutions.[1]
-
Troubleshooting:
-
Always prepare a fresh stock solution in high-quality, anhydrous DMSO.[2] Store stock solutions at -20°C or -80°C for long-term stability.[2]
-
When preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects and precipitation.
-
Visually inspect your final working solution for any signs of precipitation. If observed, consider using a vehicle that includes solubilizing agents like PEG300, Tween-80, or SBE-β-CD for in vivo studies.[2]
-
Prepare working solutions fresh for each experiment and do not store them for extended periods, as the stability of this compound in aqueous media at experimental temperatures (e.g., 37°C) has not been extensively reported and could be a source of variability.
-
-
-
Inappropriate Antagonist Concentration: The concentration of this compound may be too low to effectively compete with the agonist, or so high that it causes off-target effects.
-
Troubleshooting:
-
Consult the literature for effective concentration ranges for your specific experimental model. In vitro studies often use concentrations in the nanomolar range, consistent with its Ki value.[1][3][4]
-
Perform a dose-response curve to determine the optimal concentration of this compound in your specific assay.
-
-
-
High Agonist Concentration: Using an excessively high concentration of the oxytocin receptor agonist can make it difficult for this compound to compete effectively.
-
Troubleshooting:
-
Use the lowest concentration of agonist that provides a robust and reproducible response (e.g., in the range of the EC50 to EC80).
-
-
-
Off-Target Effects: this compound has a high affinity for the vasopressin V1a receptor, which could lead to confounding results, especially in tissues or cells that express this receptor.[2]
-
Troubleshooting:
-
Be aware of the selectivity profile of this compound (see Table 1).
-
If V1a receptor expression is a concern in your model system, consider using a more selective oxytocin receptor antagonist or using a V1a receptor-specific antagonist as a control.
-
-
-
Receptor Desensitization: Prolonged exposure to an agonist before adding the antagonist can lead to receptor desensitization, altering the observed antagonist effect.
-
Troubleshooting:
-
Minimize the pre-incubation time with the agonist.
-
Consider pre-incubating the cells or tissues with this compound before adding the agonist.
-
-
Q2: How should I prepare and store this compound to ensure its stability and activity?
A2: Proper handling of this compound is critical for reproducible results.
-
Storage of Solid Compound: The solid form of this compound should be stored at -20°C.[1] It is stable for at least 4 years under these conditions.[1]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 5 mM or 10 mM) in anhydrous DMSO.[2][3] Gentle warming and sonication can aid in dissolution.[4]
-
Stock Solution Storage: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the DMSO stock in your aqueous experimental buffer or cell culture medium immediately before use. Do not store aqueous working solutions.
Quantitative Data
The following table summarizes the binding affinities (Ki) and potency (pA2) of this compound for oxytocin and vasopressin receptors. This data is essential for designing experiments and interpreting results, particularly concerning potential off-target effects.
| Receptor | Species | Tissue/Cell Line | Ki (nM) | pA2 | Reference(s) |
| Oxytocin Receptor (OTR) | Human | Uterine muscle | 4.6 | - | [1][3][4] |
| Rat | Uterine muscle | 19 | 8.44 | [1][2][4] | |
| Vasopressin V1a Receptor | Human | Platelets | 3,200 | - | [1] |
| Rat | Liver | 3.7 | - | [1][2] | |
| Vasopressin V2 Receptor | Human | Kidney | >10,000 | - | [1] |
| Rat | Kidney | >10,000 | - | [1] |
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments where this compound is commonly used, along with visual diagrams to clarify workflows and signaling pathways.
Oxytocin Receptor Signaling Pathway
This compound is a competitive antagonist of the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). The binding of oxytocin to the OTR primarily activates the Gq alpha subunit, initiating a signaling cascade that leads to an increase in intracellular calcium.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Protocol 1: In Vitro Uterine Smooth Muscle Contraction Assay
This protocol details how to measure the inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine tissue.
Experimental Workflow:
Caption: Workflow for an in vitro uterine smooth muscle contraction assay.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize a rat and excise the uterine horns.
-
Place the tissue in cold, oxygenated Krebs solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, and 11 glucose).
-
Dissect the uterine horns into longitudinal strips (approximately 2 mm x 10 mm).
-
-
Mounting and Equilibration:
-
Mount the myometrial strips vertically in a 50-ml organ bath containing Krebs solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Apply a passive tension of 1 g and allow the tissue to equilibrate for at least 90 minutes, changing the Krebs solution every 15 minutes.
-
-
Antagonist and Agonist Addition:
-
Following equilibration, add this compound (prepared as a stock in DMSO and diluted in Krebs solution) to the organ bath at the desired final concentration. Allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for oxytocin by adding increasing concentrations of the agonist to the bath.
-
-
Data Recording and Analysis:
-
Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Analyze the frequency and amplitude of contractions.
-
The potency of this compound can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Protocol 2: Cell-Based Calcium Flux Assay
This protocol describes how to measure the ability of this compound to block oxytocin-induced increases in intracellular calcium in a cell line expressing the oxytocin receptor (e.g., U-87MG cells).
Experimental Workflow:
Caption: Workflow for a cell-based calcium flux assay.
Detailed Methodology:
-
Cell Culture:
-
Culture U-87MG cells, or another suitable cell line endogenously or exogenously expressing the oxytocin receptor, in appropriate media.
-
Seed the cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing and Antagonist Incubation:
-
Gently wash the cells 2-3 times with a physiological salt solution (e.g., HBSS) to remove extracellular dye.
-
Add the salt solution containing the desired concentration of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject a solution of oxytocin to achieve the desired final concentration and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response and compare the response in the presence and absence of this compound to determine its inhibitory effect.
-
Protocol 3: ERK Phosphorylation Western Blot Assay
This protocol outlines the steps to assess the effect of this compound on oxytocin-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Experimental Workflow:
Caption: Workflow for an ERK phosphorylation Western blot assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the oxytocin receptor in 6-well plates and grow to 70-80% confluency.
-
To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.
-
Pre-treat the cells with the desired concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with oxytocin for a short duration (e.g., 5-10 minutes), as ERK activation is often transient.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plate on ice, aspirate the medium, and lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and quantify the protein concentration using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the effect of this compound on oxytocin-induced ERK phosphorylation.
-
References
Technical Support Center: L-371,257 Vehicle Control Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-371,257, a selective oxytocin (B344502) receptor antagonist. This guide focuses on troubleshooting and frequently asked questions related to vehicle control selection for both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, selective antagonist of the oxytocin receptor (OTR).[1] It functions by competitively binding to the OTR, thereby blocking the actions of the endogenous ligand, oxytocin. While it is highly selective for the OTR, it also exhibits high affinity for the vasopressin V1a receptor (V1aR).[2][3] this compound is orally bioavailable but has poor penetration of the blood-brain barrier, making it particularly useful for studying the peripheral effects of oxytocin receptor blockade.[1]
Q2: What are the most common vehicles for dissolving this compound?
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. The choice of vehicle is critical for ensuring the compound remains in solution and is delivered effectively.
-
In Vitro Experiments: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell-based assays.
-
In Vivo Experiments: For animal studies, a multi-component vehicle system is often necessary to maintain solubility and minimize toxicity. Common formulations include:
Q3: What are the potential off-target effects of this compound I should be aware of?
The primary off-target effect of this compound is its high affinity for the vasopressin V1a receptor.[2][3] This is an important consideration when designing experiments, as some of the observed effects may be mediated through V1aR antagonism. It is recommended to include appropriate controls to dissect the specific contributions of OTR versus V1aR blockade.
Q4: Can the vehicle itself affect my experimental results?
Yes, the vehicle is not always inert and can have its own biological effects. DMSO, for example, can influence cell membrane fluidity, and at higher concentrations, may exhibit anti-inflammatory or neurotoxic effects.[4] It is crucial to include a vehicle-only control group in all experiments to differentiate the effects of this compound from those of the vehicle.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
Problem: The compound precipitates out of the vehicle during preparation or after administration.
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility | Ensure you are using a recommended vehicle for hydrophobic compounds. For in vivo studies, a co-solvent system is often necessary. |
| Incorrect Preparation | Follow the recommended order of solvent addition. For example, when using a DMSO/PEG300/Tween-80/saline vehicle, first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline, mixing thoroughly after each addition.[2] |
| Temperature Changes | Prepare solutions at room temperature or with gentle warming as specified. Avoid storing prepared solutions at low temperatures where the compound may crash out. |
| High Concentration | Do not exceed the known solubility limit of this compound in the chosen vehicle. If a higher dose is required, a different vehicle formulation may be necessary. |
Issue 2: Observed Toxicity or Adverse Events in Animal Models
Problem: Animals exhibit signs of distress, such as lethargy, irritation at the injection site, or unexpected changes in behavior after administration of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Vehicle Toxicity | High concentrations of DMSO or other organic solvents can be toxic.[4] Include a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is causing adverse effects, consider reducing the concentration of the organic solvent or exploring alternative formulations. For intratracheal administration, the lungs are particularly sensitive, and lower DMSO concentrations are advised.[5] |
| Compound-Specific Toxicity | The observed toxicity may be a direct effect of this compound. Perform a dose-response study to determine the maximum tolerated dose. |
| Injection Site Reaction | Improper injection technique or a high concentration of irritant solvents can cause local tissue damage. Ensure proper restraint and injection procedures are followed. For intraperitoneal injections in mice, the lower right quadrant of the abdomen is the recommended site to avoid internal organs.[6][7][8][9][10] |
Issue 3: Lack of Expected Efficacy
Problem: this compound does not produce the expected antagonist effect in the experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Bioavailability | The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption from the administration site or rapid metabolism. Consider the route of administration and the vehicle used, as they can significantly impact bioavailability.[11] |
| Incorrect Dosing | Verify the dose calculations and the concentration of the dosing solution. Ensure the solution is homogenous and the full dose is administered. |
| Compound Degradation | Ensure that this compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment. |
| Experimental Design | Re-evaluate the experimental design, including the timing of administration relative to the agonist challenge and the chosen endpoints. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| Oxytocin Receptor | Human | 4.6 |
| Oxytocin Receptor | Rat | 19[2] |
| Vasopressin V1a Receptor | Rat | 3.7[2][3] |
Table 2: Comparative Binding Affinities of Oxytocin Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) |
| This compound | Oxytocin Receptor | Human | 4.6 |
| Atosiban | Oxytocin Receptor | Mouse | 1.29[12] |
| L-368,899 | Oxytocin Receptor | Human | - |
| Oxytocin | Oxytocin Receptor | Hamster | 4.28[13][14] |
| Arginine Vasopressin (AVP) | Oxytocin Receptor | Hamster | 36.1[13][15][14] |
| This compound | Vasopressin V1a Receptor | Rat | 3.7 [2] |
| Arginine Vasopressin (AVP) | Vasopressin V1a Receptor | Hamster | 4.70[13][15][14] |
| Oxytocin | Vasopressin V1a Receptor | Hamster | 495.2[13][15][14] |
Experimental Protocols
Protocol 1: In Vitro Oxytocin Receptor Antagonism Assay
This protocol describes a general method for assessing the antagonist activity of this compound in a cell-based reporter assay.
-
Cell Culture: Culture cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the wells should be kept low (typically ≤ 0.1%) to avoid solvent effects. c. Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes). d. Add a fixed concentration of oxytocin (typically the EC80 concentration) to all wells except the negative control. e. Incubate for a further period to allow for receptor activation and signal generation. f. Measure the response using a suitable detection method (e.g., intracellular calcium mobilization or a reporter gene assay).[16][17]
-
Data Analysis: Plot the response against the log concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Administration of this compound in Rodents
This protocol provides a method for preparing and administering this compound to rodents via intraperitoneal injection.
-
Vehicle Preparation (Example):
-
To prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline: i. Dissolve the required amount of this compound in DMSO. ii. Add PEG300 and mix thoroughly. iii. Add Tween-80 and mix. iv. Finally, add saline to the desired final volume and vortex until the solution is clear.[2]
-
-
Dosing: a. The typical dose of this compound for intraperitoneal injection in rats is between 0.5 and 1.0 mg/kg.[2] b. The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice and rats).
-
Administration: a. Restrain the animal appropriately. b. Locate the injection site in the lower right quadrant of the abdomen. c. Insert a 25-27 gauge needle at a 30-45 degree angle. d. Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.[6][7][8][9][10]
-
Controls: Always include a group of animals that receives the vehicle only, administered in the same volume and by the same route as the drug-treated group.
Mandatory Visualizations
Caption: Workflow for selecting an appropriate vehicle for this compound experiments.
Caption: Simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasopressin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
Dealing with L-371,257 batch-to-batch variation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-371,257. The information provided is designed to address potential issues related to batch-to-batch variation and to ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, orally bioavailable, and selective antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It functions by competitively binding to the OTR, thereby blocking the physiological effects of oxytocin.[1][3] While it is highly selective for the OTR, it also exhibits high affinity for the vasopressin V1a receptor.[1][4]
2. What are the common research applications of this compound?
This compound is primarily used in scientific research to investigate the roles of the oxytocin system in various physiological and pathological processes.[3] Due to its poor penetration of the blood-brain barrier, it is particularly useful for studying the peripheral effects of oxytocin receptor blockade.[2] Potential applications include research into premature labor, social behaviors, and cardiovascular function.[2][5]
3. How should this compound be stored and handled?
For long-term stability, this compound should be stored at -20°C in its lyophilized form, where it can be stable for at least four years.[4][6] When stored at -20°C as a stock solution, it should be used within one month.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
4. What are the solubility characteristics of this compound?
This compound is soluble in DMSO up to 5 mM, often requiring gentle warming and sonication.[7] It is only slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL).[6]
Understanding Batch-to-Batch Variation
Batch-to-batch variation in chemical compounds like this compound can arise from several factors during the manufacturing process. These can include slight deviations in synthesis, purification, and handling, leading to differences in purity, isomeric composition, or physical properties between different production lots.[8][9][10] Such variations can significantly impact experimental outcomes, leading to inconsistent and unreliable data.
A systematic approach to quality control and troubleshooting is essential to mitigate the effects of batch-to-batch variability. The following sections provide a structured guide to identifying and addressing potential issues with your this compound batches.
Troubleshooting Guide
This guide is designed to help you navigate common experimental issues that may be linked to batch-to-batch variation of this compound.
| Problem | Potential Cause (Batch-to-Batch Variation) | Recommended Solution & Experimental Protocol |
| Inconsistent or lower-than-expected potency in functional assays | Purity Variation: The actual concentration of the active compound may be lower than stated due to impurities. | Verify Purity: Perform High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of each batch. Compare the chromatograms to identify any unexpected peaks. |
| Presence of Isomers: Different stereoisomers may have varying biological activity. The ratio of active to inactive isomers could differ between batches. | Chiral Chromatography: If applicable, use chiral chromatography to separate and quantify the different stereoisomers. | |
| Degradation: The compound may have degraded due to improper storage or handling. | Confirm Identity and Integrity: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of the compound. | |
| Poor solubility or precipitation during experiments | Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility.[8] | Solubility Testing: Determine the solubility of each batch in your experimental buffer. Gentle warming or sonication may be required.[7] |
| Residual Solvents: The presence of residual solvents from the synthesis process can affect solubility. | Gas Chromatography (GC): Use GC to identify and quantify any residual solvents. | |
| Unexpected off-target effects | Contamination: The batch may be contaminated with by-products from the synthesis that have their own biological activity. | Comprehensive Profiling: In addition to HPLC and MS, consider profiling the batch against a panel of related receptors to identify any off-target activities. |
Quantitative Data Summary
The following tables summarize the reported binding affinities and potencies of this compound from various sources. These values can serve as a benchmark when qualifying a new batch.
Table 1: Receptor Binding Affinity (Ki values)
| Receptor | Species | Tissue/System | Ki (nM) | Reference |
| Oxytocin Receptor | Human | Uterine | 4.6 | [6][7][11] |
| Oxytocin Receptor | Rat | Uterine | 19 | [1][4][6][12] |
| Vasopressin V1a Receptor | Rat | Liver | 3.7 | [1][4][6][12] |
| Vasopressin V1a Receptor | Human | Platelet | 3200 | [6] |
| Vasopressin V2 Receptor | Human | Kidney | >10,000 | [6] |
| Vasopressin V2 Receptor | Rat | Kidney | >10,000 | [6] |
Table 2: Functional Potency
| Assay | Species | Tissue/System | Potency | Reference |
| Competitive Antagonism (pA2) | Rat | Isolated Uterine Tissue | 8.4 | [1][4][7][11][12] |
| Inhibition of Spontaneous Contractions (IC50) | Human | Isolated Myometrial Strips | 71 pM | [6] |
| Inhibition of Oxytocin-Induced Uterine Contractions (ED50) | Rat | In vivo | 0.55 mg/kg | [6] |
Experimental Protocols
To ensure consistency, it is crucial to follow standardized experimental protocols. Below is a general protocol for an in vitro functional assay to assess the potency of this compound.
Protocol: In Vitro Functional Assay - Inhibition of Oxytocin-Induced Calcium Mobilization
-
Cell Culture: Culture cells expressing the human oxytocin receptor (e.g., HEK293-OTR) in appropriate media.
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound from different batches in an appropriate assay buffer.
-
Antagonist Incubation: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of oxytocin (e.g., EC80) to the wells.
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to monitor intracellular calcium mobilization.
-
Data Analysis: Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
Visualizing Key Processes
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the oxytocin receptor and the point of inhibition by this compound.
Caption: Oxytocin receptor signaling and this compound inhibition.
Troubleshooting Workflow for Batch-to-Batch Variation
This flowchart provides a logical sequence of steps to follow when you suspect batch-to-batch variation is affecting your experimental results.
Caption: Workflow for troubleshooting this compound batch variation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. adooq.com [adooq.com]
- 5. biosynth.com [biosynth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. This compound | Vasopressin Receptor | Oxytocin Receptor | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to L-371,257 and Atosiban for Tocolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-371,257 and Atosiban (B549348), two oxytocin (B344502) receptor antagonists investigated for their potential in tocolysis—the inhibition of uterine contractions to prevent preterm labor. This document synthesizes available preclinical and clinical data to highlight their pharmacological profiles, efficacy, and experimental methodologies.
At a Glance: this compound vs. Atosiban
| Feature | This compound | Atosiban |
| Primary Function | Selective Oxytocin Receptor Antagonist | Competitive Oxytocin/Vasopressin V1a Receptor Antagonist |
| Development Stage | Preclinical | Clinically Approved (in many countries) |
| Administration | Orally active in preclinical models[1] | Intravenous infusion[2][3] |
| Selectivity | >800-fold selective for oxytocin receptor over vasopressin V1a and V2 receptors[4] | Also antagonizes vasopressin V1a receptors[5][6] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Atosiban, focusing on receptor binding affinity and clinical efficacy in tocolysis. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Oxytocin Receptor Binding Affinity
| Compound | Parameter | Value (nM) | Receptor Source |
| This compound | Ki | 4.6 | Human Oxytocin Receptor[4] |
| pA2 | 8.44 | Isolated Rat Uterine Tissue[4] | |
| Atosiban | IC50 | 5 | Myometrial cells (inhibition of OT-induced Ca²⁺ increase) |
| Ki | ~10 | Human myometrial cell membranes | |
| Ki | 76.4 | Not specified |
Table 2: Tocolytic Efficacy
| Compound | Study Population | Primary Outcome | Result |
| This compound | Anesthetized rats | Inhibition of oxytocin-induced uterine contractions | Effective via intravenous and intraduodenal administration[4] |
| Atosiban | Women in preterm labor (23-33 weeks) | Women undelivered at 48 hours | 88.1% (vs. 88.9% for β-agonists, p=0.99) |
| Women in preterm labor (24-33 weeks) | Prolongation of pregnancy | Mean prolongation of 31.28 days[7] | |
| Women in preterm labor | Women undelivered at 48 hours | 89% of patients' gestation prolonged for more than 48 hours[7] |
Mechanism of Action and Signaling Pathways
Both this compound and Atosiban exert their tocolytic effects by antagonizing the oxytocin receptor (OTR) in the myometrium. Oxytocin binding to its G-protein coupled receptor (GPCR) typically activates the Gq/11 signaling pathway, leading to a cascade of events that increase intracellular calcium and promote uterine contractions. By blocking this initial step, these antagonists prevent or reduce the frequency and force of these contractions.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the tocolytic activity of oxytocin receptor antagonists.
In Vitro Uterine Contraction Assay
This assay is fundamental for the preclinical evaluation of potential tocolytic agents.
Objective: To determine the inhibitory effect of a test compound on oxytocin-induced contractions in isolated uterine tissue.
Methodology:
-
Tissue Preparation: Uterine tissue is obtained from rats in late-stage pregnancy (e.g., day 21). The uterine horns are excised and placed in a physiological salt solution. Myometrial strips of a standardized size are dissected.
-
Tissue Mounting: Each strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Oxytocin-Induced Contractions: A submaximal concentration of oxytocin is added to the organ bath to induce regular, sustained contractions.
-
Antagonist Application: Once stable oxytocin-induced contractions are achieved, the test compound (e.g., this compound or Atosiban) is added in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Acquisition and Analysis: The frequency and amplitude of uterine contractions are continuously recorded. The inhibitory effect of the test compound is quantified by measuring the reduction in the area under the curve of the contractile response. The pA2 value, a measure of antagonist potency, can be calculated.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. actascientific.com [actascientific.com]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Study protocol for a randomised trial for atosiban versus placebo in threatened preterm birth: the APOSTEL 8 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
A Comparative Analysis of L-371,257 and Other Oxytocin Antagonists for Research and Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-peptide oxytocin (B344502) receptor antagonist L-371,257 with other key alternatives. The following sections detail their binding affinities, selectivity, and in vivo efficacies, supported by experimental data and methodologies.
Introduction to Oxytocin Antagonists
Oxytocin is a neuropeptide hormone that plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor. The development of oxytocin antagonists has been a significant area of research for therapeutic applications, primarily in the management of preterm labor (tocolysis). This guide focuses on this compound, an orally bioavailable, non-peptide antagonist, and compares its pharmacological profile to other notable peptidic and non-peptidic antagonists.
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki or IC50) and selectivity of this compound against other prominent oxytocin antagonists. The data has been compiled from various independent studies, and it is important to consider that experimental conditions may vary between sources.
Table 1: Binding Affinity for the Oxytocin Receptor (OTR)
| Compound | Type | Species | Ki / IC50 (nM) | Reference |
| This compound | Non-peptide | Human | 4.6 | [1] |
| Rat | 19 | [2][3] | ||
| Human | 9.3 | [4] | ||
| Atosiban | Peptide | Mouse | 1.29 | [5] |
| Barusiban | Peptide | Human | 0.8 | [6] |
| Retosiban | Non-peptide | Human | 0.65 | |
| Rat | 4.1 | |||
| L-368,899 | Non-peptide | Human | 8.9 | [7] |
| Rat | 26 | [7] |
Note on this compound Ki Value Discrepancy: The reported Ki values for this compound at the human oxytocin receptor show some variability across different studies (4.6 nM, 9.3 nM). This could be attributed to differences in experimental methodologies, such as the radioligand used, membrane preparation, and assay conditions. For the purpose of this guide, the range of reported values is presented to provide a comprehensive overview.
Table 2: Selectivity for Oxytocin Receptor (OTR) over Vasopressin Receptors (V1aR, V2R)
| Compound | OTR Ki/IC50 (nM) | V1aR Ki/IC50 (nM) | V2R Ki/IC50 (nM) | Selectivity (V1a/OTR) | Selectivity (V2/OTR) | Reference |
| This compound | 4.6 (human) | 3,200 (human) | >10,000 (human) | ~700-fold | >2170-fold | [3] |
| 19 (rat) | 3.7 (rat) | >10,000 (rat) | ~0.2-fold | >526-fold | [2][3] | |
| Atosiban | 1.29 (mouse) | >1000 (mouse) | >1000 (mouse) | >775-fold | >775-fold | [5] |
| Retosiban | 0.65 (human) | >910 (human) | >910 (human) | >1400-fold | >1400-fold | |
| L-368,899 | 8.9 (human) | 370 (human) | 570 (human) | ~42-fold | ~64-fold |
Note on this compound Selectivity: While some sources claim over 800-fold selectivity for the human OTR over V1a and V2 receptors[1], direct comparison of the reported Ki values suggests high selectivity for the human OTR but notably lower selectivity for the rat OTR, where it shows higher affinity for the V1a receptor[2][3]. This species-specific difference is a critical consideration for preclinical research.
Table 3: In Vivo Efficacy - Inhibition of Uterine Contractions
| Compound | Species | Model | Efficacy Metric | Value | Reference |
| This compound | Rat | Oxytocin-induced uterine contractions | ED50 | 0.55 mg/kg | [3] |
| Retosiban | Rat | Oxytocin-induced uterine contractions | ID50 | 0.27 mg/kg (i.v.) | [8] |
| L-368,899 | Rhesus Monkey | Spontaneous nocturnal uterine contractions | - | Potent inhibition | [9] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to the oxytocin receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., uterine muscle or cells expressing the recombinant receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Competition Binding Assay:
-
Incubate a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin) with a fixed amount of the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled oxytocin.
-
Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Measurement of Uterine Contractions in Rats (General Protocol)
This protocol describes a common method for assessing the in vivo efficacy of oxytocin antagonists.
-
Animal Preparation:
-
Use female rats in estrus or late-term pregnant rats.
-
Anesthetize the rat.
-
Place a cannula in the jugular vein for intravenous administration of compounds.
-
Insert a fluid-filled balloon-tipped catheter into one of the uterine horns to monitor intrauterine pressure.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer oxytocin intravenously to induce uterine contractions.
-
Once a stable pattern of contractions is established, administer the test antagonist (e.g., this compound) intravenously.
-
Continuously record the intrauterine pressure to measure the frequency and amplitude of uterine contractions.
-
-
Data Analysis:
-
Quantify the uterine activity by integrating the area under the pressure curve over a specific time period.
-
Calculate the percentage of inhibition of oxytocin-induced uterine contractions at different doses of the antagonist.
-
Determine the ED50 value (the dose of the antagonist that produces 50% of the maximal inhibitory effect).
-
Signaling Pathways and Visualizations
Oxytocin receptor activation primarily couples to the Gq/11 G-protein, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for myometrial contraction.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Comparison.
Conclusion
This compound is a potent, non-peptide oxytocin receptor antagonist with good oral bioavailability. Its high affinity for the human oxytocin receptor makes it a valuable tool for research. However, the observed species-specific differences in selectivity, particularly its higher affinity for the rat vasopressin V1a receptor, should be carefully considered when designing and interpreting preclinical studies. Compared to the peptidic antagonist Atosiban, this compound offers the advantage of oral administration. Newer non-peptide antagonists like Retosiban exhibit higher affinity and selectivity for the human oxytocin receptor. The choice of an appropriate oxytocin antagonist will ultimately depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides a foundational dataset to aid in this selection process.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. REVIEW: Oxytocin: Crossing the Bridge between Basic Science and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Oxytocin Receptor Antagonists: L-371,257 vs. L-368,899
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent non-peptide oxytocin (B344502) receptor (OTR) antagonists, L-371,257 and L-368,899. The objective is to offer a clear perspective on their respective selectivity profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Executive Summary
Both this compound and L-368,899 are potent antagonists of the oxytocin receptor. However, available data indicates that This compound exhibits significantly higher selectivity for the oxytocin receptor over vasopressin (V1a and V2) receptors compared to L-368,899 . This compound is reported to have over 800-fold selectivity for the human OTR over vasopressin receptors[1][2][3][4]. In contrast, L-368,899 demonstrates a more moderate selectivity, in the range of approximately 40-fold, for the OTR over the vasopressin V1a receptor[5][6]. This difference in selectivity is a critical consideration for studies aiming to dissect the specific roles of the oxytocin system without confounding effects from the vasopressin system.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and L-368,899 from published literature. It is important to note that direct comparisons are best made from studies where both compounds were evaluated under identical experimental conditions.
Table 1: Binding Affinity (Ki / IC50 in nM) of this compound and L-368,899 for Oxytocin and Vasopressin Receptors
| Compound | Receptor | Species | Ki / IC50 (nM) | Reference |
| This compound | Oxytocin (OTR) | Human | 4.6 | [1][2] |
| Oxytocin (OTR) | Human | 19 | [7][8] | |
| Vasopressin V1a | Human | >3680 (>800-fold selective) | [1][2] | |
| Vasopressin V1a | - | 3.7 | [7][8][9] | |
| Vasopressin V2 | Human | >3680 (>800-fold selective) | [1][2] | |
| L-368,899 | Oxytocin (OTR) | Human | 8.9 | [6][10] |
| Oxytocin (OTR) | Rat (uterus) | 26 | [6][11] | |
| Oxytocin (OTR) | Coyote | 12.38 | [5] | |
| Vasopressin V1a | Human | 370 | [6][10] | |
| Vasopressin V1a | Coyote | 511.6 | [5] | |
| Vasopressin V2 | Human | 570 | [6][10] |
Table 2: Functional Antagonism (pA2 / ED50)
| Compound | Assay | Species | pA2 / ED50 | Reference |
| This compound | Oxytocin-induced contractions (isolated rat uterus) | Rat | 8.4 | [3][7] |
| L-368,899 | Oxytocin-induced contractions (in situ rat uterus) | Rat | 0.35 mg/kg (i.v.) | [6] |
Experimental Protocols
The data presented above are primarily derived from two key types of experiments: competitive binding assays and functional antagonism assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound (the competitor, e.g., this compound or L-368,899) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., human recombinant OTR, V1a, or V2 receptors expressed in cell lines, or tissue homogenates from uterus or brain).
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-oxytocin for OTR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay (Schild Analysis)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist (e.g., oxytocin-induced muscle contraction). The pA2 value is a measure of the antagonist's potency.
Objective: To determine the pA2 value of a competitive antagonist.
General Procedure:
-
Tissue Preparation: An isolated tissue preparation that responds to the agonist is used (e.g., a strip of rat uterine muscle). The tissue is mounted in an organ bath containing a physiological salt solution.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist (oxytocin) is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined equilibration period.
-
Second Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value.
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to an increase in intracellular calcium concentration, which is the primary mechanism for oxytocin-induced physiological effects such as uterine contractions. This compound and L-368,899 act by competitively blocking the binding of oxytocin to this receptor, thereby inhibiting the downstream signaling cascade.
Caption: Oxytocin receptor signaling pathway and points of antagonism.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the general workflow for determining the binding affinity of a competitive antagonist.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The choice between this compound and L-368,899 should be guided by the specific requirements of the research. For studies demanding high selectivity to isolate the effects of oxytocin receptor blockade from those of vasopressin receptor antagonism, This compound is the superior choice based on the currently available data. Its more than 800-fold selectivity provides a clearer window into the specific functions of the oxytocin system. While L-368,899 is a potent OTR antagonist, its lower selectivity profile necessitates careful consideration of potential off-target effects mediated through vasopressin receptors, especially at higher concentrations. Researchers should critically evaluate the potential for vasopressinergic signaling to influence their experimental outcomes when considering the use of L-368,899.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
Decoding the Selectivity of L-371,257: A Comparative Guide to its Cross-Reactivity with Other Receptors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides an objective comparison of the oxytocin (B344502) receptor antagonist L-371,257 with other receptors, supported by experimental data and detailed methodologies.
This compound is a non-peptide antagonist of the oxytocin receptor, recognized for its potential therapeutic applications. A critical aspect of its pharmacological characterization is its selectivity, particularly its cross-reactivity with the structurally related vasopressin receptors (V1a and V2). This guide consolidates available data to offer a clear perspective on the binding affinity of this compound.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound has been a subject of investigation, with some conflicting data present in the public domain. To provide a clear comparison, the following table summarizes the reported inhibitory constant (Ki) values from various sources. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Ki (nM) | Species/Tissue/Cell Line | Reference |
| Oxytocin | This compound | 9.3 | Human recombinant (HEK-293 cells) | [1] |
| Oxytocin | This compound | 4.6 | Human uterine myometrium | [2] |
| Oxytocin | This compound | 2.21 ± 0.23 | Human uterine smooth muscle cells | |
| Oxytocin | This compound | 19 | Not Specified | [3][4] |
| Vasopressin V1a | This compound | >800-fold lower affinity than for Oxytocin Receptor | Human | [5][6] |
| Vasopressin V1a | This compound | 3.7 | Not Specified | [3][4] |
| Vasopressin V2 | This compound | >800-fold lower affinity than for Oxytocin Receptor | Human | [5][6] |
Note: The conflicting Ki values for the vasopressin V1a receptor highlight the importance of consulting primary literature and considering the experimental context.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding data, a detailed understanding of the experimental methodologies is crucial. Below are summaries of typical protocols used to assess the receptor binding and functional antagonism of this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the oxytocin, vasopressin V1a, and V2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin, V1a, or V2 receptor.
-
Radioligand: [³H]-Oxytocin for the oxytocin receptor, [³H]-Arginine Vasopressin (AVP) for V1a and V2 receptors.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of cell membranes and radioligand are incubated with increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
This assay assesses the ability of an antagonist to block the functional response induced by an agonist, such as the release of intracellular calcium.
Objective: To determine the functional potency of this compound in blocking oxytocin-induced calcium mobilization.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., HEK-293 or CHO cells).
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Oxytocin (agonist).
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to attach overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Oxytocin is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a plate reader.
-
Data Analysis: The ability of this compound to inhibit the oxytocin-induced calcium response is quantified, and the concentration that produces 50% inhibition (IC50) is determined.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Cross-Reactivity.
References
- 1. Nonpeptide oxytocin antagonists: analogs of this compound with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Vasopressin Receptor | Oxytocin Receptor | TargetMol [targetmol.com]
- 5. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Head-to-Head Showdown: Evaluating Non-Peptide Oxytocin Antagonists
For researchers, scientists, and drug development professionals, the quest for potent and selective oxytocin (B344502) receptor antagonists is a continuous journey. While the peptide-based antagonist atosiban (B549348) has seen clinical use, the development of orally bioavailable, non-peptide antagonists holds the promise of improved therapeutic options for a range of conditions, from preterm labor to neurodevelopmental disorders. This guide provides a comprehensive, data-driven comparison of key non-peptide oxytocin antagonists, with peptide-based antagonists included as a benchmark.
This comparative analysis delves into the preclinical and clinical data of prominent non-peptide oxytocin antagonists, including retosiban (B1680553), L-368,899, L-371,257, SSR-126768A, epelsiban (B1671370), and nolasiban (B607365). By presenting key performance metrics in a standardized format, this guide aims to facilitate informed decisions in research and development.
At a Glance: Comparative Preclinical Data
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of various non-peptide and peptide oxytocin antagonists for the human oxytocin receptor (OTR) and vasopressin 1a receptor (V1aR), highlighting their selectivity.
| Compound | Type | Oxytocin Receptor (OTR) Ki (nM) | Vasopressin 1a Receptor (V1aR) Ki (nM) | OTR IC50 (nM) | Selectivity (V1aR Ki / OTR Ki) |
| Retosiban | Non-peptide | 0.65[1] | >910 | - | >1400[1] |
| L-368,899 | Non-peptide | 12[2] | 480 | 8.9 (rat uterus), 26 (human uterus)[3][4] | 40[2] |
| This compound | Non-peptide | 19[5] | 3.7[5] | - | 0.19 |
| SSR-126768A | Non-peptide | 0.44[6] | - | - | - |
| Epelsiban | Non-peptide | 0.13[7] | >4000 | - | >31,000[7] |
| Nolasiban | Non-peptide | 52[8] | - | - | - |
| Atosiban | Peptide | 5[9] | - | 5[9] | - |
| Barusiban | Peptide | 0.8[10] | ~240 | - | ~300[11] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
In Focus: A Closer Look at Key Antagonists
Retosiban (GSK-221,149-A) , developed by GlaxoSmithKline, has shown high affinity and selectivity for the oxytocin receptor.[1] Clinical trials have explored its use in preventing preterm labor.[12][13] A Phase II proof-of-concept study demonstrated that intravenous retosiban was associated with a reduction in uterine activity and an increase in the number of days to delivery.[13]
L-368,899 is a well-characterized non-peptide antagonist that has been extensively used as a research tool in animal studies to investigate the role of the oxytocin system in social behaviors.[2] It is known to cross the blood-brain barrier.[3]
This compound is another non-peptide antagonist with high affinity for both oxytocin and vasopressin V1a receptors.[5]
SSR-126768A has demonstrated potent and orally active antagonism of the oxytocin receptor, showing tocolytic effects in preclinical models.[6]
Epelsiban (GSK-557,296-B) , also from GlaxoSmithKline, is a highly selective oxytocin receptor antagonist.[7] It was investigated for the treatment of premature ejaculation; however, a Phase II study did not show a clinically or statistically significant improvement in intravaginal ejaculatory latency time compared to placebo.[14][15]
Nolasiban was developed by ObsEva for improving pregnancy rates in women undergoing in vitro fertilization (IVF). A Phase III trial (IMPLANT2) showed a statistically significant increase in the 10-week ongoing pregnancy rate. However, a subsequent Phase III trial (IMPLANT4) failed to meet its primary endpoint, leading to the discontinuation of the program.[5]
Understanding the Mechanism: Oxytocin Receptor Signaling
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding oxytocin, primarily couples to Gq/11 proteins. This initiates a signaling cascade that is crucial for its physiological effects.
Experimental Corner: How Performance is Measured
The data presented in this guide is derived from key in vitro experiments designed to characterize the pharmacological properties of these antagonists. Below are generalized protocols for these assays.
Experimental Workflow: Receptor Binding and Functional Assays
Detailed Methodologies
1. Radioligand Binding Assay (for determining Ki)
This competitive binding assay quantifies the affinity of a test compound for the oxytocin receptor.
-
Cell Membrane Preparation:
-
Culture cells engineered to overexpress the human oxytocin receptor.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled oxytocin analog (e.g., [³H]-oxytocin).
-
Add varying concentrations of the unlabeled non-peptide antagonist (the competitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor antagonist.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
2. In Vitro Functional Assay (for determining IC50)
This assay measures the ability of an antagonist to block the functional response induced by oxytocin.
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously or recombinantly expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a multi-well plate and allow them to adhere and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Wash the cells with an assay buffer.
-
Pre-incubate the cells with varying concentrations of the non-peptide antagonist for a defined period.
-
Add a fixed concentration of oxytocin (typically the EC80, the concentration that gives 80% of the maximal response) to all wells except the negative control.
-
Incubate for a specific time to allow for a cellular response.
-
Lyse the cells and measure the accumulation of a downstream second messenger, such as inositol monophosphate (IP₁) or intracellular calcium, using a commercially available kit (e.g., HTRF or fluorescence-based assays).
-
-
Data Analysis:
-
Plot the measured signal (e.g., fluorescence intensity) against the concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the oxytocin-induced response.
-
Concluding Remarks
The landscape of non-peptide oxytocin antagonists is diverse, with several compounds demonstrating high potency and selectivity in preclinical models. While clinical development has faced challenges for some candidates, the ongoing research in this area continues to provide valuable tools for understanding the role of the oxytocin system and holds potential for the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers to compare and select the most appropriate antagonists for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ObsEva plans to halt clinical programme of IVF nolasiban drug [clinicaltrialsarena.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epelsiban [medbox.iiab.me]
- 8. Confirmation of the cardiac safety of nolasiban in a randomised cohort of healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hcplive.com [hcplive.com]
- 15. ObsEva Fertility Drug Shows Some Promise in Late-Stage Trial - BioSpace [biospace.com]
L-371,257 as a Negative Control in Oxytocin Studies: A Comparative Guide
For researchers investigating the oxytocin (B344502) system, the selection of appropriate pharmacological tools is paramount. L-371,257, a non-peptide oxytocin receptor (OTR) antagonist, has been utilized in numerous studies. However, its suitability as a selective negative control warrants careful consideration due to its affinity for vasopressin receptors. This guide provides a comprehensive comparison of this compound with alternative OTR antagonists, offering experimental data and detailed protocols to aid researchers in making informed decisions for their study design.
Comparative Analysis of Oxytocin Receptor Antagonists
The following tables summarize the binding affinities and in vivo effects of this compound and other commonly used OTR antagonists. These data highlight the differences in selectivity and potency that are critical for interpreting experimental results.
Table 1: Receptor Binding Affinity (Ki/IC50 in nM)
This table provides a comparative overview of the binding affinities of various antagonists at the human oxytocin receptor (OTR) and the closely related human vasopressin 1a (V1aR) and 1b (V2R) receptors. A lower value indicates a higher binding affinity.
| Compound | Oxytocin Receptor (OTR) | Vasopressin V1a Receptor (V1aR) | Vasopressin V2 Receptor (V2R) | Selectivity (V1aR/OTR) | Selectivity (V2R/OTR) |
| This compound | 4.6 - 19[1][2] | 3.7 - 3,200[1][2] | >10,000[2] | ~0.2 - 168 | >526 |
| Atosiban (B549348) | ~7.4 | ~1.5 | - | ~0.2 | - |
| L-368,899 | 8.9 - 26[3][4] | 370 - 511.6[5] | 570 - 960[4] | ~14 - 57 | ~22 - 108 |
| Retosiban | 0.65[6] | >910 | >910 | >1400 | >1400 |
| WAY-162720 | - | - | - | - | - |
Note: Binding affinities can vary depending on the experimental conditions and tissue/cell type used.
Table 2: In Vivo Efficacy and Characteristics
This table outlines key in vivo properties of the antagonists, including their effects on uterine contractions (tocolysis), oral bioavailability, and ability to cross the blood-brain barrier (BBB).
| Compound | Primary In Vivo Effect | Oral Bioavailability | Blood-Brain Barrier Penetration |
| This compound | Inhibits oxytocin-induced uterine contractions.[2] | Yes[1] | Poor[1] |
| Atosiban | Effective tocolytic agent used clinically to delay preterm labor.[7][8][9][10] | No (administered intravenously).[11] | Poor |
| L-368,899 | Antagonizes oxytocin-induced uterine contractions in vivo.[3] | Yes[4] | Yes[5] |
| Retosiban | Inhibits spontaneous and induced uterine contractions.[6][12][13][14] | Yes[6] | - |
| WAY-162720 | Pharmacological tool in experimental studies. | - | Limited[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize oxytocin receptor antagonists.
Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
1. Membrane Preparation:
- Culture cells expressing the human oxytocin receptor (e.g., HEK293-OTR or CHO-OTR cells).
- Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
- In a 96-well plate, add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin or [125I]-Ornithine Vasotocin Analog).
- Add increasing concentrations of the unlabeled test compound (e.g., this compound or an alternative).
- To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.
- Add the prepared cell membranes to each well to initiate the binding reaction.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit oxytocin-induced intracellular calcium mobilization.
1. Cell Preparation:
- Plate cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
2. Antagonist Pre-incubation:
- Add varying concentrations of the test antagonist (e.g., this compound) to the wells.
- Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
3. Agonist Stimulation and Signal Detection:
- Prepare an oxytocin solution at a concentration that elicits a submaximal response (e.g., EC80).
- Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Add the oxytocin solution to the wells and immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
- Determine the peak fluorescence response for each well.
- Normalize the data to the response of cells treated with oxytocin alone (100% agonism) and vehicle-treated cells (0% agonism).
- Plot the percentage of inhibition against the logarithm of the antagonist concentration.
- Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the oxytocin-induced response.
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of oxytocin to its G-protein coupled receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of spontaneous preterm labourwith retosiban: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Stress in Women Treated with Atosiban for Impending Preterm Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Landscape of Preterm Birth Therapeutics and a Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Oxytocin Receptor Antagonist L-371,257
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of the non-peptide oxytocin (B344502) receptor antagonist L-371,257 with other relevant alternatives. The data is presented to facilitate an objective evaluation of its performance, supported by detailed experimental protocols for key assays.
Introduction to this compound
This compound is a selective and competitive antagonist of the oxytocin receptor (OTR).[1] It is an orally bioavailable, non-blood-brain barrier penetrant compound, making it a valuable tool for investigating the peripheral effects of oxytocin receptor blockade.[1] Its potential therapeutic applications have been explored, particularly in the context of preterm labor.[2] This guide compares this compound with other notable oxytocin antagonists: Atosiban, Barusiban, and L-368,899.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on receptor binding affinity and functional antagonism.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Human Oxytocin Receptor (hOTR) | Human Vasopressin V1a Receptor (hV1aR) | Human Vasopressin V2 Receptor (hV2R) | Rat Oxytocin Receptor (rOTR) | Rat Vasopressin V1a Receptor (rV1aR) |
| This compound | 4.6 | >12,000[3] | 950[3] | 19[1] | 3.7[1] |
| Atosiban | 11[3] | 0.15[3] | 330[3] | 32[3] | 310[3] |
| Barusiban | High Affinity (Specific Ki not found in direct comparison) | Low Affinity for V1aR[4] | - | - | - |
| L-368,899 | 8.9 (IC50) | 370 (IC50) | 570 (IC50) | - | - |
Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. IC50 values represent the concentration of an antagonist that inhibits a response by 50%.
Table 2: Functional Antagonism (pA2) in Uterine Tissue
| Compound | Species | Tissue | pA2 Value |
| This compound | Rat | Uterus | 8.44 |
| Atosiban | Human | Preterm Myometrium | 7.86 |
| Barusiban | Human | Preterm Myometrium | 9.76 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to enhance understanding.
Caption: Oxytocin receptor signaling cascade leading to smooth muscle contraction and its inhibition by this compound.
Caption: Workflow for determining antagonist binding affinity using a radioligand binding assay.
Caption: Experimental workflow for assessing the functional antagonism of uterine contractions.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its alternatives for the oxytocin and vasopressin receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human or rat oxytocin or vasopressin receptors.
-
Radioligand: [³H]Oxytocin.
-
Unlabeled antagonists: this compound, Atosiban, Barusiban, L-368,899.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (typically 20-50 µg protein), a fixed concentration of [³H]Oxytocin (close to its Kd value, e.g., 1-3 nM), and varying concentrations of the unlabeled antagonist.
-
For total binding, omit the unlabeled antagonist. For non-specific binding, include a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Incubate the plate at room temperature (approximately 22°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Isolated Uterine Tissue Contraction Assay
Objective: To determine the functional antagonist potency (pA2) of this compound and its alternatives on oxytocin-induced uterine contractions.
Materials:
-
Uterine tissue from estrogen-primed female rats or myometrial strips from pregnant women undergoing Cesarean section.
-
De Jalon's or Krebs-Henseleit physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Oxytocin.
-
Antagonists: this compound, Atosiban, Barusiban.
-
Organ bath setup with isometric force transducers.
Procedure:
-
Tissue Preparation: Isolate uterine horns from euthanized rats or obtain myometrial biopsies. Cut the tissue into longitudinal strips (e.g., 2 mm x 10 mm).
-
Mounting: Mount the tissue strips in organ baths containing the physiological salt solution under an initial tension (e.g., 1 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the bath solution, until stable spontaneous contractions are observed.
-
Agonist Response: Generate a cumulative concentration-response curve for oxytocin to establish the baseline contractile response.
-
Antagonist Incubation: After washing out the oxytocin, incubate the tissues with a fixed concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).
-
Antagonism Measurement: In the presence of the antagonist, re-determine the concentration-response curve for oxytocin.
-
Repeat steps 5 and 6 with different concentrations of the antagonist.
Data Analysis:
-
Measure the amplitude and frequency of uterine contractions.
-
Plot the logarithm of the oxytocin concentration versus the contractile response in the absence and presence of different antagonist concentrations.
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting line provides the pA2 value.
In Vivo Inhibition of Uterine Contractions in Anesthetized Rats
Objective: To assess the in vivo efficacy of this compound and its alternatives in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Female Sprague-Dawley rats, anesthetized (e.g., with urethane).
-
Oxytocin.
-
Antagonists: this compound and alternatives.
-
Intrauterine balloon catheter connected to a pressure transducer.
-
Intravenous catheter for drug administration.
Procedure:
-
Animal Preparation: Anesthetize the rat and insert an intrauterine balloon catheter filled with saline into one uterine horn to monitor changes in intrauterine pressure.
-
Insert a catheter into a jugular vein for intravenous administration of compounds.
-
Baseline Contractions: After a stabilization period, administer a bolus injection of oxytocin (e.g., 0.1 IU) to induce a consistent uterine contraction.
-
Antagonist Administration: Administer a single intravenous dose of the antagonist.
-
Challenge: At various time points after antagonist administration, re-challenge with the same dose of oxytocin and record the uterine response.
-
Repeat with different doses of the antagonist to determine a dose-response relationship.
Data Analysis:
-
Quantify the uterine contractions by measuring the area under the curve (AUC) of the pressure recording.
-
Express the inhibition of the oxytocin-induced response as a percentage of the pre-antagonist control response.
-
Calculate the ID50 (the dose of the antagonist that causes 50% inhibition of the oxytocin-induced contraction).
Conclusion
This guide provides a comparative overview of the experimental data for this compound and other oxytocin receptor antagonists. The presented data and protocols are intended to assist researchers in the design and interpretation of their own studies. The high affinity and selectivity of this compound for the oxytocin receptor, particularly in peripheral tissues, make it a valuable research tool. The choice of antagonist will ultimately depend on the specific requirements of the experiment, including the desired selectivity profile, route of administration, and the biological system under investigation.
References
A Comparative Guide to the Efficacy of L-371,257 and Peptide-Based Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide oxytocin (B344502) receptor antagonist, L-371,257, and various peptide-based antagonists. The information presented is collated from peer-reviewed scientific literature to facilitate informed decisions in research and drug development targeting the oxytocinergic system. This document outlines key performance indicators, including binding affinity, selectivity, and in vitro functional activity, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Antagonist Efficacy
The following tables summarize the binding affinities (Ki) and in vitro functional potencies (pA2 or IC50) of this compound and prominent peptide-based oxytocin receptor antagonists. Lower Ki values indicate higher binding affinity, while higher pA2 values and lower IC50 values represent greater antagonistic potency.
Table 1: Oxytocin Receptor Binding Affinity (Ki) in nM
| Antagonist | Type | Human Oxytocin Receptor (Ki in nM) | Human Vasopressin V1a Receptor (Ki in nM) | Selectivity (V1a/OT) | Reference |
| This compound | Non-peptide | 4.6 - 19 | 3.7 - 3200 | ~0.8 - 695 | [1] |
| Atosiban (B549348) | Peptide | 76.4 | 5.1 | 0.07 | [2] |
| Barusiban | Peptide | ~0.64 | ~11 | ~17 | [3] |
| Retosiban | Peptide | 0.65 | >910 | >1400 | [4] |
| Peptide 3 | Peptide | 0.07 | 0.19 | 2.7 | [2] |
| Peptide 4 | Peptide | 0.14 | 0.54 | 3.8 | [2] |
Table 2: In Vitro Functional Antagonism
| Antagonist | Assay | Potency | Species/Tissue | Reference |
| This compound | Oxytocin-induced uterine contraction | pA2 = 8.44 | Rat uterus | |
| Atosiban | Oxytocin-induced uterine contraction | - | Human myometrium | [5] |
| Barusiban | Oxytocin-induced uterine contraction | More potent than atosiban | Human myometrium | [6] |
Key Efficacy Comparisons
This compound, a non-peptide antagonist, demonstrates good oral bioavailability, a significant advantage over peptide-based antagonists which are generally administered intravenously.[7][8][9] In terms of binding affinity to the human oxytocin receptor, newer peptide antagonists like Retosiban and synthetic peptides (e.g., Peptides 3 and 4) exhibit significantly higher affinity than both this compound and the clinically used peptide antagonist, Atosiban.[2][4]
Atosiban, a first-generation peptide antagonist, shows a higher affinity for the vasopressin V1a receptor than the oxytocin receptor, indicating lower selectivity.[2] In contrast, this compound and newer peptide antagonists like Retosiban and Barusiban demonstrate much greater selectivity for the oxytocin receptor over the vasopressin V1a receptor.[3][4] This increased selectivity is crucial for minimizing potential off-target effects.
Functionally, this compound effectively antagonizes oxytocin-induced uterine contractions in vitro. Direct comparative studies on the functional potency of this compound against a wide range of peptide antagonists in the same experimental setup are limited. However, studies comparing peptide antagonists show that Barusiban is more potent and has a longer duration of action than Atosiban in inhibiting uterine contractions.[10]
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and peptide-based antagonists for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from transfected HEK293 cells or human uterine tissue).
-
Radiolabeled ligand (e.g., [3H]oxytocin).
-
Unlabeled competitor ligands (this compound and peptide antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand are incubated with the cell membranes in the binding buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 22°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11][12]
In Vitro Uterine Contraction Assay
This assay assesses the functional antagonism of compounds on oxytocin-induced muscle contractions.
Objective: To determine the potency of this compound and peptide-based antagonists in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Isolated uterine tissue strips from rats or humans.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic force transducer.
-
Data acquisition system.
-
Oxytocin.
-
Test antagonists (this compound and peptide antagonists).
Procedure:
-
Tissue Preparation: Uterine tissue is dissected into longitudinal strips and mounted in the organ baths.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
Oxytocin Stimulation: A submaximal concentration of oxytocin is added to the bath to induce stable, rhythmic contractions.
-
Antagonist Addition: Increasing concentrations of the antagonist are cumulatively added to the organ bath.
-
Response Measurement: The contractile response (amplitude and frequency) is continuously recorded.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the oxytocin-induced contractile response. The concentration of the antagonist that produces a 50% inhibition of the oxytocin response (IC50) or the pA2 value is determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[13][14]
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon binding of oxytocin, the receptor primarily couples to Gq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ is a key event leading to smooth muscle contraction. Antagonists like this compound and peptide-based antagonists competitively block the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade.
Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction and its inhibition by antagonists.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retosiban - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
A Comparative Guide to L-371,257 Analogs: Structure-Activity Relationship in Oxytocin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-371,257 analogs, focusing on their structure-activity relationships (SAR) as oxytocin (B344502) receptor (OTR) antagonists. This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor, with a high affinity for both the human oxytocin receptor (Ki = 4.6-19 nM) and the vasopressin V1a receptor (Ki = 3.7 nM)[1]. It serves as a crucial lead compound in the development of novel therapeutics for conditions such as preterm labor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the structure-activity relationships to aid in the rational design of next-generation OTR antagonists.
Comparative Analysis of this compound and its Analogs
The exploration of this compound's chemical structure has led to the identification of several analogs with modified potency and selectivity. The following tables summarize the in vitro binding affinities of key analogs compared to the parent compound, this compound.
| Compound | Core Structure Modification | Terminus Modification | Oxytocin Receptor (OTR) Ki (nM) | Reference |
| This compound | 2-methoxybenzoyl | N-acetyl-4-piperidinyl ether | 9.3 | [2] |
| L-374,943 | ortho-trifluoroethoxyphenylacetyl | N-acetyl-4-piperidinyl ether | 1.4 | [2] |
Table 1: Comparison of Core Structure Modifications. The substitution of the 2-methoxybenzoyl core in this compound with an ortho-trifluoroethoxyphenylacetyl group in L-374,943 resulted in a significant enhancement of in vitro potency at the oxytocin receptor[2].
| Compound | Core Structure | Terminus Modification | Oxytocin Receptor (OTR) Ki (nM) | Reference |
| This compound | 2-methoxybenzoyl | N-acetyl-4-piperidinyl ether | - | [3] |
| Analog with 1-(aryl)ethoxy group | 2-methoxybenzoyl | 1-(aryl)ethoxy | High Affinity | [3] |
Table 2: Comparison of Terminus Modifications. Replacement of the N-acetyl-4-piperidinyl ether terminus of this compound with a 1-(aryl)ethoxy group has been shown to yield a new series of high-affinity, receptor-selective oxytocin antagonists[3]. Specific Ki values for these analogs require access to the full-text article.
Experimental Protocols
The characterization of this compound and its analogs primarily relies on in vitro binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay for Oxytocin Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the human oxytocin receptor (e.g., CHO-K1 cells stably transfected with the human OTR).
-
Radioligand: [³H]-Oxytocin or a selective OTR antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Test Compounds: this compound and its analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
Procedure:
-
Membrane Preparation: Thaw the membrane homogenate on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the test compound or vehicle (for total binding).
-
A high concentration of unlabeled oxytocin (for non-specific binding).
-
Radioligand at a concentration close to its Kd.
-
Diluted membrane homogenate to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structure-Activity Relationship and Signaling Pathway
The following diagrams illustrate the key structure-activity relationships of this compound analogs and the downstream signaling pathway of the oxytocin receptor.
Figure 1: Structure-Activity Relationship of this compound Analogs.
Figure 2: Oxytocin Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonpeptide oxytocin antagonists: analogs of this compound with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide oxytocin antagonists: potent, orally bioavailable analogs of this compound containing a 1-R-(pyridyl)ethyl ether terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of L-371,257 and Structurally Similar Oxytocin Receptor Antagonists
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of the selective non-peptide oxytocin (B344502) receptor antagonist L-371,257 and its analogues. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate informed decisions in drug discovery and development.
This compound is a potent and selective antagonist of the oxytocin receptor, demonstrating good oral bioavailability and poor penetration of the blood-brain barrier, which confers peripheral selectivity with minimal central nervous system side effects[1]. Its potential therapeutic applications, particularly in the management of preterm labor, have led to the development and investigation of several structurally similar compounds. This guide provides a comparative overview of the available pharmacokinetic data for this compound and its key comparators, including L-368,899, Retosiban, Epelsiban, and Barusiban.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and similar oxytocin receptor antagonists. The data has been compiled from various preclinical studies, primarily in rat and dog models, as well as some human clinical trial data where available.
| Compound | Species | Dose & Route | Tmax (h) | Cmax | AUC | Half-life (t½) | Oral Bioavailability (%) | Reference |
| This compound | Rat | N/A | N/A | N/A | N/A | N/A | Orally bioavailable | [1][2][3][4] |
| L-368,899 | Rat (female) | 5 mg/kg, oral | < 1 | N/A | N/A | ~2 h (IV) | 14 | [5] |
| Rat (male) | 5 mg/kg, oral | < 1 | N/A | N/A | ~2 h (IV) | 18 | [5] | |
| Rat (male) | 25 mg/kg, oral | 1 - 4 | N/A | N/A | ~2 h (IV) | 41 | [5] | |
| Dog (female) | 5 mg/kg, oral | < 1 | N/A | N/A | ~2 h (IV) | 17 | [5] | |
| Dog (female) | 33 mg/kg, oral | 1 - 4 | N/A | N/A | ~2 h (IV) | 41 | [5] | |
| Retosiban | Rat | N/A | N/A | N/A | N/A | 1.4 h | ~100 | |
| Human | N/A, oral | N/A | N/A | N/A | 1.45 h | N/A | ||
| Epelsiban | Rat | N/A | N/A | N/A | N/A | N/A | 55 | |
| Atosiban (B549348) | Human | 300 µ g/min , IV infusion | N/A | 442 ± 73 ng/mL (Css) | N/A | 13 ± 3 min (initial), 102 ± 18 min (terminal) | N/A | [6] |
N/A: Not Available in the searched sources. Css: Steady-state concentration.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies for key experiments cited in the comparison.
Oral Bioavailability Study in Rats
A common procedure to determine the oral bioavailability of a compound involves the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used. Animals are typically cannulated in the jugular vein for serial blood sampling.
-
Dosing: A single dose of the test compound is administered via oral gavage. A separate group of animals receives an intravenous (IV) dose to serve as a reference for calculating absolute bioavailability. The compound is usually dissolved or suspended in a suitable vehicle.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve) for both oral and IV routes. Oral bioavailability (F%) is then calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Intravenous Infusion Pharmacokinetic Study
For compounds administered intravenously, a continuous infusion study can determine parameters like clearance and steady-state volume of distribution.
-
Animal Model: Similar to oral bioavailability studies, cannulated rat models are frequently used.
-
Infusion: The compound is administered via a continuous intravenous infusion at a constant rate.
-
Blood Sampling: Blood samples are collected at various time points during and after the infusion period to determine when a steady-state concentration is reached and to characterize the elimination phase.
-
Sample Analysis: Plasma concentrations are determined using a validated bioanalytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: The data is used to calculate parameters such as plasma clearance (CL), steady-state volume of distribution (Vss), and elimination half-life (t½).
Plasma Concentration Analysis by LC-MS/MS
The quantification of oxytocin antagonists in plasma is typically performed using LC-MS/MS due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are first treated to remove proteins and other interfering substances. This can be achieved through protein precipitation with an organic solvent (e.g., acetonitrile) or through solid-phase extraction (SPE). An internal standard is added to the samples to ensure accuracy.
-
Chromatographic Separation: The extracted samples are then injected into a liquid chromatography system. The compound of interest is separated from other components in the sample on a C18 column with a specific mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The compound is ionized, and specific parent and daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the compound in the unknown samples.
Visualizations
Oxytocin Receptor Signaling Pathway
This compound and its analogues exert their pharmacological effect by antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq signaling pathway.
Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an oral pharmacokinetic study in a rodent model.
Caption: A typical experimental workflow for an oral pharmacokinetic study in rodents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptide oxytocin antagonists: potent, orally bioavailable analogs of this compound containing a 1-R-(pyridyl)ethyl ether terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of L-371,257, an Oxytocin Receptor Antagonist
This guide provides a detailed comparison of L-371,257 with other common oxytocin (B344502) receptor (OTR) antagonists. The information presented here, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of appropriate research tools.
Introduction to this compound
This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor.[1] It is characterized by its high affinity for the human OTR. However, its utility as a highly specific agent is complicated by a notable affinity for the vasopressin 1a receptor (AVPR1A), a closely related G-protein coupled receptor. This cross-reactivity is a critical consideration for experiments aiming to dissect the distinct physiological roles of the oxytocin and vasopressin systems.
Comparative Binding Affinity
The specificity of a receptor antagonist is primarily defined by its binding affinity for its intended target versus potential off-targets. The following table summarizes the binding affinities (Ki in nM) of this compound and other selected OTR antagonists for the human oxytocin receptor (hOTR), human vasopressin V1a receptor (hAVPR1A), and human vasopressin V2 receptor (hAVPR2). Lower Ki values indicate higher binding affinity.
| Compound | hOTR Ki (nM) | hAVPR1A Ki (nM) | hAVPR2 Ki (nM) | Selectivity (hAVPR1A/hOTR) |
| This compound | 4.6 | 3.7 (rat liver)[1][2][3], 3200 (human platelet) | >10,000 | ~0.8 (rat), ~695 (human) |
| Atosiban (B549348) | 76.4[4] | 5.1[4] | - | ~0.07 |
| L-368,899 | 8.9[5] | 370[5] | 570[5] | ~41.6 |
| Retosiban | 0.65[6] | >910 (>1400-fold selective)[6] | >910 (>1400-fold selective)[6] | >1400 |
| SR 49059 | >100 | 1.1 - 6.3[7][8][9] | >100 | <0.06 |
Note: The significant discrepancy in the reported hAVPR1A affinity for this compound likely arises from species differences and tissue types used in the assays. The value of 3.7 nM is frequently cited for rat liver membranes, while a much lower affinity (Ki = 3200 nM) is reported for human platelets. Researchers should consider the experimental context when evaluating its selectivity.
Signaling Pathways and Experimental Workflows
To confirm the specificity and functional consequences of this compound binding, various in vitro assays are employed. The diagrams below illustrate the primary signaling pathway of the oxytocin receptor and the general workflows for key specificity confirmation assays.
Caption: Oxytocin receptor signaling cascade.
Caption: Workflow for a competition radioligand binding assay.
Caption: Workflow for a functional calcium flux assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of specificity data. Below are protocols for two key assays used to characterize OTR antagonists.
Competition Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the oxytocin receptor by measuring how effectively it competes with a radiolabeled ligand for binding to the receptor.
a. Membrane Preparation:
-
Culture cells engineered to express the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) to near confluence.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[11]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration using a standard method like the BCA assay.[10]
b. Binding Assay:
-
In a 96-well plate, add a constant amount of the membrane preparation (e.g., 10-20 µg protein/well).
-
Add a fixed concentration of a suitable radioligand, such as [³H]Oxytocin, typically at or below its dissociation constant (Kd).[12]
-
Add increasing concentrations of the unlabeled test compound (this compound or alternatives).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled oxytocin (e.g., 1 µM).[12]
-
To determine total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10][11]
c. Data Collection and Analysis:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand.[11]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10][11]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Functional Calcium Flux Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in OTR signaling.
a. Cell Preparation:
-
Seed OTR-expressing cells (e.g., CHO-K1/OTR) into a 96-well or 384-well black, clear-bottom plate at a predetermined density.[13]
-
Incubate the cells overnight to allow for adherence.[13]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation period at 37°C.[13][14]
b. Assay Procedure:
-
Prepare serial dilutions of the antagonist (this compound or other compounds) in an appropriate assay buffer (e.g., HEPES-buffered HBSS).
-
Prepare a solution of an OTR agonist (e.g., oxytocin) at a concentration that elicits a submaximal response (typically the EC₈₀).
-
Using a fluorescence plate reader (such as a FlexStation or FLIPR), measure the baseline fluorescence of the cells.
-
Add the antagonist dilutions to the wells and incubate for a specified period to allow for receptor binding.
-
Add the agonist solution to all wells (except for negative controls) and immediately begin measuring the fluorescence signal over time (e.g., for 120 seconds).[13]
c. Data Analysis:
-
The change in fluorescence intensity from baseline after agonist addition corresponds to the intracellular calcium response.
-
Plot the agonist-induced calcium response as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value of the antagonist.
Conclusion
This compound is a potent antagonist of the oxytocin receptor. However, its significant affinity for the vasopressin V1a receptor, particularly in non-human species, necessitates careful consideration and the use of appropriate controls. For studies requiring very high selectivity for the oxytocin receptor over vasopressin receptor subtypes, compounds like Retosiban may represent a superior alternative, offering over 1400-fold selectivity.[6] In contrast, compounds like Atosiban and SR 49059 show higher affinity for the AVPR1A than for the OTR, making them unsuitable for studies where OTR-specific effects are being isolated.[4][7][9] The choice of antagonist should be guided by the specific requirements of the experimental model and the importance of discriminating between oxytocin and vasopressin-mediated effects. The assays described herein provide a robust framework for making such determinations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasopressin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. bu.edu [bu.edu]
A Comparative Analysis of L-371,257 and Newer Oxytocin Antagonists for Research and Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the non-peptide oxytocin (B344502) receptor antagonist L-371,257 against a selection of newer antagonists. This document compiles key performance indicators, detailed experimental methodologies, and visual representations of signaling pathways and workflows to facilitate informed decisions in drug discovery and preclinical studies.
Introduction to Oxytocin Antagonists
Oxytocin is a neuropeptide hormone that plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding. Consequently, antagonists of the oxytocin receptor (OTR) are valuable tools for both basic research and as potential therapeutics for conditions such as preterm labor. This compound was one of the first orally bioavailable, non-peptide oxytocin antagonists developed, demonstrating high selectivity for the oxytocin receptor over the structurally related vasopressin receptors.[1] This guide compares this compound with several newer oxytocin antagonists: Atosiban, Barusiban, Retosiban, Epelsiban, and another early non-peptide antagonist, L-368,899.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics of this compound and its comparators. Data has been compiled from various preclinical studies to provide a standardized overview.
In Vitro Binding Affinity and Selectivity
This table presents the binding affinities (Ki or IC50) of the antagonists for the human oxytocin receptor (hOTR) and their selectivity over the human vasopressin 1a (hV1aR) and vasopressin 2 (hV2R) receptors. Higher Ki values indicate lower binding affinity. Selectivity is expressed as a ratio of Ki values (Ki for vasopressin receptor / Ki for oxytocin receptor).
| Compound | Oxytocin Receptor (hOTR) Affinity (Ki, nM) | Vasopressin V1a Receptor (hV1aR) Affinity (Ki, nM) | Vasopressin V2 Receptor (hV2R) Affinity (Ki, nM) | Selectivity (hV1aR/hOTR) | Selectivity (hV2R/hOTR) |
| This compound | 4.6[2][3][4] | 3,200[5] | >10,000[5] | >800[2][3][4] | >2174 |
| L-368,899 | 8.9 (IC50) | 370 (IC50) | 570 (IC50) | ~42 | ~64 |
| Atosiban | 76.4 | 5.1 | - | 0.07 | - |
| Barusiban | 0.64 | 11 | - | ~17 | - |
| Retosiban | 0.65[6] | >910 | >910 | >1400[6] | >1400[6] |
| Epelsiban | pKi = 9.9 (~0.126 nM) | pKi < 5.2 (>6309 nM) | pKi < 5.1 (>7943 nM) | >31,000 | >31,000 |
In Vitro and In Vivo Functional Activity
This table summarizes the functional antagonist activity of the compounds in cellular and whole-animal models. The pA2 value is a measure of antagonist potency in vitro, while the ED50 value represents the dose required to achieve 50% of the maximal effect in vivo.
| Compound | In Vitro Potency (pA2, rat uterus) | In Vivo Efficacy (ED50, mg/kg, i.v., rat) | Oral Bioavailability |
| This compound | 8.44[2][3][4] | 0.55[5] | Good[1] |
| L-368,899 | 8.9 | 0.35 | Good |
| Atosiban | - | - | Poor (peptide) |
| Barusiban | - | - | Poor (peptide) |
| Retosiban | - | 0.27 (ID50) | ~100% (rat)[7] |
| Epelsiban | - | - | Good (55% rat) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the oxytocin receptor signaling cascade and a typical experimental workflow for antagonist comparison.
Caption: Oxytocin receptor signaling cascade.
References
- 1. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Review of L-371,257 and Other Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide oxytocin (B344502) receptor antagonist L-371,257 with other key alternatives, including Atosiban (B549348), L-368,899, Barusiban, and Retosiban. The information is intended to assist researchers and drug development professionals in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to this compound
This compound is a selective and competitive antagonist of the oxytocin receptor (OTR).[1][2] It is characterized as an orally bioavailable, non-blood-brain barrier penetrant compound.[1][2] This peripheral selectivity makes it a valuable tool for studying the peripheral effects of oxytocin with minimal central nervous system side effects.[3] this compound has demonstrated high affinity for both the oxytocin receptor and the vasopressin V1a receptor.[1][2] Its potential therapeutic applications have been explored, particularly in the context of inhibiting premature labor.[3]
Comparative Analysis of Oxytocin Receptor Antagonists
Table 1: Comparative Binding Affinities (Ki in nM)
| Compound | Oxytocin Receptor (Human) | Oxytocin Receptor (Rat) | Vasopressin V1a Receptor (Human) | Vasopressin V1a Receptor (Rat) | Vasopressin V2 Receptor (Human) |
| This compound | 2.21 - 4.6[3][4] | 19[1][2] | >1000 | 3.7[1][2] | >1000 |
| Atosiban | 39.81 - 397[5] | - | 3.5 - 4.7 | - | - |
| L-368,899 | 26 | 8.9 | 510 | 890 | 960 |
| Barusiban | 0.8[6][7] | - | - | - | - |
| Retosiban | 0.65[8][9][10] | 4.1[8][11] | >910 | - | >910 |
Note: A lower Ki value indicates a higher binding affinity. Data for all receptors was not available for all compounds.
Table 2: Comparative In Vivo Efficacy in Inhibiting Uterine Contractions
| Compound | Species | Administration | Dosage | Effect |
| This compound | Rat | Intravenous | - | Antagonizes oxytocin-induced contractions (pA2 = 8.44)[4] |
| Atosiban | Rat | - | - | Effective in a preterm labor model |
| L-368,899 | Rat | Oral | 5 mg/kg & 25 mg/kg | Orally bioavailable and effective as a tocolytic agent[12] |
| Retosiban | Rat | Intravenous | 0.3 - 3 mg/kg | Dose-dependent reduction in spontaneous uterine contractions[8] |
| Retosiban | Rat | Oral | 5 mg/kg | Significantly blocks oxytocin-induced uterine contractions[8] |
| Barusiban | Monkey | Intravenous | 50 or 150 μg/kg | Reduced uterine contractions to baseline levels[7] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor
This protocol outlines a general procedure for determining the binding affinity of a test compound for the oxytocin receptor using a competition binding assay.[13]
1. Membrane Preparation:
-
Homogenize tissue of interest (e.g., uterine smooth muscle from a non-pregnant female rat) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.[14]
2. Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of membrane preparation (typically 50-100 µg of protein).
-
50 µL of a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin) at a concentration at or below its Kd value.
-
50 µL of increasing concentrations of the unlabeled test compound (e.g., this compound) or buffer for total binding.
-
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) in a separate set of wells.
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to calculate the specific binding.
-
Plot the specific binding as a percentage of the total binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Inhibition of Uterine Contractions in Rats
This protocol describes a general method for evaluating the in vivo efficacy of an oxytocin receptor antagonist in inhibiting uterine contractions in anesthetized rats.[15][16]
1. Animal Preparation:
-
Use female Sprague-Dawley rats in estrus or late-term pregnant rats.
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane).
-
Place a cannula in the jugular vein for intravenous administration of compounds.
-
Insert a water-filled balloon-tipped cannula into one of the uterine horns to monitor intrauterine pressure. Connect the cannula to a pressure transducer to record uterine contractions.
2. Experimental Procedure:
-
Allow the animal to stabilize and record baseline uterine activity.
-
To assess inhibition of oxytocin-induced contractions, administer a bolus injection of oxytocin (e.g., 100 mU) and record the contractile response.
-
Administer the test compound (e.g., this compound) or vehicle intravenously as a single bolus injection.
-
After a predetermined time (e.g., 5 minutes), challenge the animal again with the same dose of oxytocin.
-
Repeat the oxytocin challenge at regular intervals (e.g., every hour for 5 hours) to determine the duration of action of the antagonist.[15]
3. Data Analysis:
-
Quantify the uterine contractile activity by integrating the area under the curve of the pressure recordings for a defined period (e.g., 10 minutes) following each oxytocin injection.[15]
-
Express the inhibition of the oxytocin-induced response as a percentage of the pre-treatment response.
-
Determine the dose-response relationship for the antagonist and calculate the ID50 (the dose that causes 50% inhibition of the oxytocin-induced contractions).
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR).
Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction.
Experimental Workflow for Competition Binding Assay
The following diagram outlines the key steps in a competition binding assay to determine the affinity of a test compound for the oxytocin receptor.
Caption: Workflow for a competition radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 5. atosiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. arizona-mall.com [arizona-mall.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Retosiban - Wikipedia [en.wikipedia.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Retosiban (GSK 221149) | Oxytocin Receptor拮抗剂 | MCE [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Navigating the Safe Disposal of L-371,257: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of L-371,257, a potent and selective nonpeptide oxytocin (B344502) receptor antagonist. Adherence to these guidelines is paramount for personnel safety and environmental protection.
This compound is intended for research use only.[1] As with many research chemicals, the full extent of its hazards may not be fully known.[1] Therefore, it is imperative to handle and dispose of this compound with caution, following all applicable local, state, and federal regulations. The information presented here is a synthesis of safety data sheets from leading suppliers and general best practices for chemical waste management.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. This necessitates the use of a licensed and specialized waste disposal company.[2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][4][5][6] Preventing the entry of this compound into sewer systems and waterways is crucial to avoid potential environmental contamination.[3][4][5][6]
Step-by-Step Disposal Procedures
The proper disposal of this compound varies depending on its form—solid (powder), liquid (solutions), or as a contaminant on laboratory equipment.
1. Solid this compound Waste (Unused or Expired Compound)
-
Containment: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the solid to a new, suitable, and well-sealed container.
-
Labeling: Ensure the container is accurately labeled with the chemical name ("this compound"), CAS number (162042-44-6), and any relevant hazard symbols.
-
Collection: Arrange for collection by a specialized chemical waste disposal company in accordance with institutional and local regulations.[2]
2. Liquid this compound Waste (Solutions in Solvents)
This compound is often dissolved in solvents such as DMSO for experimental use.
-
Segregation: Do not mix this compound solutions with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Containment: Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container. The container must be compatible with the solvent used (e.g., a specific type of plastic or glass).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), an estimated concentration, and any applicable hazard warnings.
-
Disposal: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
3. Contaminated Laboratory Ware and Personal Protective Equipment (PPE)
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound must be treated as hazardous waste.
-
Solid Contaminated Waste:
-
Collection: Place all contaminated solid items in a designated, lined, and puncture-resistant container.
-
Labeling: Label the container as "Hazardous Waste" and specify the contaminant (this compound).
-
Disposal: Once the container is full, seal it and arrange for its collection by the appropriate waste management service.
-
-
Contaminated Glassware:
-
Decontamination: Whenever possible, decontaminate glassware by rinsing it with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste.
-
Disposal of Rinsed Glassware: After thorough rinsing, the glassware can typically be washed and reused. If disposal is necessary, it should be done in accordance with your institution's policy for broken or waste glassware.
-
Disposal of Unrinsed Glassware: If rinsing is not feasible, the contaminated glassware must be disposed of as solid hazardous waste.
-
Emergency Procedures for Spills
In the event of a spill, the primary goal is to contain and clean it up safely without creating aerosols.
-
Personal Protection: Ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Containment: For liquid spills, cover the area with a suitable absorbent material.[3][7] For solid spills, carefully sweep up the material to avoid creating dust.
-
Cleanup: Place the contained spill material into a sealable container.[2]
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.[3][7]
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.
Quantitative Data Summary
The following tables provide key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 507.59 g/mol | Tocris Bioscience |
| CAS Number | 162042-44-6 | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
Table 1: Physicochemical Properties of this compound
| Storage Condition | Duration | Source |
| Solid Powder at -20°C | 3 years | MedChemExpress |
| In Solvent at -80°C | 6 months | MedChemExpress |
| In Solvent at -20°C | 1 month | MedChemExpress |
Table 2: Recommended Storage Conditions for this compound
Visualizing the Disposal Workflow
To ensure clarity and procedural adherence, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the compound.
References
- 1. Safety | Tocris Bioscience [tocris.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling L-371,257
Essential Safety and Handling Guide for L-371,257
Disclaimer: A specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available. The following guidance is based on established best practices for handling potent, solid-phase research compounds of unknown toxicity. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The primary focus is on minimizing exposure and ensuring safe handling from receipt to disposal.
Personal Protective Equipment (PPE) Recommendations
Proper PPE is the primary barrier against exposure. The following table summarizes the recommended equipment for handling this compound, particularly when working with the solid compound.
| PPE Category | Equipment | Recommended Specification | Purpose |
| Engineering Controls | Chemical Fume Hood or Ventilated Balance Enclosure | Certified and functioning properly | To contain solid particles during weighing and handling, preventing inhalation. |
| Eye & Face Protection | Safety Goggles with side shields or Face Shield | ANSI Z87.1 compliant | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving recommended; check manufacturer's chemical resistance data. | Prevents direct skin contact. Double-gloving provides additional protection. |
| Body Protection | Laboratory Coat | Professional, clean, and buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a ventilated enclosure. |
Procedural Workflow for Safe Handling and Disposal
A systematic approach is critical to ensure safety throughout the handling process. The following workflow diagram outlines the key steps from preparation to final disposal of waste.
Caption: Workflow for handling solid this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
